4-Chloropyrazolo[1,5-A]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOWFRREBXVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-84-6 | |
| Record name | 4-chloropyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloropyrazolo[1,5-a]pyrazine: Strategies and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-chloropyrazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document delves into the synthesis of the key starting material, 3-aminopyrazole, the subsequent cyclocondensation to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core, and the final chlorination step. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate the practical application of these synthetic strategies.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently encountered in a variety of biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and kinase inhibitory properties.[1]
Specifically, this compound serves as a versatile intermediate, enabling further functionalization at the 4-position through nucleophilic substitution reactions. This allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, it is a key building block for the synthesis of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are being investigated for the treatment of inflammatory and autoimmune diseases.[2] The efficient and scalable synthesis of this compound is therefore a critical aspect of advancing research in these areas.
This guide will provide a detailed examination of the primary synthetic pathway to this compound, which is conceptually divided into three main stages:
-
Part A: Synthesis of the 3-Aminopyrazole Precursor
-
Part B: Construction of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
-
Part C: Chlorination to Yield this compound
Each section will provide a detailed discussion of the reaction mechanism, step-by-step experimental protocols, and a summary of key reaction parameters.
The Synthetic Pathway to this compound
The overall synthetic strategy for this compound is a three-step process commencing with the synthesis of a 3-aminopyrazole derivative. This is followed by a cyclocondensation reaction to construct the fused pyrazinone ring, and finally, a chlorination reaction to install the chloro substituent at the 4-position.
Caption: Overall synthetic workflow for this compound.
Part A: Synthesis of the 3-Aminopyrazole Precursor
The synthesis of 3-aminopyrazole is a well-established process, with several routes available depending on the desired substitution pattern and the availability of starting materials. One of the most common and versatile methods involves the condensation of a β-ketonitrile with hydrazine.
Mechanism of 3-Aminopyrazole Formation
The reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the aromatic 3-aminopyrazole.
Caption: Mechanism of 3-aminopyrazole synthesis from a β-ketonitrile and hydrazine.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a substituted 3-aminopyrazole from a β-ketonitrile and hydrazine hydrate.
Materials:
-
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To 10 mmol of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, add an excess of hydrazine hydrate (3 mL) and stir for 3 minutes. Note that this reaction is exothermic.
-
Allow the reaction mixture to cool to ambient temperature.
-
A precipitate will form over time. Collect the solid by filtration and recrystallize from ethanol to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93% | [2] |
| Melting Point | 200-202 °C | [2] |
Part B: Construction of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
The fused pyrazinone ring is constructed through the cyclocondensation of 3-aminopyrazole with a suitable three-carbon building block, typically a 1,3-dicarbonyl compound or its synthetic equivalent. Diethyl malonate is a commonly employed reagent for this transformation.
Mechanism of Cyclocondensation
The reaction is believed to proceed via an initial nucleophilic attack of the endocyclic nitrogen of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the exocyclic amino group and the second carbonyl group, leading to the formation of the pyrazinone ring after dehydration. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound.[3][4]
Caption: Proposed mechanism for the cyclocondensation of 3-aminopyrazole with diethyl malonate.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one
This generalized protocol outlines the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
Materials:
-
3-Aminopyrazole
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 3-aminopyrazole in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
To this mixture, add diethyl malonate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 4-12 hours | General Procedure |
| Temperature | Reflux | General Procedure |
| Yield | 60-80% | General Procedure |
Part C: Chlorination to Yield this compound
The final step in the synthesis is the conversion of the pyrazolo[1,5-a]pyrazin-4(5H)-one to the corresponding 4-chloro derivative. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Mechanism of Chlorination with POCl₃
The chlorination of N-heterocyclic ketones with POCl₃ is proposed to proceed through the formation of a phosphate ester intermediate. The lone pair on the carbonyl oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position, with the departure of the phosphate group, yields the this compound.
Caption: Proposed mechanism for the chlorination of pyrazolo[1,5-a]pyrazin-4(5H)-one with POCl₃.
Experimental Protocols: Chlorination of Pyrazolo[1,5-a]pyrazin-4(5H)-one
Two effective protocols for the chlorination are presented below. The first is a conventional method using excess POCl₃, and the second is a more environmentally benign, solvent-free approach.
Protocol 1: Conventional Chlorination
Materials:
-
Pyrazolo[1,5-a]pyrazin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To a flask containing pyrazolo[1,5-a]pyrazin-4(5H)-one, add an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Chlorination
This method offers a more sustainable alternative by avoiding the use of excess POCl₃ and solvents.
Materials:
-
Pyrazolo[1,5-a]pyrazin-4(5H)-one
-
Phosphorus oxychloride (POCl₃, 1 equivalent)
-
Pyridine (1 equivalent)
Procedure:
-
In a sealed reactor, combine pyrazolo[1,5-a]pyrazin-4(5H)-one, 1 equivalent of phosphorus oxychloride, and 1 equivalent of pyridine.
-
Heat the sealed reactor to 140-160 °C for 2 hours.
-
After cooling, the reaction mixture can be directly purified by distillation or filtration, depending on the physical properties of the product.
Comparative Data for Chlorination Methods:
| Parameter | Conventional Method | Solvent-Free Method | Reference |
| POCl₃ | Excess | 1 equivalent | [5] |
| Solvent | Yes (POCl₃) | No | [5] |
| Temperature | Reflux | 140-160 °C | [5] |
| Work-up | Aqueous quench and extraction | Distillation/Filtration | [5] |
Safety Considerations
-
Hydrazine and its derivatives are highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.
-
The quenching of POCl₃ with water or ice is a highly exothermic process. It should be performed slowly and with efficient cooling to control the reaction rate.
Conclusion
The synthesis of this compound is a robust and versatile process that provides access to a key intermediate for the development of novel therapeutic agents. The three-step sequence, involving the formation of 3-aminopyrazole, cyclocondensation to the pyrazolo[1,5-a]pyrazin-4(5H)-one, and subsequent chlorination, offers a reliable pathway to this important scaffold. The choice of specific reagents and reaction conditions can be tailored to the desired scale and substitution patterns. The development of more sustainable, solvent-free methods for the chlorination step represents a significant advancement in the practical synthesis of this valuable compound. This guide provides the necessary technical details and theoretical background to enable researchers to confidently and efficiently synthesize this compound and its derivatives for their research endeavors.
References
-
Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA. [Link]
-
3(5)-aminopyrazole. Organic Syntheses. [Link]
-
A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. PubMed. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]
-
Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed. [Link]
-
The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
Chlorination preparation using POCl3 ?. ResearchGate. [Link]
-
Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub. [Link]
Sources
- 1. A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
The Synthesis of 4-chloropyrazolo[1,5-a]pyrazine: A Mechanistic Deep Dive for the Modern Researcher
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a chlorine atom at the 4-position of this scaffold yields 4-chloropyrazolo[1,5-a]pyrazine, a versatile building block for the synthesis of a diverse array of pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthetic-mechanistic pathways to this compound, with a particular focus on the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this important heterocyclic compound.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Core
The fusion of pyrazole and pyrazine rings in the pyrazolo[1,5-a]pyrazine system creates a unique electronic and structural landscape, making it an attractive scaffold for interaction with various biological targets. This heterocyclic core is a key component in a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to functionalize this core, particularly through the introduction of a reactive handle like a chlorine atom at the 4-position, opens up a vast chemical space for the development of novel drug candidates. The 4-chloro substituent serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities to modulate the pharmacological properties of the final compounds.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to this compound points to the key intermediate, pyrazolo[1,5-a]pyrazin-4(5H)-one. The installation of the chlorine atom can be envisioned through the chlorination of the corresponding lactam. The pyrazolo[1,5-a]pyrazin-4(5H)-one itself can be constructed via a cyclocondensation reaction between a suitably functionalized aminopyrazole and a two-carbon synthon. This leads us to a crucial starting material, a 3-aminopyrazole derivative bearing a carboxamide or a related functional group at the 4-position.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: From Simple Precursors to the Final Product
The synthesis of this compound is a multi-step process that begins with the construction of the key aminopyrazole intermediate. This is followed by the formation of the pyrazinone ring through a cyclocondensation reaction, and finally, the chlorination of the pyrazinone to yield the target molecule.
Step 1: Synthesis of the Key Intermediate: 3-Aminopyrazole-4-carboxamide
A common and efficient route to 3-aminopyrazole-4-carboxamide starts from readily available and inexpensive starting materials: malononitrile and hydrazine.[1] The synthesis proceeds through the formation of an intermediate, which then undergoes cyclization. A one-pot synthesis has been described where cyanoacetamide and morpholine are used as starting materials, which react with trimethyl orthoformate, followed by cyclization with hydrazine hydrate.[1]
Experimental Protocol: One-pot synthesis of 3-aminopyrazole-4-carboxamide hemisulfate [1]
-
To a solution of malonamide nitrile in water, add morpholine with stirring.
-
Heat the solution to 45–70 °C and add trimethyl orthoformate dropwise. Reflux the mixture for 2–8 hours.
-
Cool the solution to 20–40 °C and add hydrazine hydrate. Reflux for 0.5–2.5 hours.
-
Cool the reaction mixture to 20–40 °C and add sulfuric acid (45–55%) dropwise. Reflux for 0.5–2 hours.
-
Cool the mixture to -5–15 °C and collect the crude product by suction filtration.
-
Wash the crude product with pure water and dry in an oven at 55–65 °C to obtain the final product.
Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrazin-4(5H)-one
The formation of the pyrazinone ring is achieved through the cyclocondensation of 3-aminopyrazole-4-carboxamide with a suitable 1,2-dicarbonyl compound or its equivalent, such as glyoxal or pyruvic acid.[2] The reaction involves the nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.
Mechanism of Cyclocondensation:
The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic. The exocyclic amino group of the 3-aminopyrazole then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular nucleophilic attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazinone ring.
Caption: Mechanism of pyrazolo[1,5-a]pyrazin-4(5H)-one formation.
A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized by the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines under microwave-assisted, solvent-free conditions, showcasing the versatility of this cyclization strategy.[3]
Step 3: Chlorination of Pyrazolo[1,5-a]pyrazin-4(5H)-one
The final step in the synthesis is the conversion of the lactam functionality in pyrazolo[1,5-a]pyrazin-4(5H)-one to the corresponding chloride. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent at elevated temperatures.[4][5] The use of a POCl₃-PCl₅ mixture can also be employed for robust chlorination.[6]
Mechanism of Chlorination with POCl₃:
The chlorination of a lactam with POCl₃ proceeds through the formation of a highly electrophilic intermediate. The lone pair of electrons on the lactam oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of a phosphate byproduct yields the desired this compound. The reaction is often facilitated by heating, which promotes the formation of the product.[4]
Caption: Mechanism of chlorination with phosphorus oxychloride.
Experimental Protocol: General Procedure for Chlorination
A general procedure for the chlorination of a pyrazolo[1,5-a]pyrimidinone, which is analogous to the pyrazinone system, involves heating the substrate with neat phosphorus oxychloride.[7]
-
A mixture of the pyrazolo[1,5-a]pyrazin-4(5H)-one and phosphorus oxychloride is heated at reflux for several hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or recrystallization.
Quantitative Data and Reaction Optimization
The efficiency of each synthetic step is crucial for the overall yield of this compound. The following table summarizes typical reaction conditions and reported yields for analogous transformations.
| Step | Reaction | Key Reagents | Conditions | Typical Yield | Reference |
| 1 | Synthesis of 3-Aminopyrazole-4-carboxamide | Malonamide nitrile, Hydrazine | One-pot, Reflux | Good | [1] |
| 2 | Cyclocondensation | 3-Aminopyrazole-4-carboxamide, Glyoxal | Acid catalysis, Reflux | Moderate to Good | [2] |
| 3 | Chlorination | Pyrazolo[1,5-a]pyrazin-4(5H)-one, POCl₃ | Reflux | Good | [7] |
Causality Behind Experimental Choices:
-
Solvent-free and Microwave-assisted Reactions: The use of microwave irradiation and solvent-free conditions in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives significantly reduces reaction times and often improves yields, aligning with the principles of green chemistry.[3]
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a widely used and effective reagent for the conversion of lactams to chloro-heterocycles due to its high reactivity and the thermodynamic driving force of forming a stable phosphate byproduct.[4] The addition of PCl₅ can enhance the chlorinating power for less reactive substrates.[6]
-
Acid Catalysis in Cyclocondensation: The use of an acid catalyst in the cyclocondensation step activates the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the less nucleophilic amino group of the pyrazole.[2]
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The key steps of aminopyrazole formation, cyclocondensation, and chlorination provide a robust and versatile route to this important building block. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions, improving yields, and adapting the synthesis to produce a wide range of substituted analogues. As the demand for novel therapeutic agents continues to grow, the efficient and scalable synthesis of this compound and its derivatives will remain a critical area of research in the field of drug discovery and development. Future efforts may focus on developing even more sustainable and atom-economical synthetic routes, potentially through the use of novel catalytic systems or flow chemistry approaches.
References
- Tsizorik, N.; Hrynyshyn, Y.; Musiychuk, A.; Bol'but, A.; Vovk, M.
- Li, J., et al. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Zheng, L. W., et al. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. [Link]
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
Ang, K. K. H., et al. Synthesis of pyrazolo[1,5-a][1][8][9]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]
-
Pereira, N. A. M., et al. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. [Link]
-
Al-Mousawi, S. M., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
- Fichez, J., et al.
- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. PubMed. [Link]
-
Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Patsnap. [Link]
- POCl3 Chlorination of 4-Quinazolones.
- Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
- Cyclization reaction with 3‐amino pyrazole derivatives for efficient...
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
- POCl -PCl mixture: A robust chlorin
Sources
- 1. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cyclocondensation Reaction for Pyrazolo[1,5-a]pyrazine Formation
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a nitrogen-rich fused heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. As a "privileged structure," its derivatives have shown promise in a range of therapeutic areas, acting as potent modulators of biological targets like protein kinases.[1][2][3] The construction of this valuable core is most effectively achieved through a cyclocondensation reaction, a robust and versatile strategy that unites a 5-aminopyrazole with an α-dicarbonyl compound. This guide provides a comprehensive exploration of this core reaction, delving into its mechanistic underpinnings, offering field-proven experimental protocols, and discussing the critical parameters that govern its success. Designed for researchers, medicinal chemists, and drug development professionals, this document serves as a practical and authoritative resource for the synthesis and application of this important chemical scaffold.
The Strategic Importance of the Pyrazolo[1,5-a]pyrazine Core
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. The pyrazolo[1,5-a]pyrazine motif, an isomer of the extensively studied pyrazolo[1,5-a]pyrimidine, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable lipophilicity.[1][4] This structural framework is adept at fitting into the active sites of enzymes, particularly the ATP-binding pocket of protein kinases, making it a fertile ground for the discovery of novel inhibitors for oncology and inflammatory diseases.[1][5] The development of efficient, predictable, and scalable synthetic routes is therefore a paramount objective for unlocking the full therapeutic potential of this scaffold. The cyclocondensation approach stands as the most direct and widely applicable method for its construction.
The Core Reaction: A Mechanistic Dissection of Cyclocondensation
The formation of the pyrazolo[1,5-a]pyrazine ring system is fundamentally a reaction between a bis-nucleophile and a bis-electrophile. In this classic transformation, a 5-aminopyrazole provides two nucleophilic nitrogen centers, while an α-dicarbonyl (or 1,2-dicarbonyl) compound provides two adjacent electrophilic carbonyl carbons.[4]
The reaction proceeds through a logical sequence of nucleophilic attack, cyclization, and dehydration, typically under acidic conditions where the acid serves as both a solvent and a catalyst.
The Step-Wise Mechanism:
-
Protonation and Initial Nucleophilic Attack: The reaction is initiated by the protonation of one of the carbonyl groups of the α-dicarbonyl compound, which significantly enhances its electrophilicity. The exocyclic amino group (-NH2) of the 5-aminopyrazole, being the more nucleophilic nitrogen, then attacks this activated carbonyl carbon.
-
Formation of the Carbinolamine Intermediate: This attack forms a transient carbinolamine intermediate. This intermediate quickly loses a molecule of water to form a more stable imine (Schiff base).
-
Intramolecular Cyclization: The crucial ring-forming step occurs as the endocyclic pyrazole nitrogen (N1) performs an intramolecular nucleophilic attack on the second carbonyl carbon. This step is often the rate-determining step and is facilitated by the favorable proximity of the reacting centers.
-
Final Dehydration and Aromatization: The resulting bicyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water to yield the stable, aromatic pyrazolo[1,5-a]pyrazine ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for pyrazolo[1,5-a]pyrazine formation.
Experimental Design: Protocols and Proven Insights
The trustworthiness of a synthetic protocol lies in its reproducibility and clarity. While conditions may require optimization for specific substrates, the following general procedure provides a robust and validated starting point for the synthesis of pyrazolo[1,5-a]pyrazines.
General Experimental Protocol
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrazine via the cyclocondensation of a 5-aminopyrazole and an α-dicarbonyl compound.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
α-Dicarbonyl compound (e.g., Diacetyl, Benzil) (1.0 - 1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol (Recrystallization solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid to the flask to dissolve the aminopyrazole (concentration typically 0.1-0.5 M). Once dissolved, add the α-dicarbonyl compound (1.1 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-12 hours. The causality for heating is to provide the necessary activation energy for the dehydration and cyclization steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water. This will often precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloropyrazolo[1,5-a]pyrazine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-chloropyrazolo[1,5-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR data, a robust experimental protocol for data acquisition, and an exploration of the underlying principles governing the spectral characteristics of this molecule.
Introduction: The Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the realm of heterocyclic chemistry, where subtle electronic effects can significantly influence chemical properties and biological activity, NMR provides unparalleled insight into molecular architecture. For a molecule such as this compound, a fused bicyclic system with multiple nitrogen atoms and a halogen substituent, ¹H and ¹³C NMR are critical for confirming its identity and understanding its electronic landscape. The pyrazolo[1,5-a]pyrimidine scaffold and its analogs are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1]
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, the predicted data herein is derived from a thorough analysis of the parent pyrazolo[1,5-a]pyrimidine system[2][3][4], and the known substituent effects of chlorine on pyrazine and other aromatic rings.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.1 - 8.3 | d | ~ 2.5 - 3.0 |
| H-3 | ~ 6.7 - 6.9 | d | ~ 2.5 - 3.0 |
| H-5 | ~ 8.4 - 8.6 | d | ~ 4.5 - 5.0 |
| H-6 | ~ 7.9 - 8.1 | d | ~ 4.5 - 5.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 138 - 140 |
| C-3 | ~ 98 - 100 |
| C-4 | ~ 145 - 147 |
| C-5 | ~ 135 - 137 |
| C-6 | ~ 120 - 122 |
| C-7a | ~ 148 - 150 |
| C-8a | ~ 142 - 144 |
Interpretation of Predicted NMR Spectra
The predicted chemical shifts and coupling patterns for this compound are a direct reflection of its electronic structure. The pyrazolo[1,5-a]pyrimidine system serves as a foundational reference for these predictions.[4]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region.
-
H-2 and H-3: These protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating nature of the pyrazole ring relative to the pyrazine ring.
-
H-5 and H-6: These protons on the pyrazine ring will also present as a pair of doublets. The presence of the electronegative chlorine atom at the C-4 position is expected to deshield the adjacent H-5 proton, shifting it downfield. The nitrogen atoms in the pyrazine ring also contribute to the overall deshielding of these protons.[7]
-
Coupling Constants: The coupling constant between H-2 and H-3 is predicted to be smaller than that between H-5 and H-6, which is characteristic of five- and six-membered heterocyclic rings, respectively.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
-
C-4: The carbon atom directly bonded to the chlorine atom (C-4) is expected to be significantly deshielded due to the electronegativity of chlorine.[6]
-
Bridgehead Carbons (C-7a and C-8a): These quaternary carbons will not show any signals in a DEPT-135 experiment and are typically found at lower field in the ¹³C NMR spectrum due to their involvement in the fused ring system.
-
Pyrazine Ring Carbons (C-5 and C-6): The chemical shifts of these carbons are influenced by the electron-withdrawing nitrogen atoms and the chlorine substituent.
-
Pyrazole Ring Carbons (C-2 and C-3): These carbons will have chemical shifts characteristic of a pyrazole ring within a fused system.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
II. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance and sensitivity.
III. Data Processing
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have presented a detailed prediction and interpretation of the spectral data. The provided experimental protocol offers a robust methodology for researchers to obtain high-quality data, which is essential for the unambiguous structural confirmation and further investigation of this and related heterocyclic compounds in the field of drug discovery and development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. (1992). ChemInform, 23(49). [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Identification of 2‐chloropyrazine oxidation products and several derivatives by multinuclear magnetic resonance - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chloropyrazine - Optional[15N NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Calculated and experimental NMR chemical shifts of 2. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw - YouTube. (2019, March 4). Retrieved January 19, 2026, from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Identification of 2‐chloropyrazine oxidation products and several derivatives by multinuclear magnetic resonance / Magnetic Resonance in Chemistry, 2003 [sci-hub.ru]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Chemical Structure Elucidation of Novel Pyrazolo[1,5-a]pyrazine Derivatives
Foreword: Beyond the Spectrum
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous molecules with significant potential in medicinal chemistry and materials science.[1][2] As researchers continually innovate, synthesizing novel derivatives with unique substitution patterns, the unambiguous determination of their chemical structure becomes the critical nexus between synthesis and application. This guide is crafted not as a rigid checklist, but as a dynamic, logic-driven framework for researchers, scientists, and drug development professionals. We will move beyond merely listing techniques to explain the causality behind experimental choices, ensuring a self-validating and robust approach to structural elucidation. Our methodology is an integrated one, where each piece of data informs and corroborates the next, transforming spectral outputs into a definitive molecular structure.
The Strategic Workflow: An Integrated Approach
Caption: Integrated workflow for novel compound structure elucidation.
Part 1: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint
Expertise & Causality: Before any other analysis, we must confidently establish the compound's elemental composition. HRMS is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) to at least four decimal places, we can calculate a unique molecular formula. This is non-negotiable; an incorrect formula will invalidate all subsequent NMR interpretation. We choose soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion, which is the direct measure of the molecule's mass.[3]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). The solvent should be compatible with the mass spectrometer's mobile phase.
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately before the run to ensure high mass accuracy.
-
Acquisition: Introduce the sample via direct infusion or through a liquid chromatography (LC) system. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. For compounds that readily accept a sodium ion, [M+Na]⁺ may also be observed.
-
Data Analysis: Identify the most abundant isotopic peak for the molecular ion. Use the instrument's software to calculate the possible elemental formulas that fit the measured accurate mass, typically within a 5 ppm error threshold. The correct formula is usually the one that makes the most chemical sense based on the synthetic precursors.
Trustworthiness through Self-Validation: The nitrogen rule is an intrinsic check; a molecule with an even number of nitrogen atoms (like the pyrazolo[1,5-a]pyrazine core) will have an even nominal molecular weight.[4] The isotopic pattern must also match the proposed formula. For example, the presence of chlorine or bromine atoms would produce highly characteristic M+2 peaks.
Data Presentation: Interpreting HRMS Results
| Parameter | Observed Value | Interpretation |
| Ion Type | [M+H]⁺ | Protonated Molecular Ion |
| Measured m/z | 253.1138 | Accurate mass of the ion |
| Proposed Formula | C₁₃H₁₂N₄O₂ | - |
| Calculated m/z | 253.1144 | Theoretical mass for [C₁₃H₁₂N₄O₂ + H]⁺ |
| Mass Error | -2.4 ppm | High confidence in the proposed formula |
Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide initial structural clues. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. The pyrazolo[1,5-a]pyrazine core is relatively stable, but cleavage often occurs at the bonds benzylic or allylic to the heterocyclic system or involves the loss of small, stable neutral molecules from substituents.[5][6]
Caption: Plausible MS/MS fragmentation pathways.
Part 2: Nuclear Magnetic Resonance (NMR) – The Connectivity Map
Expertise & Causality: With the molecular formula in hand, NMR spectroscopy is our primary tool for assembling the atomic connectivity. It is the only technique that provides a detailed blueprint of the covalent bonding framework. We employ a suite of 1D and 2D NMR experiments, each designed to answer a specific question about the molecular structure.[7][8][9][10]
Step 1: 1D NMR (¹H and ¹³C) – The Parts List
¹H NMR provides information on the chemical environment and number of different types of protons, while ¹³C NMR reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Protocol: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
¹H Spectrum: Acquire a standard proton spectrum. The chemical shifts (δ), integration values (relative number of protons), and splitting patterns (multiplicity) are the key pieces of information.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon.
-
DEPT-135: Run a DEPT-135 experiment, where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are absent.
Data Presentation: Characteristic Chemical Shifts
The electron-deficient nature of the pyrazine ring and the electronic influence of the fused pyrazole ring lead to characteristic chemical shifts. While exact values depend on substituents, the following ranges are typical.[11][12]
| Nucleus | Position on Core | Typical Chemical Shift (δ, ppm in DMSO-d₆) |
| ¹H | H-3 | 8.0 - 8.5 |
| ¹H | H-6 | 8.8 - 9.2 |
| ¹H | H-7 | 7.5 - 8.0 |
| ¹³C | C-3 | 110 - 120 |
| ¹³C | C-3a | 145 - 155 |
| ¹³C | C-6 | 135 - 145 |
| ¹³C | C-7 | 125 - 135 |
Step 2: 2D NMR – Assembling the Structure
2D NMR experiments are the key to connecting the individual atoms into a coherent structure. They reveal correlations between nuclei either through bonds or through space.[8][9]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is essential for tracing out the proton networks within alkyl chains or aromatic rings on substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign carbon chemical shifts for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment. It shows correlations between protons and carbons over longer ranges (2-4 bonds). These long-range correlations are the "glue" that connects molecular fragments. For instance, a correlation from a substituent's proton to a carbon on the pyrazolo[1,5-a]pyrazine core unequivocally establishes the point of attachment.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. They are critical for determining stereochemistry and confirming the relative orientation of substituents.[13]
Caption: Logical flow of 2D NMR data interpretation.
Part 3: Single-Crystal X-ray Crystallography – The Ultimate Proof
Expertise & Causality: While an integrated MS and NMR approach can provide a highly confident structure, single-crystal X-ray crystallography remains the gold standard for unambiguous proof.[14] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the absolute configuration in the solid state.[15][16] This is particularly crucial for resolving any ambiguity in regiochemistry (e.g., determining which of two possible isomers was formed) or stereochemistry.
Experimental Workflow: From Powder to Structure
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, high-quality crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting structural model is then refined to achieve the best possible fit with the experimental data.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor), which should be low (typically < 5-7%) for a well-refined structure.
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the specific symmetry elements |
| R1 [I > 2σ(I)] | 0.045 | A primary indicator of model quality (lower is better) |
| wR2 (all data) | 0.115 | A secondary indicator of model quality |
Conclusion: A Commitment to Scientific Integrity
The structural elucidation of novel pyrazolo[1,5-a]pyrazine derivatives is a systematic process grounded in the principles of causality and self-validation. By beginning with an accurate molecular formula from HRMS, meticulously assembling the connectivity with a suite of 1D and 2D NMR experiments, and seeking ultimate confirmation through X-ray crystallography where possible, we can ensure the highest degree of scientific integrity. This integrated approach not only provides an unambiguous structure but also builds a rich dataset that is crucial for understanding the properties and potential applications of these important molecules.
References
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Academia.edu.
- Orshang, T. C., et al. (2024).
- El-Mekabaty, A. (2021).
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Zheng, L.-W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters.
- Orshang, T. C., et al. (2024).
- Titi, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. BenchChem.
- Stypik, M., et al. (2022).
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- (2024). Fragmentation Patterns in Mass Spectrometry. Read Chemistry.
- Harianie, L., et al. (2022).
- (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
- Chimichi, S., et al. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. ChemInform.
- (2021). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- (n.d.). Identification and structure elucidation by NMR spectroscopy.
- Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org.
- El-Faham, A., et al. (2024).
- (2023).
- (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- Titi, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- (n.d.).
- (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
- (n.d.).
- (n.d.). Combination of 1H and 13C NMR Spectroscopy. Thieme.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. readchemistry.com [readchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.st [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-chloropyrazolo[1,5-a]pyrazine for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 4-chloropyrazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. Addressed to researchers, medicinal chemists, and formulation scientists, this document moves beyond theoretical discussions to offer actionable, field-proven protocols and the scientific rationale underpinning them. We will explore the critical interplay between the compound's physicochemical properties and its behavior under various stress conditions, culminating in a robust strategy for its early-stage developability assessment. All methodologies are presented with the intent of establishing self-validating systems that ensure data integrity and regulatory compliance.
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Insufficient solubility can lead to poor absorption and inadequate bioavailability, rendering an otherwise potent compound ineffective. Similarly, chemical instability can result in the loss of active pharmaceutical ingredient (API) during storage, the formation of potentially toxic degradants, and a shortened product shelf-life.
The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in drug discovery, appearing in molecules targeting a range of biological pathways, including kinase inhibition.[1] The specific analogue, this compound (Figure 1), presents a valuable starting point for synthetic elaboration. However, the presence of the chloro-substituent and the fused aromatic heterocyclic system necessitates a thorough and early investigation of its solubility and stability to guide further drug development efforts.
This guide will provide detailed protocols for:
-
Solubility Assessment: Determining both kinetic and thermodynamic solubility in pharmaceutically relevant media.
-
Stability Profiling: Conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2]
-
Analytical Method Development: Establishing a foundational stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.
Figure 1: Chemical Structure of this compound
A representation of the core scaffold.
Physicochemical and Safety Profile
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1260665-84-6 | Chemical Abstracts Service[3] |
| Molecular Formula | C₆H₄ClN₃ | --- |
| Molecular Weight | 153.57 g/mol | ---[3] |
| Predicted XlogP | 1.0 | PubChemLite[4] |
| Appearance | (To be determined experimentally) | --- |
The predicted XlogP of 1.0 suggests that the compound has moderate lipophilicity. This value is a good starting point, but it must be experimentally verified, as it will significantly influence the choice of formulation strategies and the potential for membrane permeability.
Safety and Handling Precautions
Core Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Aqueous Solubility Determination
Solubility is not a single value but a property dependent on the experimental conditions. For preclinical development, both kinetic and thermodynamic solubility are of interest.[6] Kinetic solubility is often measured in high-throughput screening to get a rapid assessment, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[6]
Kinetic Solubility Assessment via Turbidimetry
This method provides a rapid estimation of solubility by measuring the precipitation of the compound from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer. Laser nephelometry is a highly effective technique for this purpose.[7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution such that the final DMSO concentration is ≤1%. This step is critical as higher concentrations of co-solvent can artificially inflate the measured solubility.[8]
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Thermodynamic Solubility Assessment via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4). The use of multiple pH values is crucial, especially if the compound has ionizable groups.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). It is essential to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration.[8] Caution must be exercised during filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[8]
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Table 2: Hypothetical Solubility Data for this compound
| Method | Medium | Temperature | Solubility (µg/mL) |
| Kinetic | PBS (pH 7.4) | 25°C | 55 |
| Thermodynamic | pH 1.2 Buffer | 25°C | 75 |
| Thermodynamic | pH 4.5 Buffer | 25°C | 60 |
| Thermodynamic | pH 6.8 Buffer | 25°C | 50 |
| Thermodynamic | pH 7.4 Buffer | 25°C | 48 |
This data is for illustrative purposes only.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[10] The insights gained are fundamental for developing stability-indicating analytical methods, identifying potential degradation products, and understanding degradation pathways.[10] The ICH guideline Q1A(R2) provides the regulatory framework for these studies.[2]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] The key characteristic of such a method is its ability to resolve the API peak from all potential degradation product peaks.
Proposed Starting HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or 275 nm).[11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be developed and validated for specificity, linearity, accuracy, precision, and robustness in parallel with the forced degradation studies.
Forced Degradation Protocols
The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound.[2] Degradation beyond this range can lead to secondary degradation and may not be representative of real-world stability.[3]
General Procedure:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[3]
-
For each stress condition, prepare two sets of samples: the test sample exposed to the stress condition and a control sample stored at ambient temperature in the dark.
-
At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Rationale: To assess stability in an acidic environment, simulating gastric conditions. The chloro-substituent on the electron-deficient pyrazine ring may be susceptible to nucleophilic attack, and the pyrazine ring itself could undergo hydrolysis.[12]
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature.
-
Rationale: To evaluate stability in an alkaline environment. Basic conditions can facilitate hydrolysis of the chloro group and potentially open the pyrazine ring.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Rationale: To test susceptibility to oxidation. The nitrogen atoms in the heterocyclic rings could be potential sites for N-oxide formation.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C.
-
Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14] A dark control sample wrapped in aluminum foil must be run in parallel.
-
Rationale: Many heterocyclic aromatic compounds absorb UV radiation and are susceptible to photodegradation.
-
Table 3: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl (60°C) | 24 h | 88.5 | 11.5 | 2 | 0.78, 1.15 |
| 0.1 M NaOH (RT) | 8 h | 85.2 | 14.8 | 1 | 0.65 |
| 3% H₂O₂ (RT) | 48 h | 92.1 | 7.9 | 1 | 0.91 |
| Thermal (80°C, solid) | 7 days | 98.7 | 1.3 | 0 | --- |
| Photolytic (ICH Q1B) | 7 days | 82.4 | 17.6 | 3 | 0.72, 0.85, 1.23 |
This data is for illustrative purposes only. RRT = Relative Retention Time.
Visualizing Workflows and Pathways
Clear visual representations of experimental workflows and potential chemical transformations are invaluable for planning and communication.
Experimental Workflow for Stability Studies
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Workflow for forced degradation studies.
Postulated Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be hypothesized: hydrolysis of the chloro-substituent and hydrolytic cleavage of the pyrazine ring.
Hypothesized degradation pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically grounded approach to assessing the solubility and stability of this compound. By implementing these detailed protocols, researchers can generate high-quality, reliable data to inform critical decisions in the drug development process. The early identification of liabilities, such as low solubility or susceptibility to photodegradation, allows for the timely implementation of mitigation strategies, including salt formation, formulation development, or structural modification by medicinal chemistry efforts.
The next steps following this initial characterization would involve:
-
Structure Elucidation: Using LC-MS/MS and NMR to identify the exact structures of major degradation products.
-
pKa and LogP Determination: Experimentally measuring these parameters to build a more complete physicochemical profile.
-
Solid-State Characterization: Investigating the solid-state properties (e.g., polymorphism, hygroscopicity) of the compound, which can significantly impact stability and dissolution.
By systematically addressing these fundamental properties, the path from a promising chemical scaffold to a successful drug candidate becomes significantly de-risked.
References
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
PubMed. (n.d.). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H4ClN3). Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
Sources
- 1. fishersci.com [fishersci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1260665-84-6|this compound|BLD Pharm [bldpharm.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of the Pyrazolo[1,5-a]pyrazine Core for Drug Discovery
This guide provides a comprehensive overview of computational modeling techniques applied to the pyrazolo[1,5-a]pyrazine scaffold, a significant heterocyclic system in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery and optimization of novel therapeutics based on this privileged core structure. While much of the published research focuses on the isomeric pyrazolo[1,5-a]pyrimidine scaffold, the computational principles and methodologies detailed herein are directly applicable and adaptable to the pyrazolo[1,5-a]pyrazine core.
The pyrazolo[1,5-a]pyrazine ring system, a purine bioisostere, has garnered considerable attention for its versatile biological activities, including its potential as an anticancer and anti-inflammatory agent.[1][2] Its fused bicyclic nature provides a rigid and tunable framework for designing selective and potent inhibitors of various biological targets, particularly protein kinases.[1][3] Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine derivatives, enabling the rational design of new chemical entities with improved pharmacological profiles.
I. Understanding the Pyrazolo[1,5-a]pyrazine Core: A Computational Perspective
The electronic and structural properties of the pyrazolo[1,5-a]pyrazine core are fundamental to its interactions with biological macromolecules. Computational chemistry provides a powerful toolkit to elucidate these properties and guide the design of targeted ligands.
A. Electronic Properties and Reactivity: Insights from Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[4] For the pyrazolo[1,5-a]pyrazine core, DFT calculations can provide valuable insights into its reactivity, stability, and intermolecular interactions.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[5] A smaller HOMO-LUMO gap suggests higher reactivity.[5]
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrazolo[1,5-a]pyrimidine Analog
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative 4a | -5.98 | -3.17 | 2.81 |
| Derivative 4c | -6.02 | -3.21 | 2.81 |
| Derivative 6b | -5.79 | -3.14 | 2.65 |
| Data adapted from a study on substituted pyrazolo[1,5-a]pyrimidine analogues. The principles are transferable to the pyrazolo[1,5-a]pyrazine core.[5] |
These calculations help in understanding how different substituents on the pyrazolo[1,5-a]pyrazine ring influence its electronic properties and, consequently, its biological activity. For instance, electron-donating or electron-withdrawing groups can modulate the electron density distribution across the scaffold, affecting its ability to form hydrogen bonds and other key interactions within a protein's active site.[6][7]
Experimental Protocol: Single-Point DFT Calculation
-
Structure Preparation: Build the 3D structure of the pyrazolo[1,5-a]pyrazine derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Single-Point Energy Calculation: Once the geometry is optimized, perform a single-point energy calculation using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
Analysis: Analyze the output to extract HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.
II. Predicting Binding Affinity and Mode: The Role of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] It is an indispensable tool in drug discovery for virtual screening of large compound libraries and for understanding the binding mode of potential inhibitors.
For pyrazolo[1,5-a]pyrazine-based compounds, molecular docking can elucidate the key interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is crucial for optimizing the ligand's affinity and selectivity.
Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Numerous studies have successfully employed molecular docking to understand the binding of pyrazolo[1,5-a]pyrimidine derivatives to various protein kinases, such as CDK2 and TRKA.[9][10] These studies have revealed that the pyrazolo[1,5-a]pyrimidine scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the native ATP ligand.[3]
Experimental Protocol: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazolo[1,5-a]pyrazine ligand.
-
Assign correct atom types and charges.
-
Minimize the energy of the ligand to obtain a low-energy conformation.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically a cavity where the native ligand or a known inhibitor binds.
-
Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable binding poses within this grid.
-
-
Molecular Docking:
-
Run the docking simulation using software such as AutoDock, Glide, or GOLD. The program will generate a set of possible binding poses for the ligand.
-
-
Pose Analysis:
-
The generated poses are ranked based on a scoring function that estimates the binding affinity.
-
Cluster the poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.
-
-
Interaction Analysis:
-
Visualize the top-ranked poses in the context of the protein's binding site to analyze the key intermolecular interactions.
-
III. Simulating Dynamic Behavior: Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and for understanding the conformational changes that may occur upon ligand binding.
For pyrazolo[1,5-a]pyrazine-based inhibitors, MD simulations can:
-
Validate the stability of the interactions predicted by docking.
-
Reveal the role of water molecules in the binding site.
-
Provide insights into the thermodynamics of binding through methods like MM/PBSA and MM/GBSA.
Experimental Protocol: MD Simulation Workflow
Caption: A generalized workflow for molecular dynamics simulations.
Step-by-Step Methodology:
-
System Setup:
-
Start with the best-docked pose of the pyrazolo[1,5-a]pyrazine-protein complex.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Assign force field parameters to both the protein and the ligand. Standard force fields like AMBER or CHARMM are commonly used for proteins, while ligand parameters may need to be generated using tools like Antechamber.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate various properties such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energy.
-
IV. Conclusion and Future Directions
Computational modeling is an integral part of modern drug discovery, providing invaluable insights that guide the design and optimization of novel therapeutic agents. For the pyrazolo[1,5-a]pyrazine scaffold, a combination of DFT, molecular docking, and MD simulations can elucidate its electronic properties, predict its binding to biological targets, and assess the stability of the resulting complexes.
Future advancements in computational methods, including the use of machine learning and artificial intelligence, will further enhance our ability to predict the biological activity of pyrazolo[1,5-a]pyrazine derivatives with greater accuracy and speed, ultimately accelerating the development of new medicines. Continued exploration of this promising scaffold, guided by a synergistic interplay of computational and experimental approaches, holds significant potential for addressing unmet medical needs.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Der Pharma Chemica. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][3][8][11]triazine Derivatives as CDK2 Inhibitors. PubMed. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a][3][8][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. PubMed. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular docking study of new pyrazolo[1,5-a]pyrimidines as PIM kinase inhibitors and apoptosis inducers. R Discovery. Available at: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Applied Biological Chemistry. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][3][8][11] triazine derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]
-
Pyrazolo[1,5-A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Available at: [Link]
-
(PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. Available at: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. Bohrium. Available at: [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. html.rhhz.net [html.rhhz.net]
An In-depth Technical Guide to the Synthesis and Reactivity of Pyrazolo[1,5-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrazine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a structure of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a versatile framework for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the current state of knowledge regarding the synthesis and reactivity of the pyrazolo[1,5-a]pyrazine core, offering field-proven insights and detailed methodologies for researchers in the field.
The Pyrazolo[1,5-a]pyrazine Core: Structure and Significance
The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a pyrazine ring, resulting in a planar, aromatic structure. This fusion imparts a unique distribution of electron density, influencing its chemical behavior and biological activity. The nitrogen-rich nature of this scaffold allows for a multitude of hydrogen bonding interactions, a key feature in the design of molecules targeting biological macromolecules. While its close analogue, the pyrazolo[1,5-a]pyrimidine core, has been extensively studied and is present in several approved drugs, the pyrazolo[1,5-a]pyrazine system remains a comparatively underexplored area of chemical space, offering significant opportunities for the discovery of novel chemical entities with unique properties.
Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold
The construction of the pyrazolo[1,5-a]pyrazine ring system has been a subject of focused synthetic efforts. The primary challenge lies in achieving regiocontrol during the ring-forming reactions. A flexible and regiocontrolled four-step protocol has been developed, providing access to a variety of substituted pyrazolo[1,5-a]pyrazines.[1]
Regiocontrolled Synthesis from Pyrazole Precursors
A robust and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrazines commences with commercially available pyrazoles. This four-step sequence allows for the controlled introduction of substituents at various positions of the final heterocyclic system.[1]
Experimental Protocol:
-
N-Alkylation of Pyrazole: Commercially available pyrazoles are alkylated on the N-1 position with a 2,2-dialkoxyethyl group. This step is crucial for the subsequent cyclization to form the pyrazine ring.
-
Regiocontrolled Formylation: The N-alkylated pyrazole undergoes formylation at the C-5 position to yield a pyrazole-5-aldehyde. This regioselectivity is a key advantage of this synthetic route.
-
Deprotection: The dialkoxyethyl group is deprotected under acidic conditions to reveal the corresponding aldehyde.
-
Cyclization: The resulting intermediate undergoes cyclization to afford the pyrazolo[1,5-a]pyrazine core.
This methodology has proven effective for the synthesis of pyrazolo[1,5-a]pyrazines with diverse substitution patterns.[1]
Diagram of the Regiocontrolled Synthesis:
Caption: Regiocontrolled synthesis of the pyrazolo[1,5-a]pyrazine core.
Synthesis of Saturated Analogues: Tetrahydropyrazolo[1,5-a]pyrazines
The versatility of the pyrazole-5-aldehyde intermediates extends to the synthesis of the corresponding saturated analogues. A deprotection and double-reductive amination sequence provides access to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, which are valuable building blocks in medicinal chemistry due to their three-dimensional character.[1][2] The synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides has also been reported, further expanding the accessible chemical space of this scaffold.[3]
Reactivity of the Pyrazolo[1,5-a]pyrazine Core
The reactivity of the pyrazolo[1,5-a]pyrazine ring system is dictated by the electronic nature of the fused pyrazole and pyrazine rings. The pyrazole ring is generally considered electron-rich and thus more susceptible to electrophilic attack, while the pyrazine ring is electron-deficient and prone to nucleophilic substitution. However, specific experimental data on the reactivity of the pyrazolo[1,5-a]pyrazine core is limited. Therefore, much of the following discussion is based on the well-established reactivity of the closely related pyrazolo[1,5-a]pyrimidine system and the fundamental principles of heterocyclic chemistry.
Electrophilic Aromatic Substitution
Based on the electronic properties of the constituent rings, electrophilic aromatic substitution is predicted to occur preferentially on the electron-rich pyrazole moiety of the pyrazolo[1,5-a]pyrazine scaffold. In the analogous pyrazolo[1,5-a]pyrimidine system, electrophilic substitution, such as nitration and halogenation, has been shown to occur at the C-3 position of the pyrazole ring.[4][5][6] The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, in the nitration of pyrazolo[1,5-a]pyrimidine, the use of mixed nitric and sulfuric acids leads to substitution at the 3-position, whereas nitric acid in acetic anhydride results in substitution at the 6-position of the pyrimidine ring.[5]
Expected Regioselectivity of Electrophilic Substitution:
| Reagent/Conditions | Expected Position of Substitution |
| Nitrating Mixture (HNO₃/H₂SO₄) | C-3 |
| Halogenating Agents (e.g., NBS, NCS) | C-3 |
Diagram of Expected Electrophilic Substitution:
Caption: Predicted outcome of electrophilic substitution on the pyrazolo[1,5-a]pyrazine core.
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring of the pyrazolo[1,5-a]pyrazine system is the expected site for nucleophilic aromatic substitution (SNAr). In the analogous pyrazolo[1,5-a]pyrimidine series, nucleophilic substitution is a common method for functionalization, particularly at the C-5 and C-7 positions of the pyrimidine ring.[7] This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. The presence of a leaving group, such as a halogen, at these positions facilitates the reaction.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic systems. While specific examples for the pyrazolo[1,5-a]pyrazine core are not extensively documented, the reactivity of the pyrazolo[1,5-a]pyrimidine analogue suggests that similar transformations should be feasible. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used for C-C bond formation on pyrazine and pyrazole rings.[8][9] Furthermore, transition-metal-catalyzed C-H functionalization is an increasingly important strategy for the direct introduction of substituents without the need for pre-functionalized starting materials.[10][11]
Cycloaddition Reactions
The pyrazolo[1,5-a]pyrazine system, with its multiple π-bonds, has the potential to participate in cycloaddition reactions. While there is a lack of specific studies on the cycloaddition reactivity of the pyrazolo[1,5-a]pyrazine core, related aza-fused heterocyclic systems are known to undergo such transformations. For instance, [3+2] cycloaddition reactions of N-aminopyridinium ylides have been utilized in the synthesis of pyrazolo[1,5-a]pyridines, a structurally related scaffold.[12] Further investigation is required to explore the potential of pyrazolo[1,5-a]pyrazines as dienes or dienophiles in cycloaddition reactions.
Future Outlook and conclusion
The pyrazolo[1,5-a]pyrazine scaffold holds considerable promise for the development of novel molecules with diverse applications. While significant progress has been made in the regiocontrolled synthesis of this heterocyclic system, a comprehensive understanding of its reactivity is still in its early stages. Future research should focus on a systematic exploration of the reactivity of the pyrazolo[1,5-a]pyrazine core, including a detailed investigation of electrophilic and nucleophilic substitution reactions, metal-catalyzed C-H functionalization, and cycloaddition reactions. Such studies will not only expand the synthetic chemist's toolbox for the derivatization of this scaffold but also pave the way for the discovery of new pyrazolo[1,5-a]pyrazine-based compounds with valuable biological and material properties. The insights provided in this guide serve as a foundation for further exploration and innovation in this exciting area of heterocyclic chemistry.
References
- Lindsay-Scott, P. J., Charlesworth, N. G., Grozavu, A., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry.
- Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- (2015). Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation.
- (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Portilla, J., et al. (2012).
- Wang, J., et al. (2024). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
- (2019). Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines – Important Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.
- Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- (2015).
- (2023). The synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cyclization of N-aminopyridinium salts. Chinese Chemical Letters.
- Pereira, G. S., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules.
- (2018). Haloacetylated Enol Ethers: a Way Out for the Regioselective Synthesis of Biologically Active Heterocycles. Chemistry of Heterocyclic Compounds.
- (2022).
-
(2014). Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][3][13]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. Synlett.
- (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
-
(2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. Molecules.
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
- (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry.
- (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules.
- (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research.
- (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- (2002).
-
(2018). Pyrazolo[1,5-a][1][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry.
- (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 4-Chloropyrazolo[1,5-a]pyrazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The quest for novel therapeutic agents with high efficacy and selectivity is a central theme in medicinal chemistry. In this context, heterocyclic scaffolds serve as the backbone for a vast array of approved drugs and clinical candidates. Among these, the pyrazolo[1,5-a]pyrazine core has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its rigid, bicyclic nature and the specific arrangement of nitrogen atoms allow for precise three-dimensional positioning of substituents, facilitating targeted interactions with enzyme active sites and receptor binding pockets.
This guide focuses on a key intermediate that unlocks the synthetic potential of this scaffold: 4-chloropyrazolo[1,5-a]pyrazine . The strategic placement of the chlorine atom at the 4-position provides a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This document will provide an in-depth overview of the applications of this valuable building block, complete with detailed experimental protocols and an exploration of its role in the development of potent kinase inhibitors.
The Versatility of the 4-Chloro Substituent: A Gateway to Chemical Diversity
The chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine ring is an excellent leaving group, making it amenable to a range of synthetic transformations. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The primary transformations include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental to modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the installation of a wide array of primary and secondary amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): A direct method for introducing various nucleophiles, particularly amines and alkoxides, at the 4-position.
These reactions allow for the modular construction of complex molecules, where different fragments can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The planar pyrazolo[1,5-a]pyrazine core can act as a hinge-binding motif, a key interaction in the ATP-binding site of many kinases.[4] By decorating the 4-position of the scaffold with appropriate substituents, medicinal chemists can achieve high affinity and selectivity for specific kinase targets.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[5] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. Several pyrazolo[1,5-a]pyrazine-based compounds have been developed as potent JAK inhibitors.[6]
JAK-STAT Signaling Pathway Overview
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrazine-based inhibitors.
Quantitative Data for Representative JAK Inhibitors:
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 34 | JAK1 | 3 | [6] |
| JAK2 | 8.5 | [6] | |
| TYK2 | 7.7 | [6] | |
| JAK3 | 629.6 | [6] |
Note: Data extracted from a 2023 review of pyrazine-based kinase inhibitors.
Targeting the RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Aberrant RET signaling, often through mutations or gene fusions, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[3] Pyrazolo[1,5-a]pyrazine derivatives have been identified as potent RET inhibitors.[6]
RET Signaling Pathway Overview
Caption: Simplified RET signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrazine derivatives.
Quantitative Data for Representative RET Inhibitors:
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 35 | RET (wild-type) | single-digit nM | [6] |
| RET (V804M mutant) | single-digit nM | [6] | |
| Compound 36 | RET (wild-type) | single-digit nM | [6] |
| RET (V804M mutant) | single-digit nM | [6] | |
| Compound 37 | RET (wild-type) | single-digit nM | [6] |
| RET (V804M mutant) | single-digit nM | [6] |
Note: Data extracted from a 2019 patent by Array Biopharma, as cited in a 2023 review.[6]
Experimental Protocols
The following protocols are representative examples of how this compound can be diversified. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
General Workflow for Diversification
Caption: General workflow for the diversification of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 100-120 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-pyrazolo[1,5-a]pyrazine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., tBuXPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if needed), and base to an oven-dried reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-amino-pyrazolo[1,5-a]pyrazine product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a more classical approach for the introduction of nucleophiles.[7]
Materials:
-
This compound
-
Amine or alcohol nucleophile (1.5-2.0 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equivalents)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base and the nucleophile.
-
Heat the reaction mixture to 80-150 °C for 6-48 hours, monitoring the reaction progress.
-
Cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile entry point for the synthesis of diverse compound libraries. Its application in the development of potent kinase inhibitors, particularly for the JAK and RET families, highlights the therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. As our understanding of disease biology continues to grow, the strategic use of such versatile intermediates will be paramount in the design and discovery of the next generation of targeted therapies.
References
-
The JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (2023). Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (2021). Retrieved from [Link]
-
RET signaling pathway and RET inhibitors in human cancer - Frontiers. (2023). Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025). Retrieved from [Link]
-
JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed Central. (2023). Retrieved from [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. (2018). Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024). Retrieved from [Link]
-
The RET proto-oncogene - Wikipedia. (n.d.). Retrieved from [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9 - PubMed. (2015). Retrieved from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (2019). Retrieved from [Link]
-
MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - Capot Chemical. (2026). Retrieved from [Link]
-
JAK-STAT signaling pathway - YouTube. (2023). Retrieved from [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. (2019). Retrieved from [Link]
-
RET proto-oncogene - Wikipedia. (n.d.). Retrieved from [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024). Retrieved from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (2022). Retrieved from [Link]
-
The JAK/STAT Pathway - PMC - PubMed Central - NIH. (2012). Retrieved from [Link]
-
Prognostic Impact of RTK–RAS Alterations in FOLFOX-Treated Early-Onset Colorectal Cancer Revealed by Artificial Intelligence-Driven Precision Oncology - MDPI. (2024). Retrieved from [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-chloropyrazolo[1,5-a]pyrazine for the Synthesis of Novel Drug Scaffolds
Introduction: The Privileged Scaffold and the Power of C-C Bond Formation
The pyrazolo[1,5-a]pyrazine core is a significant pharmacophore in modern drug discovery, forming the structural basis for a range of therapeutic agents, including kinase inhibitors and adenosine antagonists.[1] The ability to functionalize this N-heterocyclic system, particularly at the 4-position, is crucial for library synthesis and the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for medicinal chemists.[5]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-chloropyrazolo[1,5-a]pyrazine with various aryl and heteroaryl boronic acids. As chloro-heterocycles, especially electron-deficient ones, can be challenging substrates due to the strength of the C-Cl bond, this guide emphasizes the rationale behind the selection of catalysts, ligands, and reaction parameters to overcome these hurdles and ensure a high-yielding, reproducible outcome.[6]
Core Principle: Overcoming the Challenge of an Electron-Deficient Chloride
The primary challenge in the Suzuki coupling of this compound lies in the first step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[6][7] The pyrazolo[1,5-a]pyrazine ring system is electron-deficient, which can make the carbon of the C-Cl bond less susceptible to oxidative addition compared to electron-rich systems. To facilitate this crucial step, a highly active catalyst system is required. The protocol described herein utilizes a palladium(II) precatalyst in conjunction with a bulky, electron-rich phosphine ligand. Such ligands are known to accelerate the rate of oxidative addition for aryl chlorides and enhance catalyst stability.[6][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the coupling of related 4-bromopyrazolo[1,5-a]pyrazines and optimized for the less reactive chloro-analog.[9][10]
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl/heteroarylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) and Water (H₂O) in a 9:1 ratio
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Scientist's Note: Cesium carbonate is a strong yet relatively mild base that is highly effective in Suzuki couplings of N-heterocycles.[6] Its high solubility in the aqueous portion of the solvent system facilitates the formation of the reactive boronate species, which is essential for the transmetalation step.[4]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process, known as degassing, is critical to prevent oxygen from degrading the Pd(0) active catalyst.[8][11]
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (2-5 mol%).
-
Scientist's Note: Pd(dppf)Cl₂ is a robust and highly active precatalyst. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalytic species, preventing the formation of palladium black.[12]
-
Via syringe, add the degassed solvent mixture of MeCN:H₂O (9:1). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the chloro-substrate).
-
-
Reaction Conditions and Monitoring:
-
Conventional Heating: Lower the flask into a preheated oil bath set to 80-100 °C.
-
Microwave Irradiation: If using a microwave reactor, set the temperature to 100-120 °C with a reaction time of 20-40 minutes.[13] Microwave heating can significantly accelerate the reaction, especially for challenging substrates.[5][12]
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours for conventional heating).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 4-aryl(heteroaryl)pyrazolo[1,5-a]pyrazine.
-
Data and Expected Outcomes
The following table provides representative reaction conditions and expected yields for the coupling of this compound with various boronic acids, based on analogous transformations.[9][10]
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst Loading (mol%) | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | Cs₂CO₃ (2.5) | 90 | 6 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | Cs₂CO₃ (2.5) | 90 | 5 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4 | Cs₂CO₃ (2.5) | 100 | 8 | 65-75 |
| 4 | Pyridin-3-ylboronic acid | 5 | Cs₂CO₃ (3.0) | 100 | 12 | 50-65 |
| 5 | Thiophen-2-ylboronic acid | 4 | Cs₂CO₃ (2.5) | 90 | 6 | 70-80 |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination or inefficient reduction of Pd(II) precatalyst.[11] 2. Insufficient Base Strength/Solubility. 3. Low Reactivity of C-Cl bond. | 1. Ensure rigorous degassing of all solvents and reagents. Use fresh, high-quality catalyst. 2. Switch to a stronger base like K₃PO₄ or ensure the Cs₂CO₃ is finely powdered.[8] 3. Increase temperature. Consider switching to a more active ligand system, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[6][8] |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid instability, especially with electron-deficient heteroaryl boronic acids.[3] 3. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents if possible, though some water is often beneficial.[14] Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[2][3] 2. Use a boronic ester instead of the acid. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Homocoupled Product | 1. Oxygen in the reaction mixture leading to oxidative homocoupling of the boronic acid.[8] 2. Catalyst decomposition leading to palladium black, which can promote homocoupling. | 1. Improve degassing procedures for all reagents and solvents. Maintain a strict inert atmosphere. 2. Ensure the catalyst/ligand system is stable at the reaction temperature. A lower temperature for a longer duration might be beneficial. |
| Difficulty in Purification | 1. Residual palladium in the final product. 2. Co-elution of product with byproducts. | 1. After the aqueous workup, wash the organic layer with a solution of a palladium scavenger (e.g., thiourea or mercaptopropyl-functionalized silica). 2. Optimize the chromatography conditions, trying different solvent systems or using a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the synthesis of 4-aryl and 4-heteroaryl pyrazolo[1,5-a]pyrazines. By employing a highly active palladium catalyst system, such as Pd(dppf)Cl₂, with a suitable base and carefully controlled inert conditions, the challenges associated with the coupling of an electron-deficient aryl chloride can be effectively overcome. This protocol offers a reliable and scalable pathway for the generation of diverse molecular libraries, accelerating the discovery of new therapeutic agents.
References
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link]
-
Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. Synlett, 35, 1551-1556. Available at: [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(22), 5222-5225. Available at: [Link]
-
Morales-Céspedes, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Bagdi, A. K., et al. (2021). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. ChemistrySelect, 6(1), 13-31. Available at: [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(17), 6897-6901. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Morales-Céspedes, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498-16506. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6437-6456. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48. Available at: [Link]
-
Hrynyshyn, Y., et al. (2019). SYNTHESIS OF 4-ARYL(HETARYL)PYRAZOLO[1,5-a]PYRAZINES BY PALLADIUM-CATALYZED SUZUKI–MIYAURA CROSS COUPLING. Chemistry of Heterocyclic Compounds, 55(11), 1144-1145. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Available at: [Link]
-
Li, J., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(5), 5374-5386. Available at: [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available at: [Link]
-
Asiri, A. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465. Available at: [Link]
-
Popowycz, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(3), 1547-1558. Available at: [Link]
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 10. SYNTHESIS OF 4-ARYL(HETARYL)PYRAZOLO[1,5-<i>a</i>]PYRAZINES BY PALLADIUM-CATALYZED SUZUKI–MIYAURA CROSS COUPLING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-chloropyrazolo[1,5-a]pyrazine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial motifs, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides.[4]
The pyrazolo[1,5-a]pyrazine core is of significant interest to medicinal chemists due to its presence in compounds targeting a range of biological targets. The ability to selectively introduce amine functionalities at the C4 position of this scaffold opens up extensive possibilities for library synthesis and structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-chloropyrazolo[1,5-a]pyrazine. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer expert insights into overcoming potential challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, this compound), inserting into the carbon-halogen bond to form a Pd(II) complex.[1][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido species.[5]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6] The desired N-substituted pyrazolo[1,5-a]pyrazine is released as the product.
The Critical Role of Ligands
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[7] Bulky, electron-rich ligands are essential for promoting both the oxidative addition and reductive elimination steps.[1][7] For heteroaromatic chlorides, which can be challenging substrates, ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility and high efficacy.[1][8][9] These ligands stabilize the palladium center and facilitate the key transformations within the catalytic cycle.
Caption: The general experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Expert Insight: The use of a slight excess of the ligand relative to the palladium precursor helps to ensure the formation of the active monoligated palladium complex and prevent catalyst decomposition.
-
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand.
-
Addition of Solvents and Amine: Under a positive pressure of the inert gas, add anhydrous toluene, followed by the amine (1.2 equiv).
-
Expert Insight: While toluene is a common solvent, other ethereal or aromatic solvents can be used. [10]The choice of solvent can impact the solubility of the reagents and the overall reaction rate.
-
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loading is desirable for cost and sustainability, but higher loading may be necessary for challenging substrates. |
| Ligand | XPhos, SPhos, BrettPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands are generally preferred. [9] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. [11]The choice of base can influence the reaction rate and functional group tolerance. [11] |
| Solvent | Toluene, Dioxane, THF | The solvent should be anhydrous and capable of solubilizing the reactants at the reaction temperature. [10] |
| Temperature | 80-120 °C | Higher temperatures can accelerate the reaction but may also lead to side product formation. |
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained. Use a fresh, high-quality palladium precursor and ligand. |
| Insufficiently strong base | Switch to a stronger base such as LHMDS, particularly for less acidic amines. [6] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Hydrodehalogenation | This can occur via β-hydride elimination. [3]Using a bulkier ligand may suppress this side reaction. |
| Homocoupling of the amine | This is more common with primary amines. Using a slight excess of the aryl halide can sometimes mitigate this. | |
| Difficulty with Product Isolation | Emulsion during work-up | Add brine to the aqueous layer to break the emulsion. |
| Product is highly polar | Use a more polar eluent system for column chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted 4-aminopyrazolo[1,5-a]pyrazines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in the pharmaceutical and agrochemical industries to successfully implement this powerful C-N bond-forming reaction in their research and development endeavors.
References
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemspeed. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Buchwald, S. L., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Nolan, S. P., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]
-
Itami, K., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link]
-
ResearchGate. investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. [Link]
-
Stradiotto, M., et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Suwiński, J., et al. (2012). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Organ, M. G., et al. (2021). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
developing in vitro assays for 4-chloropyrazolo[1,5-a]pyrazine derivatives
Application Note & Protocols
Topic: A Practical Guide to Developing In Vitro Assays for 4-Chloropyrazolo[1,5-a]pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Interrogating Pyrazolo[1,5-a]pyrazine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold, a closely related analog to the pyrazolo[1,5-a]pyrazine core, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent inhibitors of protein kinases.[1][2] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1][3] The introduction of a 4-chloro substituent on the pyrazolo[1,5-a]pyrazine ring system provides a key chemical handle that influences the electronic properties and can be a vector for further chemical modification.[4]
This guide provides a comprehensive, field-proven framework for developing a robust in vitro assay cascade to characterize novel this compound derivatives. Moving beyond a simple primary screen, we present a tiered, multi-assay strategy designed to build a deep, mechanistic understanding of a compound's activity. This approach follows a logical progression from direct target modulation in a purified system to cellular effects and definitive target engagement in a physiological context.[5] By integrating biochemical, cellular, and biophysical methods, this workflow enables confident decision-making, effective hit prioritization, and a solid foundation for advancing promising lead candidates.
Section 1: The Assay Cascade: A Tiered Approach to Compound Characterization
A successful screening campaign does not rely on a single assay. Instead, it employs a cascade of strategically chosen experiments, where the results from one tier inform the decisions for the next.[5] This methodology efficiently filters large compound libraries, eliminates false positives, and builds a comprehensive profile for each promising hit.
Caption: The Tiered In Vitro Assay Cascade.
Tier 1: Primary Biochemical Assays - Quantifying Direct Target Inhibition
Expertise & Causality: The initial step in evaluating a library of potential inhibitors is to measure their direct effect on the purified, isolated biological target (e.g., a protein kinase).[6] This biochemical approach provides the cleanest system to establish structure-activity relationships (SAR) because it is free from the complexities of cellular uptake, metabolism, and off-target effects.[7][8] We aim to answer a single, critical question: "Does my compound inhibit the target enzyme's activity?"
Many pyrazolo[1,5-a]pyrimidine derivatives are known to be ATP-competitive kinase inhibitors.[1] Therefore, a robust kinase activity assay is the logical starting point. Assays that measure the conversion of ATP to ADP are universal for any kinase and are highly amenable to high-throughput screening (HTS).[6][9]
Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back into ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.
Materials:
-
Purified, active recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound derivatives (dissolved in 100% DMSO)
-
Kinase assay buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP solution at a concentration relevant for the kinase (often at or near the Km)[10]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handlers
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the 4-chloropyrazolo[1,a]pyrazine derivatives in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds into the 384-well assay plates. Include "vehicle" (DMSO only) controls for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a "Kinase/Substrate Master Mix" in the kinase assay buffer.
-
Add the Kinase/Substrate Master Mix to each well containing the compounds and mix gently.
-
Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature. This step is crucial for inhibitors to reach binding equilibrium.
-
Prepare an "ATP Initiation Solution" in the kinase assay buffer.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This simultaneously stops the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
The raw luminescence signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[10]
Tier 2: Cellular Assays - Assessing Cytotoxicity and Phenotypic Effects
Expertise & Causality: A potent biochemical hit is only valuable if it can exert its effect in a cellular context without causing general toxicity.[11] Therefore, the next crucial step is to perform cell-based assays.[12] The primary goal is twofold: first, to identify compounds that are broadly cytotoxic, as these are generally undesirable "pan-assay interference compounds" or simply toxic molecules.[11] Second, for compounds that are not cytotoxic at their active concentrations, these assays can provide an initial measure of cellular potency (e.g., anti-proliferative effects in a cancer cell line).[13]
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[14] In the case of CellTiter-Glo®, the amount of ATP present in living cells is quantified using a luciferase-based reaction, providing a highly sensitive measure of cell health.[14]
Materials:
-
Relevant human cell line (e.g., a cancer cell line where the target kinase is known to be a driver of proliferation)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Test compounds in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, opaque 96- or 384-well clear-bottom cell culture plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Dispense the cell suspension into the wells of the culture plates.
-
Incubate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle (DMSO) controls.
-
Incubate the cells with the compounds for a relevant duration, typically 48 to 72 hours, to allow for effects on proliferation.
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Plot percent viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
Caption: Decision logic based on biochemical and cellular data.
Tier 3: Target Engagement Assays - Confirming the Mechanism of Action
Expertise & Causality: Demonstrating that a compound inhibits a purified enzyme (Tier 1) and affects cell viability (Tier 2) is not sufficient. It is imperative to prove that the compound binds to its intended target within the complex and crowded environment of a living cell.[15][16] This is the principle of target engagement.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify this interaction.[18] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[18]
Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
Materials:
-
Cell line of interest
-
Test compound and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline) and protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler with a gradient function
-
Cell lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the test compound at a relevant concentration (e.g., 10x the cellular GI₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Include an unheated control.
-
Immediately cool the tubes on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of the supernatant samples.
-
Analyze the samples via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each heated sample to the unheated control for that condition.
-
Plot the normalized soluble protein fraction against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Section 2: Assay Validation and Data Trustworthiness
Expertise & Causality: Generating data is insufficient; one must generate reliable data. Assay validation is the process of formally demonstrating that an assay is fit for its intended purpose.[19][20] This ensures that the decisions made based on the assay data are sound.[5] For HTS and lead optimization, key statistical parameters are used to quantify assay performance.[21]
Key Validation Parameters:
| Parameter | Description | Recommended Value | Rationale & Citation |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. It compares the separation between positive and negative controls. | Z' > 0.5 | A value greater than 0.5 indicates a robust assay suitable for HTS, with a clear separation between signal and background windows.[22] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control (0% inhibition) to the mean signal of the positive control (100% inhibition). | S/B ≥ 5 | A higher S/B ratio indicates a larger dynamic range, making it easier to distinguish hits from noise.[23] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as (Standard Deviation / Mean) * 100. | %CV < 15% | Low %CV indicates high precision and reproducibility of the measurements within an assay plate.[22] |
| Intra-assay Variability | The variability of results for the same sample tested multiple times on the same plate or in the same run. | IC₅₀ fold-shift < 2 | Ensures consistency within a single experiment.[5] |
| Inter-assay Variability | The variability of results for the same sample tested across different days or by different operators. | IC₅₀ fold-shift < 3 | Demonstrates the long-term robustness and reproducibility of the assay.[5] |
Section 3: Data Synthesis and Hit Prioritization
Expertise & Causality: The final step is to integrate the data from all three tiers to prioritize compounds for further development. A desirable hit candidate is not necessarily the one with the lowest biochemical IC₅₀. An ideal profile includes high biochemical potency, a significant window between biochemical potency and cellular cytotoxicity, and clear, on-target activity confirmed by a target engagement assay.
Hypothetical Compound Prioritization Data:
| Compound ID | Tier 1: Kinase IC₅₀ (nM) | Tier 2: Cell CC₅₀ (µM) | Therapeutic Window (CC₅₀/IC₅₀) | Tier 3: CETSA Shift | Priority |
| CP-001 | 15 | 0.05 | ~3 | No Shift | Low (Cytotoxic, off-target) |
| CP-002 | 5,500 | > 50 | N/A | Not Tested | Low (Inactive) |
| CP-003 | 25 | 15 | 600 | +4°C | High (Potent, selective, on-target) |
| CP-004 | 50 | > 50 | > 1000 | No Shift | Medium (Potent, but cellular effect may be off-target) |
Interpretation:
-
CP-001 is a classic "bad actor." It is potent biochemically but highly toxic to cells at similar concentrations, and the lack of a CETSA shift suggests its toxicity is not mediated by the intended target.
-
CP-002 is simply inactive and is discarded.
-
CP-003 represents an ideal hit. It has excellent biochemical potency, a large therapeutic window (>500-fold), and definitive on-target activity in cells, making it a top candidate for lead optimization.
-
CP-004 is interesting but requires further investigation. Its potency and low toxicity are good, but the lack of a CETSA shift indicates the observed cellular phenotype might be due to an off-target mechanism.
Conclusion
The development of in vitro assays for novel chemical series like this compound derivatives requires a systematic and scientifically rigorous approach. By employing a tiered cascade that progresses from high-throughput biochemical screening to cellular profiling and finally to mechanistic validation with target engagement studies, researchers can build a comprehensive understanding of compound behavior. This strategy, underpinned by robust assay validation and integrated data analysis, minimizes the risk of advancing flawed candidates and ensures that resources are focused on compounds with a genuine therapeutic potential and a well-defined mechanism of action.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Cui, C., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(11), 2638. Retrieved from [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
Vasta, J. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6213–6231. Retrieved from [Link]
-
Bissy, D., et al. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Retrieved from [Link]
-
Jöst, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8613. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
-
Vasta, J. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–59. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]
-
Murphy, J. M., et al. (2004). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 284, 45-56. Retrieved from [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Zhavoronkov, A. (2018). Big Data and Artificial Intelligence Modeling for Drug Discovery. Annual Review of Pharmacology and Toxicology, 59, 18.1–18.15. Retrieved from [Link]
-
Gaenzler, C. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]
-
NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
Experimental Drug Development Centre. (n.d.). Biochemical and Biophysical Assay Development. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 295-321. Retrieved from [Link]
-
Rivera-Chávez, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7277. Retrieved from [Link]
-
Mojzych, M., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][12][13][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 24(5), 4583. Retrieved from [Link]
-
Hassan, A. S., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(7), 783-793. Retrieved from [Link]
-
Naglah, A. M., et al. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]
-
Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 27(11), 1631-1636. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine [smolecule.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. The Importance of In Vitro Assays [visikol.com]
- 8. nebiolab.com [nebiolab.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. Cell Health Screening Assays for Drug Discovery [promega.de]
- 15. selvita.com [selvita.com]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nibib.nih.gov [nibib.nih.gov]
- 20. dispendix.com [dispendix.com]
- 21. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. m.youtube.com [m.youtube.com]
Application Note & Protocols: Screening 4-Chloropyrazolo[1,5-a]pyrazine Libraries for Biological Activity
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold and its isosteres, such as pyrazolo[1,5-a]pyrazines, are recognized as privileged structures in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for screening chemical libraries of 4-chloropyrazolo[1,5-a]pyrazine derivatives to identify novel, biologically active compounds. The 4-chloro substituent serves as a critical handle for subsequent structure-activity relationship (SAR) studies and lead optimization. We present a strategic screening cascade, beginning with a high-throughput biochemical assay for kinase inhibition, followed by a cell-based target engagement assay to confirm intracellular activity. Detailed, field-tested protocols are provided, emphasizing the rationale behind experimental choices and the inclusion of self-validating controls to ensure data integrity.
The Strategic Importance of the this compound Scaffold
Pyrazolo[1,5-a]pyrimidines and related scaffolds are notable for their potent protein kinase inhibitory activity, which is crucial for targeted cancer therapy.[2][3] These heterocyclic structures often act as ATP-competitive inhibitors, targeting key regulators of cellular signaling that are frequently dysregulated in cancer.[2] The pyrazolo[1,5-a]pyrazine core, specifically, has been explored for its potential to inhibit a range of kinases, including Janus kinases (JAKs) and RET kinase.[4]
The presence of a chlorine atom at the 4-position is a deliberate design choice. It serves two primary functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of the heterocyclic system, potentially affecting binding interactions within the ATP pocket of a target kinase.
-
A Vector for Chemical Elaboration: The 4-chloro group is an excellent synthetic handle for introducing further diversity through nucleophilic aromatic substitution reactions, enabling rapid exploration of the surrounding chemical space during lead optimization.[5]
Designing a Robust Screening Cascade
A successful screening campaign is a multi-step process designed to efficiently identify true positive "hits" while eliminating artifacts and undesirable compounds. Our proposed cascade prioritizes a biochemical assay for initial high-throughput screening (HTS) due to its simplicity and throughput, followed by a more physiologically relevant cell-based assay for hit confirmation.[6] This tiered approach conserves resources and focuses efforts on the most promising molecules.
Caption: High-level workflow for the screening cascade.
Protocol 1: Primary High-Throughput Screening (HTS) via ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7] Its high sensitivity, broad dynamic range, and resistance to signal interference make it an industry standard for primary HTS of kinase inhibitors.[8][9] We will perform a single-point screen at a relatively high compound concentration (10 µM) to maximize the chances of identifying initial hits.
Materials:
-
Target Kinase (e.g., PI3K, a member of a frequently deregulated pathway in cancer[10])
-
Kinase Substrate (e.g., a relevant peptide or lipid)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Test compounds (this compound library) dissolved in 100% DMSO.
-
Control Inhibitor (e.g., a known inhibitor for the target kinase)
-
Assay Plates: White, solid-bottom, 384-well plates (low volume).
-
Multichannel pipettes or automated liquid handlers.
-
Plate-reading luminometer.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer as recommended for the target kinase (a typical buffer may contain Tris-HCl, MgCl₂, DTT).[11]
-
Prepare a 2X solution of Kinase + Substrate in 1X Kinase Reaction Buffer. The final concentration should be determined by prior enzyme and substrate titration experiments to achieve ~10-30% ATP-to-ADP conversion in the allotted reaction time.
-
Prepare a 2X ATP solution in 1X Kinase Reaction Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
Thaw ADP-Glo™ Reagent and Kinase Detection Reagent and equilibrate to room temperature.[12]
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (from 4 mM stock) into wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO into designated control wells.
-
Positive Control (100% Inhibition): Dispense 50 nL of a known inhibitor (at a concentration >100x its IC50) into designated control wells.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X Kinase + Substrate solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The total reaction volume is now 20 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for the predetermined time (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.[7]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Read the luminescence on a plate-reading luminometer (e.g., 0.5-1 second integration time).
-
-
Data Analysis & Hit Selection:
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3*(SD_pos + SD_neg) / |Avg_pos - Avg_neg|). A Z' > 0.5 is considered excellent for HTS.
-
Calculate Percent Inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_compound - Avg_pos) / (Avg_neg - Avg_pos)).
-
Select compounds exhibiting >50% inhibition as "primary hits" for follow-up studies.
-
Protocol 2: Secondary Assay - NanoBRET™ Cellular Target Engagement
Rationale: A primary hit from a biochemical assay may not necessarily be active in a cellular environment due to poor membrane permeability or rapid efflux.[13] The NanoBRET™ Target Engagement assay directly and quantitatively measures compound binding to a target protein within intact, living cells.[14][15] This provides crucial evidence that a compound can reach its intended target in a physiologically relevant context.[16]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase (N- or C-terminal fusion).
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Tracer specific for the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Primary hit compounds selected from the biochemical screen.
-
Assay Plates: White, tissue culture-treated, 96-well plates.
-
CO₂ incubator, plate reader capable of measuring luminescence at 450 nm and 610 nm.
Step-by-Step Protocol:
-
Cell Preparation & Transfection (Day 1):
-
Seed HEK293T cells into a 96-well plate at a density that will result in ~80-90% confluency on Day 2.
-
Prepare a transfection complex of the NanoLuc®-kinase fusion plasmid with the transfection reagent in Opti-MEM®, following the manufacturer's protocol.[16]
-
Add the transfection complex to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment & Tracer Addition (Day 2):
-
Prepare serial dilutions of the primary hit compounds in Opti-MEM®. A typical 10-point, 3-fold dilution series starting from 30 µM is a good starting point.
-
On the day of the assay, carefully remove the culture medium from the transfected cells.
-
Add the diluted compounds to the wells. Include "no compound" control wells.
-
Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM®. The optimal tracer concentration must be predetermined and is typically near its EC50 value.
-
Add the 2X Tracer solution to all wells. The final volume should be uniform across the plate.
-
Equilibrate the plate for 2 hours at 37°C, 5% CO₂.[16]
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it in Opti-MEM® containing the Extracellular NanoLuc® Inhibitor.[16]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes. Measure both the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (Tracer, ~610 nm).
-
-
Data Analysis & Hit Confirmation:
-
Calculate the raw NanoBRET™ ratio for each well: Ratio = Acceptor Emission (610 nm) / Donor Emission (450 nm).
-
Convert the raw ratios to MilliBRET Units (mBU): mBU = Ratio * 1000.
-
Plot the mBU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer from the target protein.
-
Compounds with a cellular IC50 < 10 µM are typically considered confirmed hits worthy of further investigation.
-
Data Presentation and Hit Prioritization
Effective data visualization is key to making informed decisions. The results from the screening cascade should be summarized clearly to facilitate the selection of the most promising compounds for lead optimization.
Table 1: Hypothetical Screening Cascade Data Summary
| Compound ID | Primary Screen (% Inh @ 10 µM) | Biochemical IC50 (nM) | Cellular NanoBRET™ IC50 (nM) | Ligand Efficiency (LE) | Notes |
| PzP-001 | 85.2 | 45 | 150 | 0.41 | Potent biochemical and cellular activity. High priority. |
| PzP-002 | 91.5 | 12 | 8,500 | 0.48 | Potent in vitro, but poor cell permeability. Low priority. |
| PzP-003 | 55.1 | 850 | 950 | 0.32 | Moderate activity, good cell translation. Medium priority. |
| PzP-004 | 62.3 | 4500 | >10,000 | 0.28 | Weak activity. Deprioritize. |
Ligand Efficiency (LE) is a measure of binding energy per heavy atom, calculated as LE = (1.37 * pIC50) / N, where N is the number of non-hydrogen atoms. It helps prioritize smaller, more efficient binders.
Caption: Visual representation of the hit prioritization funnel.
Illustrative Target Pathway: The PI3K/Akt/mTOR Axis
Many pyrazolo[1,5-a]pyrimidine derivatives target kinases within critical cancer signaling pathways.[2] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, regulating cell growth, proliferation, and survival.[10][17] A compound identified through this screening cascade could potentially inhibit a kinase within this pathway, such as PI3K itself or Akt.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.[18]
References
-
A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. [Link]
-
Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
PI3K/AKT1/MTOR. My Cancer Genome. [Link]
-
Role of PI3K/AKT/mTOR in Cancer Signaling. ScienceDirect. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
ADP Glo Protocol. Jove. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Biological Activity Evaluation of Pyrazolo[4,3-e][7][14][19]Triazine Sulfonamides. Science and Education Publishing. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][14][19]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. content.protocols.io [content.protocols.io]
- 12. promega.com [promega.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-chloropyrazolo[1,5-a]pyrazine in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[2] The pyrazolo[1,5-a]pyrimidine and its isomeric pyrazolo[1,5-a]pyrazine scaffolds have garnered significant attention as "privileged structures" in medicinal chemistry.[3][4] These bicyclic N-heterocyclic systems are frequently found in potent inhibitors of various protein classes, particularly protein kinases, making them ideal starting points for FBDD campaigns.[5][6]
This guide focuses on a specific, strategically designed fragment: 4-chloropyrazolo[1,5-a]pyrazine . The rationale for its application in FBDD is multifold:
-
Low Molecular Weight: Its small size and low complexity adhere to the "Rule of Three," maximizing the chances of fitting into small pockets on a protein surface.
-
Privileged Scaffold: The pyrazolo[1,5-a]pyrazine core is known to interact with the ATP-binding site of many kinases, providing a strong starting point for inhibitor development.[3]
-
Chemical Handle for Elaboration: The chlorine atom at the 4-position serves as a versatile chemical handle. It can be readily displaced by nucleophiles in substitution reactions, providing a clear vector for growing the fragment into a more potent lead compound. This strategic placement allows for exploration of the solvent-exposed regions of a binding site.
-
Favorable Physicochemical Properties: The scaffold generally possesses good solubility and metabolic stability, desirable properties for drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in an FBDD workflow, from initial screening to hit validation and characterization.
FBDD Workflow for this compound
A typical FBDD campaign is a multi-stage process designed to identify and validate fragment hits efficiently. The workflow for this compound would follow a similar cascade of biophysical techniques.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development: Evaluating the Anticancer Activity of Pyrazolo[1,5-a]pyrazines
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrazines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In recent years, derivatives of this heterocyclic system have garnered significant attention as potent anticancer agents.[2] Their primary mechanism of action often involves the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and others involved in cell proliferation and survival, pyrazolo[1,5-a]pyrazines can induce cell cycle arrest and apoptosis, making them promising candidates for targeted cancer therapy.[4][5]
The development of any novel anticancer agent requires a robust and reproducible method for evaluating its biological activity. Cell-based assays are indispensable tools in this process, providing a physiologically relevant environment to assess a compound's efficacy and elucidate its mechanism of action.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of cell-based assays to characterize the anticancer properties of novel pyrazolo[1,5-a]pyrazine derivatives. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
I. Foundational Analysis: Assessing General Cytotoxicity
The initial step in characterizing a potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This primary screening provides a broad understanding of the compound's potency and establishes the concentration range for subsequent mechanistic studies. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method for this purpose.
Causality of Assay Choice: Why ATP Quantification?
The CellTiter-Glo® assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[7] A decrease in ATP levels is a hallmark of cytotoxicity or cytostasis. This "add-mix-measure" assay is homogeneous, reducing pipetting errors and making it ideal for high-throughput screening.[8] The luminescent signal is proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the CellTiter-Glo® assay.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., human lung carcinoma A549, breast adenocarcinoma MCF-7)
-
Complete culture medium
-
Pyrazolo[1,5-a]pyrazine compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the pyrazolo[1,5-a]pyrazine compound in complete medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. For the "cells only" control, add 100 µL of medium with the corresponding DMSO concentration. Incubate for 72 hours.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence of the "medium only" wells from all other readings.
-
Normalization: Express the data as a percentage of the "cells only" control (100% viability).
-
IC50 Calculation: Plot the percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[5]
| Compound ID | Cell Line | IC50 (µM) |
| PzP-1 | A549 | 1.5 |
| PzP-1 | MCF-7 | 2.8 |
| PzP-2 | A549 | 10.2 |
| PzP-2 | MCF-7 | 15.6 |
II. Mechanistic Deep Dive: Unraveling the Mode of Action
Once the cytotoxic potential of a pyrazolo[1,5-a]pyrazine is established, the next critical step is to investigate its mechanism of action. Based on the known activity of this class of compounds, two key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle progression.[2]
A. Apoptosis Induction
Many kinase inhibitors exert their anticancer effects by inducing apoptosis.[2] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the quantitative differentiation of cell populations by flow cytometry.[4]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrazine compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS. [1] * Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [1] * Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks. [1]3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS. [1] * Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA. [1] * Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature. [1]4. Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a linear scale for PI fluorescence.
-
III. Troubleshooting and Data Validation
Reproducibility is paramount in cell-based assays. Below are common issues and solutions:
| Issue | Possible Cause | Solution |
| High variability in viability assays | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette and practice consistent technique. |
| Weak signal in apoptosis assay | Insufficient compound concentration or incubation time, poor antibody quality. | Optimize treatment conditions. Use a positive control (e.g., staurosporine) to validate the assay. Ensure the Annexin V kit is not expired. |
| High CV in cell cycle peaks | Cell clumping, improper fixation. | Filter cell suspension before analysis. Add ethanol slowly while vortexing during fixation. Use a low flow rate during acquisition. |
IV. Conclusion: A Pathway to Clinical Candidacy
The systematic application of the cell-based assays detailed in this guide provides a robust framework for evaluating the anticancer potential of novel pyrazolo[1,5-a]pyrazine derivatives. By progressing from broad cytotoxicity screening to focused mechanistic studies on apoptosis and cell cycle arrest, researchers can build a comprehensive biological profile of their compounds. This multi-faceted approach, grounded in sound scientific principles, is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved January 19, 2026, from [Link]
-
CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Retrieved January 19, 2026, from [Link]...
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog. Retrieved January 19, 2026, from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 19, 2026, from [Link]
-
Novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates modulate the expression of p53-MYCN associated micro RNAs in neuroblastoma cells and cause cell cycle arrest and apoptosis. (2013, October 15). PubMed. Retrieved January 19, 2026, from [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved January 19, 2026, from [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PubMed Central. Retrieved January 19, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates modulate the expression of p53-MYCN associated micro RNAs in neuroblastoma cells and cause cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold [ouci.dntb.gov.ua]
- 8. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Dance of Atoms: Elucidating the Structure-Activity Relationship of 4-Chloropyrazolo[1,5-a]pyrazine Analogs in Kinase Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases. The introduction of a chlorine atom at the 4-position of this heterocyclic system serves as a crucial anchor for both synthetic diversification and potent biological activity. This application note provides a detailed exploration of the structure-activity relationships (SAR) of 4-chloropyrazolo[1,5-a]pyrazine analogs, offering researchers and drug development professionals a comprehensive guide to the rational design of next-generation therapeutics.
The pyrazolo[1,5-a]pyrazine core, a bioisostere of the ubiquitous purine ring system, has garnered significant attention for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory conditions, making them prime targets for therapeutic intervention. The 4-chloro substituent on the pyrazolo[1,5-a]pyrazine ring is not merely a placeholder; it is a key functional group that can be readily displaced by various nucleophiles, providing a versatile handle for the synthesis of diverse compound libraries.[3] Furthermore, the electronic properties of the chlorine atom can significantly influence the overall electron distribution of the heterocyclic core, impacting its binding affinity to target kinases.
Core Principles of the SAR of this compound Analogs
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the bicyclic core. While comprehensive SAR data for this specific scaffold remains an area of active investigation, extensive research on the closely related pyrazolo[1,5-a]pyrimidine and other pyrazolo-fused systems provides invaluable insights that can be extrapolated to guide medicinal chemistry efforts.[1][2][4]
Key positions for substitution and their general impact on activity are outlined below:
-
The 4-Position: The chlorine atom at this position is a common starting point for chemical modification. Its replacement with various amine, ether, or carbon-linked substituents allows for the exploration of the chemical space within the kinase ATP-binding site. The nature of the substituent at this position is critical for achieving potency and selectivity. For instance, in the context of Janus Kinase (JAK) inhibitors, substitution of the 4-chloro group with a diazabicyclo[3.2.1]octane moiety has been shown to yield potent compounds.[5]
-
The 6-Position: This position is often a key determinant of kinase selectivity. Bulky aromatic or heteroaromatic groups at C6 can be tailored to fit into specific hydrophobic pockets of the target kinase. For example, the introduction of a 1-methyl-1H-pyrazol-4-yl group at this position in conjunction with the 4-chloro substituent has been explored for its kinase inhibitory potential.[5]
-
The 2- and 3-Positions: Substitutions on the pyrazole ring of the scaffold can influence the electronic properties and hydrogen bonding capabilities of the molecule. Small alkyl or aryl groups at these positions can fine-tune the overall pharmacology of the compound.
-
The 7-Position: While less commonly explored for major SAR modifications, substitution at this position can impact physicochemical properties such as solubility and metabolic stability.
The following diagram illustrates the key positions for substitution on the this compound core.
Caption: Key positions for SAR studies on the this compound scaffold.
Synthetic Strategies and Protocols
The synthesis of this compound analogs typically begins with the construction of the core heterocyclic system, followed by functionalization at the key positions. A general and adaptable synthetic protocol is provided below.
Protocol 1: Synthesis of a 4,6-Disubstituted Pyrazolo[1,5-a]pyrazine Analog
This protocol outlines a representative synthesis of a 4-amino substituted pyrazolo[1,5-a]pyrazine derivative, starting from a 4-chloro precursor.
Step 1: Synthesis of 4-Chloro-6-(heteroaryl)pyrazolo[1,5-a]pyrazine
-
To a solution of a suitable this compound starting material in a mixture of 1,4-dioxane and water, add the desired heteroaryl boronic acid or ester.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as Na₂CO₃.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-(heteroaryl)pyrazolo[1,5-a]pyrazine.
Step 2: Nucleophilic Aromatic Substitution at the 4-Position
-
Dissolve the 4-chloro-6-(heteroaryl)pyrazolo[1,5-a]pyrazine intermediate in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at 80-120 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography to yield the final 4-amino-6-(heteroaryl)pyrazolo[1,5-a]pyrazine analog.
Caption: General synthetic workflow for 4,6-disubstituted pyrazolo[1,5-a]pyrazine analogs.
Biological Evaluation: Kinase Inhibition Assays
To elucidate the SAR of newly synthesized this compound analogs, it is essential to evaluate their inhibitory activity against a panel of relevant protein kinases. A standard in vitro kinase inhibition assay protocol is described below.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.
-
In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP to initiate the phosphorylation reaction.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Data Presentation: SAR Table
The following table provides a hypothetical representation of SAR data for a series of this compound analogs, illustrating how systematic modifications can impact kinase inhibitory activity.
| Compound ID | R6 Substituent | R4 Substituent | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1a | Phenyl | Cl | 500 | >1000 |
| 1b | 1-Methyl-1H-pyrazol-4-yl | Cl | 150 | 800 |
| 2a | 1-Methyl-1H-pyrazol-4-yl | -NH₂ | 50 | 400 |
| 2b | 1-Methyl-1H-pyrazol-4-yl | -NH(CH₃) | 25 | 350 |
| 2c | 1-Methyl-1H-pyrazol-4-yl | -N(CH₃)₂ | 100 | 600 |
| 2d | 1-Methyl-1H-pyrazol-4-yl | 3,8-diazabicyclo[3.2.1]octan-3-yl | 10 | 200 |
This is a representative table; actual data will vary depending on the specific analogs and kinase targets.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The chlorine atom at the 4-position provides a versatile synthetic handle for the introduction of a wide range of substituents, enabling the fine-tuning of potency and selectivity. By systematically exploring the SAR at key positions of the heterocyclic core, researchers can rationally design next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases. Future efforts in this area should focus on expanding the diversity of substituents at the 4- and 6-positions, as well as conducting comprehensive profiling of promising compounds against broader kinase panels and in relevant cellular and in vivo models.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05934a]
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). Request PDF. [URL: https://www.researchgate.net/publication/373238556_Pyrazolo15-a-pyrimidine_Scaffold-Based_Small_Molecules_From_Bench_to_FDA-Approved_TRK_Kinase_Inhibitors_Part_1]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2079-6257/article/view/118335]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/]
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-biological-activities-of-pyrazolo-15-a-pyrimidines-and-the-structures-of_fig1_339999849]
- Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1500900X]
- Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. Request PDF. [URL: https://www.researchgate.net/publication/282348578_Synthesis_and_SAR_of_substituted_pyrazolo15-aquinazolines_as_dual_mGlu2mGlu3_NAMs]
- Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Enamine. [URL: https://www.enamine.
- Pyrazolo [1, 5-a ] pyrazine derivative and preparation method and application thereof. Google Patents. [URL: https://patents.google.
- Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26522089/]
- Substituted pyrazolo[1,5-a]pyrimidines as TYK2 pseudokinase ligands. Patent US-11753411-B2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
- Pyrazolo[1,5-a]pyrazin-4-yl derivatives as jak-inhibitors. Google Patents. [URL: https://patents.google.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3560]
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. Google Patents. [URL: https://patents.google.
- Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthetic Yield of 4-chloropyrazolo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 4-chloropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize the yield and purity of your target compound.
I. Synthetic Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process starting from a suitable aminopyrazole precursor. The general strategy involves the construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, followed by a chlorination reaction to yield the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Step 1: Synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one
Question 1: My cyclization reaction to form pyrazolo[1,5-a]pyrazin-4(5H)-one is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the cyclization step often stem from issues with starting material purity, suboptimal reaction conditions, or the formation of side products.
-
Purity of Starting Materials: Ensure your 5-aminopyrazole and the corresponding biselectrophilic reagent (e.g., a β-ketoester) are of high purity. Impurities can interfere with the reaction, leading to the formation of undesired byproducts.[1] Consider recrystallization or column chromatography of your starting materials if their purity is questionable.
-
Reaction Conditions: The choice of solvent and catalyst is critical. While acetic acid is commonly used, exploring other solvents or the addition of a catalytic amount of a stronger acid (e.g., sulfuric acid) might be beneficial.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar heterocyclic systems.
-
Temperature and Reaction Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary. Conversely, excessively high temperatures can lead to decomposition.
-
Regioselectivity: With unsymmetrical biselectrophilic reagents, the formation of regioisomers is a possibility. The reaction generally proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole on the more electrophilic carbonyl group.[2] Fine-tuning the reaction conditions, such as the catalyst and temperature, can influence the regioselectivity.
Question 2: I am observing the formation of multiple spots on my TLC during the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one. How can I identify and minimize these side products?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: One of the major spots could be the uncyclized intermediate. This can be addressed by increasing the reaction time or temperature, as mentioned previously.
-
Self-condensation of the β-ketoester: Under certain conditions, the β-ketoester can undergo self-condensation. Ensuring a stoichiometric or slight excess of the aminopyrazole can help to minimize this.
-
Alternative Cyclization Pathways: Depending on the substituents, alternative cyclization pathways may become accessible. Careful analysis of the side products by techniques like NMR and Mass Spectrometry can help elucidate their structures and provide insights into the reaction mechanism.
Step 2: Chlorination of pyrazolo[1,5-a]pyrazin-4(5H)-one
Question 3: My chlorination of pyrazolo[1,5-a]pyrazin-4(5H)-one with phosphorus oxychloride (POCl₃) is resulting in a low yield or a complex mixture. What are the critical parameters to control?
Answer: The chlorination of heteroaromatic ketones with POCl₃ is a powerful but often challenging reaction. Success hinges on careful control of several factors.
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the POCl₃ and lead to incomplete reaction and the formation of phosphoric acid byproducts, which can complicate the work-up.
-
Temperature Control: The reaction is typically performed at elevated temperatures. However, the initial addition of POCl₃ to the substrate should be done cautiously, often at a lower temperature, to control the initial exotherm. After the initial reaction, the mixture is heated to reflux to drive the reaction to completion. The optimal temperature and reflux time should be determined empirically for your specific substrate.
-
Use of a Base: The addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, can be beneficial.[3][4] The base can neutralize the HCl generated during the reaction, which can sometimes lead to side reactions or degradation of the product. It can also facilitate the reaction by activating the substrate.
-
Work-up Procedure: The quenching of the reaction mixture is a critical step. The excess POCl₃ must be destroyed carefully. This is typically done by slowly and cautiously pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution.[3] Rapid addition can lead to a violent, exothermic reaction.
Question 4: I am having difficulty isolating pure this compound after the work-up. What purification strategies do you recommend?
Answer: Isolating the chlorinated product from the reaction mixture can be challenging due to the presence of phosphorus-containing byproducts and potentially unreacted starting material.
-
Extraction: After quenching, the product needs to be extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions will ensure a better recovery of the product. Washing the combined organic layers with a dilute base (e.g., saturated sodium bicarbonate solution) will help remove any acidic impurities.
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. The choice of solvent will depend on the solubility profile of your product.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination reaction with POCl₃?
A1: The chlorination of a lactam (the amide in the pyrazinone ring) with POCl₃ is believed to proceed through the formation of a Vilsmeier-Haack-like intermediate. The lone pair of the oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion and elimination of a phosphate byproduct results in the formation of the chloro-substituted product.[5]
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While POCl₃ is the most common reagent for this type of transformation, other reagents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used.[6] The choice of reagent will depend on the specific substrate and may require significant optimization of the reaction conditions.
Q3: How can I confirm the formation of my desired product?
A3: A combination of analytical techniques should be used to confirm the structure of your product. ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure and purity. Mass spectrometry will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to observe the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of new C-Cl stretches.
IV. Experimental Protocols and Data
Hypothetical Step-by-Step Protocol for the Synthesis of this compound
Step 1: Synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid, add ethyl 3-ethoxyacrylate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude pyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Chlorination of pyrazolo[1,5-a]pyrazin-4(5H)-one
-
To a stirred suspension of pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in anhydrous toluene, add N,N-diethylaniline (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 3-amino-1H-pyrazole, Ethyl 3-ethoxyacrylate | pyrazolo[1,5-a]pyrazin-4(5H)-one, POCl₃, N,N-diethylaniline |
| Solvent | Glacial Acetic Acid | Toluene |
| Temperature | Reflux (~120 °C) | Reflux (~110 °C) |
| Typical Yield | 70-85% | 50-70% |
| Purification | Recrystallization | Column Chromatography |
V. Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for optimizing synthetic yield.
VI. References
-
Tsizorik, N.; Hrynyshyn, Y.; Musiychuk, A.; Bol'but, A.; Vovk, M. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Enamine.
-
Yin, J., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 24(18), 3266. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(32), 17787-17793. [Link]
-
Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6529. [Link]
-
Various Authors. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Stadler, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
-
Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2734-2745. [Link]
-
Majumdar, P., & Pati, H. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1605-1613. [Link]
-
U.S. Patent No. 10,538,493 B2. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
-
Stadler, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
-
Stadler, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
-
Kumar, V., & Aggarwal, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 1-49. [Link]
-
Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]
-
U.S. Patent No. 3,033,864 A. (1962). Purification of pyrazine. Google Patents.
-
O'Brien, D. E., et al. (1974). The chemistry of 4-hydrazino-7-phenylpyrazolo[1,5-a]-1,3,5-triazines. Journal of Heterocyclic Chemistry, 11(3), 343-347. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
-
German Patent No. DE102009060150A1. (2011). Process for the purification of pyrazoles. Google Patents.
-
Dowling, J. E., et al. (2005). Synthesis of[4][7][8]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
-
Alchem.Pharmtech. (n.d.). This compound. Alchem.Pharmtech. [Link]
-
Tan, B. H., et al. (2013). Synthesis of pyrazolo[1,5-a][3][7][9]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 396-407. [Link]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Purification Challenges for 4-Chloropyrazolo[1,5-a]pyrazine Intermediates
Welcome to the technical support center dedicated to addressing the purification challenges of 4-chloropyrazolo[1,5-a]pyrazine intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these critical building blocks.
The pyrazolo[1,5-a]pyrazine scaffold is a key component in many biologically active compounds, making the purity of its intermediates paramount for successful downstream applications.[1][2] However, the unique electronic and steric properties imparted by the chlorine substituent can introduce specific purification hurdles.[3] This resource aims to provide practical, experience-driven solutions to these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound intermediates.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile can vary depending on the synthetic route, but common impurities often include:
-
Starting materials: Unreacted precursors are a frequent source of contamination.
-
Over-chlorinated or under-chlorinated species: Depending on the chlorinating agent and reaction conditions, you may see di-chlorinated or non-chlorinated pyrazolo[1,5-a]pyrazine analogs.
-
Positional isomers: The chlorine atom's placement on the heterocyclic ring can lead to isomers with very similar polarities, making them difficult to separate.[4]
-
Hydrolysis products: The 4-chloro group can be susceptible to hydrolysis, especially under basic or prolonged acidic conditions, leading to the formation of the corresponding 4-hydroxypyrazolo[1,5-a]pyrazine.
-
Solvent adducts: Residual solvents from the reaction or initial workup can co-crystallize with your product.
Q2: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A2: To ensure the long-term stability and purity of your compound, it is crucial to store it under optimal conditions. General recommendations include storing the compound in a tightly sealed container to protect it from moisture and light.[4] For particularly sensitive derivatives, storage under an inert atmosphere, such as argon or nitrogen, at low temperatures (e.g., in a freezer) can prevent degradation.[4]
Q3: Are there any specific analytical techniques that are particularly well-suited for assessing the purity of this compound intermediates?
A3: A combination of analytical techniques is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[5] For unambiguous structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound intermediates.
Challenge 1: Recrystallization Issues
Recrystallization is a powerful purification technique, but chlorinated heterocyclic compounds can present unique challenges.
Problem: My this compound "oils out" during recrystallization instead of forming crystals.
Potential Causes & Solutions:
-
Melting Point vs. Solvent Boiling Point: The compound's melting point may be lower than the boiling point of the chosen solvent, or the presence of significant impurities is depressing the melting point.[4]
-
Solution 1: Adjust Solvent Volume: Re-dissolve the oil by heating the mixture and add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool slowly.[4]
-
Solution 2: Change the Solvent System: Select a solvent with a lower boiling point.[4] Alternatively, a solvent pair can be effective. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed, followed by slow cooling.
-
Problem: Significant loss of my compound during recrystallization.
Potential Causes & Solutions:
-
High Solubility in the Chosen Solvent: Your compound may be too soluble in the recrystallization solvent, even at lower temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. For example, using a mixture of ethanol and water can sometimes reduce losses compared to pure ethanol.[6] The optimal solvent system will provide good solubility at high temperatures and poor solubility at low temperatures.
-
Challenge 2: Chromatographic Purification Difficulties
Column chromatography is a common method for purifying organic compounds, but separating closely related pyrazolo[1,5-a]pyrazine derivatives can be challenging.
Problem: Poor separation of my this compound from a closely related impurity (e.g., a positional isomer or a de-chlorinated analog).
Potential Causes & Solutions:
-
Similar Polarity of Compounds: The impurity and your target compound may have very similar polarities, leading to co-elution.
-
Solution 1: Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. A gradient elution, where the polarity of the mobile phase is gradually changed, can often improve separation. Experiment with different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Solution 2: Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica gel is common, other options like alumina or reverse-phase C18 silica can offer different selectivities.
-
Workflow for Chromatography Optimization:
Caption: Decision workflow for optimizing chromatographic purification.
Challenge 3: Chemical Instability During Purification
The this compound core can be susceptible to degradation under certain conditions.
Problem: Formation of a new, more polar impurity during silica gel chromatography.
Potential Cause & Solution:
-
Hydrolysis on Acidic Silica: The acidic nature of standard silica gel can catalyze the hydrolysis of the 4-chloro substituent to the corresponding 4-hydroxy derivative.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small percentage (e.g., 1%) of triethylamine.
-
Problem: Decomposition of the compound when heated during solvent removal.
Potential Cause & Solution:
-
Thermal Instability: Some substituted pyrazolo[1,5-a]pyrazines may be thermally labile.
-
Solution: Remove the solvent under reduced pressure at a lower temperature using a rotary evaporator with a water bath set to a mild temperature (e.g., 30-40 °C). For highly sensitive compounds, high-vacuum drying at room temperature may be necessary.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Slurry Wash for Preliminary Purification
A slurry wash can be a quick and effective way to remove highly soluble or insoluble impurities before a more rigorous purification step.
-
Solvent Selection: Choose a solvent in which your desired compound has very low solubility, but the impurities are either very soluble or completely insoluble.
-
Procedure:
-
Place the crude solid in a flask.
-
Add the selected solvent and stir the mixture vigorously at room temperature for 15-30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a fresh portion of the cold solvent.
-
Dry the purified solid under vacuum.
-
Data Presentation
Table 1: Solvent Systems for Recrystallization of Pyrazolo-based Heterocycles
| Solvent/Solvent System | Typical Use Case | Reference |
| Dioxane | Recrystallization of various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. | [7] |
| Ethanol | A common solvent for recrystallization, though losses can be higher than with isopropanol for some pyrazole derivatives. | [6] |
| Isopropanol | Can offer lower losses during recrystallization compared to ethanol for certain pyrazole compounds. | [6] |
| Ethanol/Water Mixture | Can reduce compound loss compared to pure ethanol. | [6] |
| Acetic Acid | Used for refluxing and subsequent precipitation in water for some pyrazole-3-carboxamide derivatives. | [8] |
Impurity Formation Pathway:
Caption: Common impurity formation pathways in the synthesis of this compound.
References
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
- Al-Adiwish, W. M., et al. (2012).
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
- Kravchenko, I., et al. (2018).
-
Dowling, J. E., et al. (2005). Synthesis of[4][6][7]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.
- 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine - Smolecule. (n.d.).
-
Lim, C. H., et al. (2013). Synthesis of pyrazolo[1,5-a][4][5][9]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 424-434.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
Sources
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
minimizing byproduct formation in pyrazolo[1,5-a]pyrazine synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of pyrazolo[1,5-a]pyrazines, while versatile, can be accompanied by challenges, most notably the formation of undesired byproducts. This guide provides a structured approach to understanding and mitigating these issues, drawing upon established principles in heterocyclic chemistry, particularly from the closely related and well-documented pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyrazines, providing detailed explanations and actionable protocols.
Issue 1: Formation of a Regioisomeric Byproduct
Question: My reaction is producing a mixture of two isomers. How can I confirm the presence of a regioisomeric byproduct and control the selectivity of the reaction to favor the desired pyrazolo[1,5-a]pyrazine?
Explanation of the Problem:
The most common synthetic route to pyrazolo[1,5-a]pyrazines involves the condensation of a 3-aminopyrazole with a 1,2-dicarbonyl compound (or a synthetic equivalent). The 3-aminopyrazole possesses two nucleophilic nitrogen atoms (N1 and the exocyclic amino group), which can both participate in the cyclization reaction. This can lead to the formation of the desired pyrazolo[1,5-a]pyrazine and its regioisomer, a pyrazolo[3,4-b]pyrazine.
The regioselectivity of this reaction is influenced by several factors, including the electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.
dot
Caption: Driving the reaction equilibrium by removing water.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrazines?
A1: The most prevalent method is the condensation of a 3-aminopyrazole with a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative) or a synthetic equivalent, such as an α-haloketone. Another approach involves the 1,3-dipolar cycloaddition of a pyrazolyl-containing 1,3-dipole with a suitable dipolarophile. [1] Q2: How can I purify my pyrazolo[1,5-a]pyrazine product from its regioisomeric byproduct?
A2: If optimizing the reaction conditions does not completely eliminate the formation of the regioisomeric byproduct, chromatographic separation is typically the most effective purification method. Due to the likely difference in polarity between the two isomers, techniques such as column chromatography on silica gel or preparative HPLC can be employed. Careful selection of the eluent system is crucial for achieving good separation.
Q3: Are there any "green" chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrazines?
A3: Yes, several green chemistry principles can be applied. Microwave-assisted synthesis is a prominent example, as it often leads to shorter reaction times, higher yields, and reduced byproduct formation, thereby minimizing energy consumption and waste. [2]The use of greener solvents, such as ethanol or even water under certain conditions, and exploring catalyst-free reactions are also areas of active research in the synthesis of related heterocyclic systems.
Q4: What is the role of substituents on the starting aminopyrazole in directing the regioselectivity?
A4: Substituents on the 3-aminopyrazole can have a profound impact on regioselectivity through both steric and electronic effects.
-
Steric Effects: A bulky substituent at the C5 position of the pyrazole ring can sterically hinder the approach of the dicarbonyl compound to the adjacent N1 atom, thereby favoring cyclization via the exocyclic amino group.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of both the ring and the exocyclic nitrogen atoms, potentially slowing down the reaction but also influencing the regiochemical outcome. Conversely, electron-donating groups will increase nucleophilicity.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
Sources
Navigating the Nuances of Regioselectivity in Pyrazolo[1,5-a]pyrazine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of substituted pyrazolo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrazines are a class of compounds with significant potential in medicinal chemistry, yet their synthesis is often challenged by issues of regioselectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes with confidence and reproducibility.
I. Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses common foundational questions regarding the synthesis of pyrazolo[1,5-a]pyrazines, with a focus on the factors governing regioselectivity.
Q1: What is the primary challenge in the synthesis of substituted pyrazolo[1,5-a]pyrazines?
A1: The principal challenge lies in controlling the regioselectivity of the cyclocondensation reaction between a 3-aminopyrazole and a 1,2-dicarbonyl compound (or its synthetic equivalent). This reaction can potentially yield two different regioisomers, and achieving a high selectivity for the desired isomer is often non-trivial. The outcome is highly dependent on the electronic and steric properties of the substituents on both reacting partners, as well as the reaction conditions employed.
Q2: What are the common methods for synthesizing the pyrazolo[1,5-a]pyrazine core?
A2: The most prevalent method is the cyclocondensation of a 3-aminopyrazole with an α-dicarbonyl compound (e.g., an α-ketoaldehyde or a 1,2-diketone). Other methods include the Tschitschibabin reaction on a pre-formed pyrazolo[1,5-a]pyrazine to introduce an amino group, and more recently, multi-step strategies that build the pyrazine ring onto a functionalized pyrazole precursor.[1]
Q3: How do substituents on the 3-aminopyrazole affect regioselectivity?
A3: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the endocyclic nitrogen atom, potentially influencing the initial site of attack on the dicarbonyl compound. Conversely, electron-withdrawing groups can decrease its nucleophilicity. Steric hindrance near the reacting nitrogen atoms can also play a significant role in directing the cyclization.
Q4: Can reaction conditions be modified to favor a specific regioisomer?
A4: Absolutely. The choice of catalyst (acidic or basic), solvent, and temperature can significantly influence the regiochemical outcome. For instance, acid catalysis can protonate a carbonyl group, increasing its electrophilicity and potentially favoring attack by a less nucleophilic nitrogen. Microwave-assisted synthesis has also been shown to improve yields and, in some cases, alter regioselectivity compared to conventional heating.[2]
II. Troubleshooting Guides: Overcoming Common Experimental Hurdles
This section provides a problem-and-solution framework for specific issues you may encounter during the synthesis of substituted pyrazolo[1,5-a]pyrazines.
Problem 1: Poor or No Regioselectivity in the Cyclocondensation of a 3-Aminopyrazole with an Unsymmetrical 1,2-Dicarbonyl Compound.
Symptoms:
-
Formation of a nearly 1:1 mixture of regioisomers, confirmed by NMR or LC-MS.
-
Difficulty in separating the two isomers by chromatography.
Root Cause Analysis:
The formation of regioisomeric mixtures arises from the comparable reactivity of the two carbonyl groups of the unsymmetrical 1,2-dicarbonyl compound towards the two nucleophilic nitrogen atoms of the 3-aminopyrazole (the exocyclic amino group and the endocyclic pyrazole nitrogen). The subtle interplay of electronic and steric effects on both reactants can lead to a lack of selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols:
-
Protocol 1: Systematic Variation of Reaction Conditions
-
Catalyst Screening: Set up parallel reactions using your 3-aminopyrazole and unsymmetrical 1,2-dicarbonyl compound with different catalysts. For example:
-
Reaction A: Acetic acid (solvent and catalyst).
-
Reaction B: Ethanol with a catalytic amount of p-toluenesulfonic acid.
-
Reaction C: Toluene with a catalytic amount of piperidine.
-
-
Solvent Screening: Keeping the optimal catalyst from the previous step, screen a range of solvents with varying polarities.
-
Temperature Optimization: Once the best catalyst and solvent combination is identified, run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine the effect on the isomeric ratio.
-
Analysis: Monitor the progress and isomeric ratio of each reaction by TLC and ¹H NMR of the crude reaction mixture.
-
-
Protocol 2: A Regiocontrolled Strategy for Pyrazolo[1,5-a]pyrazine Synthesis (Adapted from Lindsay-Scott et al.[1])
This strategy avoids the problematic cyclocondensation of a 1,2-dicarbonyl by building the pyrazine ring in a stepwise, regiocontrolled manner.
-
N-Alkylation of Pyrazole: React a commercially available pyrazole with a suitable 2,2-dialkoxyethyl halide (e.g., 2-bromo-1,1-diethoxyethane) to introduce the protected aldehyde functionality at the N-1 position.
-
Regioselective Formylation: Formylate the N-alkylated pyrazole at the C-5 position using a strong base (e.g., n-BuLi) followed by quenching with an electrophilic formylating agent (e.g., DMF). This step establishes the regiochemistry.
-
Deprotection and Cyclization: Treat the resulting pyrazole-5-aldehyde with a strong acid (e.g., trifluoroacetic acid) to deprotect the acetal and induce cyclization to the desired pyrazolo[1,5-a]pyrazine.
-
Problem 2: Low Yield of the Desired Product.
Symptoms:
-
The desired product is formed, but in a low yield (<30%).
-
Significant formation of side products or decomposition of starting materials.
Root Cause Analysis:
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature may be too high, leading to decomposition, or too low, resulting in an incomplete reaction. The chosen solvent may not be suitable for the reactants.
-
Purity of Starting Materials: Impurities in the 3-aminopyrazole or the dicarbonyl compound can inhibit the reaction or lead to side reactions.
-
Air/Moisture Sensitivity: Some of the reactants or intermediates may be sensitive to air or moisture.
-
Side Reactions: Dimerization or polymerization of the starting materials can occur, especially at high concentrations.
Troubleshooting Table:
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Optimize the reaction temperature. Run the reaction at a lower temperature for a longer duration, or try microwave heating for shorter reaction times. |
| Incorrect Solvent | Screen a variety of solvents to find one that fully dissolves the reactants and is compatible with the reaction conditions. |
| Impure Starting Materials | Purify the 3-aminopyrazole and dicarbonyl compound by recrystallization or chromatography before use. |
| Air/Moisture Sensitivity | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Dimerization/Polymerization | Run the reaction at a lower concentration. |
Problem 3: Failure of a Post-Synthetic Functionalization Reaction (e.g., Tschitschibabin Amination).
Symptoms:
-
No reaction or very low conversion when attempting to introduce a nucleophile (e.g., an amino group) onto the pyrazolo[1,5-a]pyrazine core.
Root Cause Analysis:
The Tschitschibabin reaction, which uses sodium amide to introduce an amino group onto a nitrogen-containing heterocycle, is sensitive to the electronic properties of the substrate.
-
Electron-Rich Ring System: If the pyrazolo[1,5-a]pyrazine ring is substituted with electron-donating groups, its reactivity towards nucleophilic attack will be diminished.
-
Incorrect Reaction Conditions: The Tschitschibabin reaction typically requires high temperatures and an aprotic solvent.
Troubleshooting Recommendations:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Use a More Reactive Aminating Agent: Consider using potassium amide, which is a stronger base and nucleophile than sodium amide.
-
Alternative Synthetic Route: If direct amination is unsuccessful, consider a different synthetic strategy, such as a nucleophilic aromatic substitution (SNAAr) on a halogenated pyrazolo[1,5-a]pyrazine precursor.
III. Data Summary: Guiding Your Experimental Design
The following table summarizes key factors influencing the regioselectivity of pyrazolo[1,5-a]pyrazine synthesis, based on established principles from related heterocyclic systems.
| Factor | Effect on Regioselectivity | Example |
| Electronic Effects of Substituents | Electron-withdrawing groups on the dicarbonyl component increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. | In the reaction of a 3-aminopyrazole with an α-ketoaldehyde, the aldehyde carbonyl is generally more electrophilic than the ketone carbonyl, often leading to preferential attack at the aldehyde. |
| Steric Hindrance | Bulky substituents on either the 3-aminopyrazole or the dicarbonyl compound can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site. | A bulky substituent at the C-4 position of the 3-aminopyrazole may favor cyclization involving the endocyclic nitrogen. |
| Catalysis | Acid catalysis can protonate a carbonyl group, enhancing its electrophilicity. Base catalysis can deprotonate the aminopyrazole, increasing its nucleophilicity. | The choice between acidic and basic conditions can sometimes be used to reverse the regioselectivity of the cyclocondensation. |
| Reaction Temperature | Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product. | A reaction that gives a mixture of isomers at reflux may yield a single isomer at a lower temperature. |
IV. Conclusion
Improving the regioselectivity in the synthesis of substituted pyrazolo[1,5-a]pyrazines requires a systematic and informed approach to experimental design. By carefully considering the electronic and steric properties of your substrates and by methodically optimizing the reaction conditions, you can significantly enhance the yield and purity of your desired regioisomer. When direct cyclocondensation proves challenging, alternative multi-step strategies that offer explicit regiocontrol, such as the one developed by Lindsay-Scott and colleagues, provide a robust and reliable path to these valuable heterocyclic compounds.[1] This guide is intended to serve as a valuable resource in your synthetic endeavors, and we encourage you to consult the cited literature for further details.
V. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. Available at: [Link]
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available at: [Link]
Sources
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 4-Chloropyrazolo[1,5-a]pyrazine
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-chloropyrazolo[1,5-a]pyrazine. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this specific electron-deficient N-heterocyclic substrate. The inherent electronic properties and potential for catalyst inhibition make this compound a challenging substrate, requiring carefully optimized conditions.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common experimental issues, from low yields to reaction failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your experiments.
Q1: Why is this compound a "challenging" substrate for cross-coupling?
A1: The difficulty arises from two primary factors:
-
Electronic Deficiency: The pyrazine ring is electron-poor, which makes the C-Cl bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-limiting step in the catalytic cycle.[1][2]
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrazolo[1,5-a]pyrazine core can coordinate to the palladium center.[3] This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.[3][4]
Q2: What are the best general-purpose catalyst systems for Suzuki-Miyaura coupling with this substrate?
A2: For electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are the most effective. These ligands promote the crucial oxidative addition step and can stabilize the active catalytic species.[5] Excellent starting points include:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or modern, pre-formed precatalysts like G3-XPhos or G4-SPhos. Precatalysts are often more reliable as they ensure clean and efficient generation of the active Pd(0) species.[6]
-
Ligand: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended.[5][7] N-heterocyclic carbenes (NHCs) can also be highly effective.[8][9]
Q3: Which base and solvent combination should I start with?
A3: The choice of base and solvent is critical and interdependent.
-
Base: A moderately strong inorganic base is typically required to facilitate the transmetalation step without promoting side reactions. K₃PO₄ and Cs₂CO₃ are excellent choices.[7] Stronger bases like NaOH or alkoxides can sometimes lead to decomposition or side reactions.[10] For the related 4-bromopyrazolo[1,5-a]pyrazines, Cs₂CO₃ has been used successfully.[11]
-
Solvent: A polar aprotic solvent is often preferred to aid solubility and promote the reaction.[2] Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water to help dissolve the base.[11] Anhydrous conditions are crucial, so ensure solvents are properly dried and degassed.[12]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: Low or No Conversion to Product
Q: My reaction shows little to no formation of the desired product. Where should I begin troubleshooting?
A: A failed reaction requires a systematic check of all components and conditions. Follow this logical workflow:
Caption: Troubleshooting Decision Tree for Failed Reactions.
Detailed Action Plan:
-
Reagent Integrity: First, confirm the quality of all your materials.[12][13]
-
Substrates: Is your this compound pure? Is your boronic acid/ester or amine coupling partner not decomposed? Boronic acids are prone to protodeboronation.
-
Solvent & Base: Moisture is a common culprit. Use freshly dried, degassed solvents and ensure your base is anhydrous.
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.
-
Ensure your reaction flask was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas.[12]
-
-
Catalyst System Evaluation: This is the most likely area for optimization.
-
Catalyst Generation: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be failing.[12][14] Consider using a more reliable Pd(0) source like Pd₂(dba)₃ or a modern precatalyst.[6]
-
Ligand Choice: The initial ligand may not be suitable. The combination of steric bulk and high electron density in ligands like SPhos or XPhos is often necessary to facilitate the difficult oxidative addition of heteroaryl chlorides.[5][7]
-
Catalyst Loading: While low catalyst loadings are desirable, challenging substrates may require a higher initial loading (e.g., 2-5 mol%) to achieve a reasonable reaction rate.[15]
-
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Q: I'm getting my desired product, but also a lot of homocoupled boronic acid (biaryl) and/or the dehalogenated starting material. How can I suppress these side reactions?
A: These side reactions point to specific issues in the catalytic cycle.
| Side Product | Likely Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture.- Transmetalation is too slow compared to other pathways. | - Rigorously degas all reagents and the reaction vessel.[12]- Use a weaker base (e.g., switch from K₃PO₄ to K₂CO₃ or KF) to slow down boronic acid decomposition.[4]- Use a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. |
| Protodeboronation | - Presence of water or protic impurities.- Base is too strong or reaction time is too long. | - Ensure all reagents, especially the solvent and base, are anhydrous.[12]- Use a milder base like KF.[4]- Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed. |
| Hydrodehalogenation (C-Cl replaced by C-H) | - Presence of a hydrogen source (e.g., water, alcohol).- β-hydride elimination from an intermediate, a common issue in Buchwald-Hartwig aminations.[16][17] | - Use rigorously dried solvents.- For C-N couplings, choose a ligand that promotes faster reductive elimination. Bulky biarylphosphine ligands are often effective.[16] |
Problem 3: Reaction Stalls or is Sluggish
Q: My reaction starts but then stalls before completion, even after several hours at elevated temperatures. What's happening?
A: Reaction stalling often indicates catalyst deactivation.
Causality: As mentioned in FAQ1, the nitrogen atoms in your this compound substrate can bind to the palladium catalyst, forming an inactive complex and removing it from the catalytic cycle.[3][4] This is a common issue with N-heterocyclic substrates.
Solutions:
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.5:1 or 2:1) can help prevent the substrate from coordinating to the metal center by ensuring the palladium is saturated with the desired ligand.[6] However, a large excess can sometimes inhibit the reaction.[14]
-
Switch to a More Robust Ligand: A bulkier ligand, like XPhos or a sterically hindered N-heterocyclic carbene (NHC), can create a more crowded coordination sphere around the palladium, physically blocking the substrate's nitrogen atoms from binding.[8][18]
-
Use a Palladium Precatalyst: Modern precatalysts (e.g., Buchwald or PEPPSI-type) are designed for greater stability and resistance to deactivation pathways, making them an excellent choice for challenging substrates.[6][8]
Part 3: Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Reaction
This protocol is a robust starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
1,4-Dioxane/H₂O (e.g., 10:1 v/v, degassed)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a portion of the degassed dioxane, swirl to mix, and then add this catalyst slurry to the reaction vessel.
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the remaining degassed solvent via syringe.
-
Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
Visualization of the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 19
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. 15
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. 13
-
Cross-Coupling Reaction Guide. Sigma-Aldrich. 20
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 6
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J.
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. 21
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. 22
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH.
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
-
PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. 23
-
Buchwald–Hartwig amination. Wikipedia.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
-
Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. Enamine.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. 18
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate.
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. fiveable.me [fiveable.me]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 21. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 22. researchgate.net [researchgate.net]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[1,5-a]pyrazine Derivatives
This technical support guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the aqueous solubility of pyrazolo[1,5-a]pyrazine derivatives. This class of heterocyclic compounds holds significant promise in drug discovery; however, their often-hydrophobic nature can present considerable hurdles in preclinical and clinical development.[1][2][3][4] This guide provides a structured, question-and-answer-based approach to troubleshooting common solubility issues, offering both theoretical explanations and practical, step-by-step protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the development of pyrazolo[1,5-a]pyrazine derivatives.
Q1: My pyrazolo[1,5-a]pyrazine derivative shows extremely low aqueous solubility. What are the primary reasons for this?
A1: The low aqueous solubility of many pyrazolo[1,5-a]pyrazine derivatives is typically multifactorial, stemming from their inherent physicochemical properties. The fused aromatic ring system contributes to a rigid and planar structure, which can facilitate strong crystal lattice packing.[5] High lattice energy requires more energy to break the crystal structure and dissolve the compound. Additionally, the lipophilic character of the scaffold, often exacerbated by various substituents, leads to a high octanol-water partition coefficient (logP), favoring partitioning into non-aqueous environments.
Q2: I need to prepare a stock solution of my compound for in vitro assays, but it keeps precipitating out of aqueous buffer. What can I do?
A2: This is a common challenge. For initial in vitro screening, a common practice is to dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock can then be serially diluted in the aqueous assay buffer. However, it is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough (typically ≤ 1%) to not affect the biological system.[7] If precipitation still occurs upon dilution, consider using a co-solvent system or pre-formulating the compound with solubilizing excipients.
Q3: What are the main strategies I can employ to improve the aqueous solubility of my lead pyrazolo[1,5-a]pyrazine candidate?
A3: There are several effective strategies to enhance the aqueous solubility of your compound, which can be broadly categorized into two approaches:
-
Structural Modification (Medicinal Chemistry Approach): This involves chemically modifying the molecule to introduce more polar functional groups or ionizable centers. For instance, incorporating basic amines can allow for the formation of highly soluble hydrochloride salts.[8]
-
Formulation-Based Approaches (Pharmaceutics Approach): These methods aim to improve the solubility and dissolution rate of the existing molecule without altering its chemical structure. Key techniques include:
-
Salt Formation: If your compound has an ionizable group (acidic or basic), forming a salt with a suitable counter-ion can dramatically increase solubility.
-
Co-crystallization: Creating a co-crystal with a pharmaceutically acceptable co-former can disrupt the crystal lattice and improve solubility and dissolution.[9][10][11][12][13]
-
Solid Dispersions: Dispersing the drug in a polymeric carrier at a molecular level can create an amorphous form, which is generally more soluble than the crystalline form.
-
Inclusion Complexes with Cyclodextrins: Encapsulating the hydrophobic pyrazolo[1,5-a]pyrazine moiety within the hydrophobic cavity of a cyclodextrin can significantly enhance its apparent aqueous solubility.[14][15][16][17]
-
The choice of strategy will depend on the specific properties of your compound and the intended application.
Section 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key solubility enhancement techniques.
Protocol 2.1: Kinetic Solubility Measurement using the Shake-Flask Method
This protocol is adapted from established methods for determining the kinetic solubility of heterocyclic compounds.[18]
Objective: To determine the kinetic aqueous solubility of a pyrazolo[1,5-a]pyrazine derivative in a buffered solution.
Materials:
-
Pyrazolo[1,5-a]pyrazine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a known volume of PBS (pH 7.4) in a glass vial to achieve a final concentration that is expected to be above the solubility limit. Ensure the final DMSO concentration is ≤ 1%.
-
Cap the vial and vortex vigorously for 1 minute.
-
Place the vial in a thermostatic shaker set at 25°C and agitate for 24 hours to allow the solution to reach equilibrium.
-
After 24 hours, visually inspect the sample for the presence of precipitate.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration.
Protocol 2.2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol is a general method for preparing amorphous solid dispersions.
Objective: To enhance the solubility of a pyrazolo[1,5-a]pyrazine derivative by creating an amorphous solid dispersion with a polymer.
Materials:
-
Pyrazolo[1,5-a]pyrazine derivative
-
Polyvinylpyrrolidone (PVP) or other suitable polymer
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture of solvents)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the pyrazolo[1,5-a]pyrazine derivative and the polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the drug and the polymer in a minimal amount of the chosen common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-60°C).
-
Continue the evaporation until a thin film or a solid mass is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently scraped from the flask and stored in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Evaluate the solubility and dissolution rate of the solid dispersion compared to the pure crystalline drug.
Protocol 2.3: Preparation of an Inclusion Complex with β-Cyclodextrin
This protocol outlines a common method for forming an inclusion complex with β-cyclodextrin.
Objective: To improve the apparent aqueous solubility of a pyrazolo[1,5-a]pyrazine derivative by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Pyrazolo[1,5-a]pyrazine derivative
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.
-
Dissolve the pyrazolo[1,5-a]pyrazine derivative in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the ethanolic drug solution dropwise to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
After the stirring period, filter the solution to remove any un-complexed drug.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and DSC.
-
Determine the apparent solubility of the inclusion complex in water and compare it to that of the free drug.
Section 3: Data Presentation and Visualization
Table 1: Hypothetical Solubility Data for Pyrazolo[1,5-a]pyrazine Derivatives with Different Substituents
| Compound ID | R1 Substituent | R2 Substituent | Calculated logP | Aqueous Solubility (µg/mL) at pH 7.4 |
| PzP-001 | -H | -H | 2.1 | < 1 |
| PzP-002 | -Cl | -H | 2.8 | < 0.5 |
| PzP-003 | -OCH3 | -H | 2.0 | 2 |
| PzP-004 | -H | -COOH | 1.5 | 50 |
| PzP-005 | -H | -CH2N(CH3)2 | 1.8 | > 200 (as HCl salt) |
This hypothetical data illustrates that introducing polar groups like a carboxylic acid (-COOH) or a basic amine (-CH2N(CH3)2) can significantly enhance aqueous solubility compared to the unsubstituted parent compound or those with lipophilic substituents like chlorine (-Cl).
Section 4: Diagrams and Workflows
Diagram 1: General Workflow for Solubility Enhancement
Caption: A workflow for addressing poor aqueous solubility.
Diagram 2: Decision Tree for Selecting a Solubility Enhancement Method
Caption: A decision tree for method selection.
References
- Al-Azmi, A.; Kalarikkal, A.K. Pyrazoles versus pyrazolo[1,5-a]pyrimidines and pyridones versus enamines: Reactions of 2-aryl-3-oxopropanenitrile with nitrogen and carbonyl compounds. Curr. Org. Synth., 2017, 14(8), 1198-1213.
- Barikah, K.Z. Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Sys Rev Pharm, 2018, 9(1), 79-82.
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Available at: [Link].
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022, July 30). Semantic Scholar. Available at: [Link].
-
Exploring Cocrystals: Preparation Tactics, Advantages, And Formation Mechanisms. (2023, June 6). Journal for ReAttach Therapy and Developmental Diversities. Available at: [Link].
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Available at: [Link].
-
Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF. (2025, August 9). ResearchGate. Available at: [Link].
-
Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF. (2025, August 6). ResearchGate. Available at: [Link].
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PubMed Central. Available at: [Link].
-
Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. (n.d.). PubChem. Available at: [Link].
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Available at: [Link].
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). PubMed Central. Available at: [Link].
-
Summary of solubility measurement protocols of each company before harmonization. (n.d.). Available at: [Link].
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2025, August 9). ResearchGate. Available at: [Link].
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PubMed Central. Available at: [Link].
-
WO/2021/147790 PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF. (n.d.). WIPO Patentscope. Available at: [Link].
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
-
. (n.d.).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. jrtdd.com [jrtdd.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 16. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of Pyrazolo[1,5-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrazine compounds. This guide is designed to provide you with in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the challenges of improving the metabolic stability of this important heterocyclic scaffold. Our goal is to empower you with the scientific rationale behind experimental choices and to provide robust, self-validating protocols.
Section 1: Understanding and Identifying Metabolic Liabilities
Before implementing strategies to improve metabolic stability, it is crucial to first identify the metabolic "hotspots" on your pyrazolo[1,5-a]pyrazine core and its substituents. This section will guide you through the initial assessment of your compound's metabolic profile.
FAQ 1: My pyrazolo[1,5-a]pyrazine lead compound shows poor in vivo efficacy despite good in vitro potency. Could metabolic instability be the culprit?
Answer: Yes, poor metabolic stability is a common reason for the disconnect between in vitro potency and in vivo efficacy.[1] A high rate of metabolism can lead to rapid clearance of the compound from the body, preventing it from reaching its therapeutic target at a sufficient concentration and for an adequate duration. To confirm this, an initial assessment of your compound's metabolic stability is essential.
Troubleshooting Guide: Initial Assessment of Metabolic Stability
Issue: How do I get a preliminary idea of my compound's metabolic stability?
Solution: In vitro metabolic stability assays are cost-effective and rapid methods to assess a compound's susceptibility to metabolism.[2] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[3][4][5]
Step-by-Step Methodology:
-
Preparation:
-
Incubation:
-
In a 96-well plate, add buffer, the microsomal suspension, and your test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein / mL).
-
Table 1: Interpretation of Microsomal Stability Data
| Half-life (t½) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Interpretation |
| > 30 min | < 23 | Low clearance, likely stable |
| 10 - 30 min | 23 - 70 | Moderate clearance |
| < 10 min | > 70 | High clearance, likely unstable |
Causality: A short half-life and high intrinsic clearance in this assay suggest that your pyrazolo[1,5-a]pyrazine compound is rapidly metabolized by Phase I enzymes, primarily CYPs.[9][10][11]
Section 2: Strategies for Improving Metabolic Stability
Once you have identified that your pyrazolo[1,5-a]pyrazine compound has metabolic liabilities, the next step is to implement chemical modifications to improve its stability.
FAQ 2: What are the most common metabolic pathways for N-heterocyclic compounds like pyrazolo[1,5-a]pyrazines?
Answer: For pyrazine and related N-heterocyclic structures, common metabolic pathways include:
-
Oxidation: This is a major metabolic route, often mediated by cytochrome P450 enzymes.[12] Oxidation can occur on the pyrazine ring itself (hydroxylation) or on alkyl substituents (oxidation to alcohols, aldehydes, and then carboxylic acids).[12]
-
O-dealkylation: If your compound has alkoxy substituents, O-dealkylation is a likely metabolic pathway.[12]
Troubleshooting Guide: Identifying and Blocking Metabolic Hotspots
Issue: My compound is metabolically unstable. How do I pinpoint the exact site of metabolism and what can I do about it?
Solution: Identifying the "soft spot" for metabolism is key. This can be achieved through metabolite identification studies. Once identified, you can employ strategies like "metabolic blocking" or "bioisosteric replacement."
Experimental Workflow: Metabolite Identification
Caption: Workflow for identifying metabolites.
Strategy 1: Metabolic Blocking
Once a metabolic hotspot is identified, a common strategy is to block this position with a group that is resistant to metabolism.
-
Deuterium Substitution: Replacing a hydrogen atom at a site of oxidation with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. This can improve the pharmacokinetic profile of a compound.[13]
-
Fluorine Substitution: Introducing a fluorine atom at or near a site of metabolism can block oxidation due to the strength of the C-F bond and the high electronegativity of fluorine.
Strategy 2: Bioisosteric Replacement
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties to improve the compound's pharmacokinetic properties without losing its desired biological activity.[14][15][16][17][18]
Table 2: Common Bioisosteric Replacements to Enhance Metabolic Stability
| Metabolically Labile Group | Bioisosteric Replacement | Rationale for Improved Stability |
| Methyl group (on an aromatic ring) | -CF3, -Cl, -CN | Blocks benzylic oxidation. |
| Phenyl ring | Pyridyl ring, Thienyl ring | Can alter the electronics and susceptibility to aromatic hydroxylation. |
| Methoxy group | -F, -Cl, -CF3 | Prevents O-dealkylation. |
| Amide | 1,2,4-Triazole, Oxadiazole | These five-membered heterocycles can mimic the hydrogen bonding properties of amides while being more resistant to hydrolysis.[15] |
Causality: By replacing a metabolically weak point with a more robust functional group, you can significantly increase the half-life of your compound. The choice of bioisostere should be guided by maintaining or improving the compound's potency and selectivity for its target.[16]
Section 3: Advanced Troubleshooting and FAQs
This section addresses more specific and complex issues that may arise during your research.
FAQ 3: My compound is stable in microsomes but shows rapid clearance in vivo. What could be the reason?
Answer: If your compound is stable in liver microsomes but has high in vivo clearance, it could be due to several factors:
-
Phase II Metabolism: Microsomal assays with only NADPH as a cofactor primarily assess Phase I metabolism.[4] Your compound might be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation by UGTs or sulfation by SULTs), which are not fully captured in this assay.
-
Extrahepatic Metabolism: Metabolism can also occur in other tissues like the intestine, kidneys, or lungs.[2][19]
-
Other Clearance Mechanisms: Rapid clearance could also be due to efficient renal excretion or transport-mediated clearance.
Troubleshooting Guide: Investigating Non-Microsomal Clearance
Issue: How do I investigate if Phase II metabolism or extrahepatic metabolism is the cause of rapid clearance?
Solution:
-
Hepatocyte Stability Assay: Use intact hepatocytes for your stability assay. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of hepatic metabolism.[2][3][20]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II reactions.[2]
-
Stability in Intestinal Mucosal Homogenate: If you suspect first-pass metabolism in the gut is an issue for an orally dosed compound, assessing its stability in small intestinal mucosal homogenate can be informative.[2]
Experimental Design Logic
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. bioivt.com [bioivt.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. drughunter.com [drughunter.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ctppc.org [ctppc.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. nuvisan.com [nuvisan.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyrazine-Based Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrazine-based compounds. This scaffold is a cornerstone in the development of potent kinase inhibitors due to its structural features that facilitate interaction with the ATP-binding pocket of many kinases.[1][2] However, this same promiscuity can lead to off-target interactions, a critical challenge in drug discovery and chemical biology that can result in unexpected toxicity or misinterpretation of experimental data.[3][4]
This guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with the foundational knowledge, troubleshooting strategies, and validated protocols to proactively identify, validate, and mitigate the off-target effects of your pyrazolo[1,5-a]pyrazine-based compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the experimental use of kinase inhibitors.
Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects be the cause?
A: Absolutely. Unexpected or contradictory phenotypes are hallmark indicators of potential off-target activity.[5] Kinase inhibitors, especially those derived from scaffolds known to bind the highly conserved ATP pocket, can interact with dozens or even hundreds of other kinases.[6] If the observed cellular response does not align with the established signaling pathway of your primary target, it is crucial to initiate an off-target investigation. For example, a compound designed to inhibit a pro-proliferative kinase that unexpectedly induces cell cycle arrest through a different mechanism warrants a thorough off-target analysis.
Q2: What are the primary strategies to differentiate on-target from off-target effects in a cellular context?
-
Use a Structurally Unrelated Inhibitor: Employ a second, well-characterized inhibitor of the same target that has a completely different chemical scaffold.[7][8] If both compounds produce the same phenotype, it strengthens the case for an on-target effect.
-
Rescue Experiments: This is a gold-standard validation technique.[8] If you can "rescue" or reverse the inhibitor-induced phenotype by re-introducing a version of the target kinase that is engineered to be resistant to your compound (e.g., via a gatekeeper mutation), it provides powerful evidence for an on-target mechanism.
-
Dose-Response Correlation: Carefully correlate the concentration of your compound required to inhibit the primary target (biochemical IC50 or cellular target engagement EC50) with the concentration required to produce the cellular phenotype.[8] A significant discrepancy between these values may suggest that the phenotype is driven by an off-target with a different potency.
-
Knockdown/Knockout Confirmation: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the resulting phenotype mimics the effect of your compound, it supports an on-target mechanism.
Q3: My compound shows high potency in biochemical assays but is much less effective in cell-based assays. What's going on?
A: This is a common and complex issue with several potential causes. While off-target effects can play a role, other factors are often involved:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[9]
-
High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically much higher (1-10 mM).[10] Your ATP-competitive inhibitor may be outcompeted in a cellular environment.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.[9]
-
Off-Target Engagement: In some cases, an off-target with high expression levels can act as a "sink," sequestering the compound and reducing the effective concentration available to engage the intended target.[11]
To dissect this, you should first assess cell permeability (e.g., using a PAMPA assay) and then perform a cellular target engagement assay to confirm that your compound is reaching and binding its intended target within the cell.
Q4: How do I choose the right experimental concentration to minimize off-target effects?
A: The key is to use the lowest effective concentration that produces the desired on-target effect.[7] A common mistake is to use a concentration that is a high multiple (e.g., 10-100x) of the biochemical IC50 value. This dramatically increases the likelihood of engaging off-targets.
-
Determine Cellular Potency: First, determine the EC50 for target inhibition in a cellular assay (e.g., by monitoring phosphorylation of a direct downstream substrate via Western blot).
-
Select a Working Concentration: A good starting point for phenotypic assays is typically 1-3 times the cellular EC50.
-
Perform a Kinome Scan: Ideally, you should perform a broad kinase selectivity screen at your chosen working concentration.[7] This will provide a clear picture of which other kinases are inhibited at that concentration, revealing potential off-target liabilities.[12]
Q5: What are the best experimental methods to identify the specific off-targets of my compound?
A: Several powerful techniques are available, each with distinct advantages. A combination of approaches often yields the most comprehensive results.
| Method | Principle | Advantages | Disadvantages |
| Biochemical Kinase Profiling | Tests inhibitor activity against a large panel of purified, recombinant kinases.[10][13] | High-throughput, quantitative (IC50), broad coverage of the kinome. | Lacks cellular context (no membrane, physiological ATP, etc.); may miss non-kinase targets.[6] |
| Chemical Proteomics | Uses an immobilized version of the inhibitor to "pull down" binding partners from cell lysate, which are then identified by mass spectrometry.[14][15] | Unbiased, identifies both kinase and non-kinase targets in a complex proteome.[16] | Requires chemical modification of the inhibitor; may identify non-specific binders.[17] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding in intact cells or lysates. | Confirms direct target engagement in a physiological context; no compound modification needed.[8] | Lower throughput; requires specific antibodies for validation. |
| In Silico Prediction | Uses computational algorithms to predict potential off-targets based on chemical structure similarity to known ligands and protein target information.[18][19] | Rapid, cost-effective, can screen vast target space. | Predictive, not definitive; requires experimental validation.[20] |
Troubleshooting Guides & Protocols
This section provides structured workflows and methodologies for investigating off-target effects.
Guide 1: General Workflow for Investigating a Suspected Off-Target Effect
This workflow provides a logical progression from initial observation to off-target validation.
Guide 2: Distinguishing Direct vs. Indirect Effects
It is critical to understand that not all effects are due to direct binding. Your compound may inhibit Target A, which in turn regulates the activity of Protein B, leading to an indirect on-target effect. An off-target effect involves the compound directly binding to an unintended Protein X.
Guide 3: Protocol for Biochemical Kinase Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of your compound against a broad panel of kinases, a service offered by many contract research organizations (CROs).[10][21]
Objective: To determine the inhibitory activity (IC50 or percent inhibition) of a test compound against a large number of purified protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a concentrated stock solution of the pyrazolo[1,5-a]pyrazine compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions to create a 10-point concentration curve. The final assay concentration of DMSO should be kept constant and low (<1%) to avoid affecting kinase activity.[22]
-
-
Assay Execution (Example using ADP-Glo™ Luminescence Assay):
-
In a multi-well plate (e.g., 384-well), add the specific kinase, its corresponding substrate peptide, and the required cofactors in an assay buffer.
-
Add the test compound at various concentrations (or a single high concentration for initial screening) to the wells. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Pre-incubate the compound and enzyme for a defined period (e.g., 15-30 minutes) at room temperature.[21]
-
Initiate the kinase reaction by adding ATP at a concentration near its Km for that specific kinase (or at 1 mM to mimic physiological conditions).[10]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, remaining ATP is depleted, and the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal.[21] The luminescence is directly proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using the negative (100% activity) and positive (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.
-
The results are often visualized as a "kinetree" diagram, showing the inhibited kinases within the human kinome.
-
Guide 4: Protocol for Chemical Proteomics Target Identification
This protocol provides a framework for an affinity-based pulldown experiment to identify cellular binding partners.[17][23]
Objective: To identify proteins from a cell lysate that directly bind to an immobilized version of the pyrazolo[1,5-a]pyrazine compound.
Methodology:
-
Probe Synthesis:
-
Synthesize an analog of your compound that incorporates a linker arm attached to a position on the scaffold that is not critical for target binding. The linker should terminate in a reactive group (e.g., an alkyne for click chemistry) or a high-affinity handle like biotin.
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.
-
-
Lysate Preparation:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-conjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Competition Control (Crucial): In a parallel sample, pre-incubate the lysate with a high concentration of the free, unmodified compound before adding the beads. Proteins that are competed away in this sample are considered specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., MaxQuant, Sequest) to identify the proteins.
-
Quantify the relative abundance of proteins in the test sample versus the competition control sample. Proteins that are significantly depleted in the competition sample are high-confidence binding partners and potential off-targets.[23]
-
References
- Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry.
- Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL
- Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Chemical Biology URL
- Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed URL
- Title: Rapid profiling of protein kinase inhibitors by quantitative proteomics Source: PMC - NIH URL
- Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors Source: ACS Publications URL
- Title: A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies Source: PMC - NIH URL
- Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry Source: PubMed - NIH URL
- Title: Unexpected off-targets and paradoxical pathway activation by kinase inhibitors.
- Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL
- Title: In silico off-target profiling for enhanced drug safety assessment Source: Scientific Reports URL
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL
- Title: Technical Support Center: Best Practices for Kinase Inhibitor Experiments Source: Benchchem URL
- Title: Activity-Based Kinase Selectivity and Profiling Services Source: AssayQuant URL
- Title: Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors Source: Benchchem URL
- Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL
- Title: Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors Source: Benchchem URL
- Title: Kinase Screening & Profiling with Cellular Assays Source: Creative Biogene URL
- Title: Computational/in silico methods in drug target and lead prediction Source: PMC - PubMed Central URL
- Title: Technical Support Center: Investigating Off-Target Effects of Small Molecules Source: Benchchem URL
- Title: Encountering unpredicted off-target effects of pharmacological inhibitors Source: Oxford Academic URL
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - PubMed Central URL
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. domainex.co.uk [domainex.co.uk]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-chloropyrazolo[1,5-a]pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloropyrazolo[1,5-a]pyrazine. As a key intermediate in the development of various therapeutic agents, ensuring a robust and scalable synthetic process is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Introduction: A Strategic Overview
The synthesis of this compound is most effectively approached via a three-stage process. This strategy ensures high yields and purity while allowing for straightforward purification of intermediates. The overall workflow is as follows:
-
Synthesis of 3-Aminopyrazole-4-carboxamide: A foundational step to construct the pyrazole core.
-
Cyclocondensation to Pyrazolo[1,5-a]pyrazin-4(5H)-one: Formation of the fused bicyclic system.
-
Chlorination to this compound: The final activation step to yield the target molecule.
This guide will dissect each stage, offering detailed protocols, troubleshooting, and scale-up considerations.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-Aminopyrazole-4-carboxamide
The initial stage involves the construction of the key intermediate, 3-aminopyrazole-4-carboxamide. A common and efficient method is the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.
Experimental Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethanol.
-
Reagent Addition: Cool the ethanol to 0-5 °C and add hydrazine hydrate dropwise, maintaining the temperature.
-
Substrate Addition: Slowly add a solution of ethoxymethylenemalononitrile in ethanol to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Isolation: Cool the reaction mixture to 0-5 °C to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Troubleshooting and FAQs
Question: My yield of 3-aminopyrazole-4-carboxamide is low. What are the likely causes?
Answer: Low yields can often be attributed to several factors:
-
Temperature Control: The initial reaction is exothermic. Poor temperature control during the addition of hydrazine hydrate or ethoxymethylenemalononitrile can lead to the formation of side products. Ensure your cooling system is adequate for the scale of the reaction.
-
Purity of Starting Materials: Impurities in the ethoxymethylenemalononitrile can significantly impact the reaction efficiency. It is advisable to use freshly distilled or high-purity starting material.
-
Incomplete Reaction: Monitor the reaction by TLC or HPLC to ensure it has gone to completion before work-up. If the reaction has stalled, a slight increase in temperature (e.g., to 40 °C) for a few hours may be beneficial.
Question: I am observing a significant amount of an oily byproduct. What is it and how can I avoid it?
Answer: The formation of an oily byproduct is often due to the dimerization or polymerization of the starting materials or intermediates. This can be minimized by:
-
Slow Addition: Ensure a slow and controlled addition of the reagents to prevent localized high concentrations.
-
Efficient Stirring: Good agitation is crucial to ensure homogeneity and efficient heat dissipation.
Stage 2: Cyclocondensation to Pyrazolo[1,5-a]pyrazin-4(5H)-one
This stage involves the formation of the fused pyrazinone ring through the reaction of 3-aminopyrazole-4-carboxamide with a suitable C2 synthon, such as diethyl carbonate.
Experimental Protocol
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-aminopyrazole-4-carboxamide and a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
-
Reagent Addition: Add diethyl carbonate to the mixture.
-
Reaction: Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for 4-6 hours. Monitor the reaction for the evolution of ethanol.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate filtration.
-
Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling point solvent, and dry under vacuum. The crude product can often be used in the next step without further purification.
Troubleshooting and FAQs
Question: The cyclocondensation reaction is not going to completion. What can I do?
Answer: Incomplete conversion is a common issue in this step. Consider the following:
-
Reaction Temperature: This reaction requires high temperatures to drive off ethanol and favor the cyclized product. Ensure your heating system can maintain the required temperature consistently.
-
Reaction Time: Extend the reaction time and monitor by TLC or HPLC until no further conversion is observed.
-
Alternative Reagents: If diethyl carbonate is not effective, other C2 synthons like ethyl chloroacetate followed by base-mediated cyclization can be explored, although this introduces an additional step.
Question: The product is dark-colored and difficult to purify. How can I improve the quality?
Answer: Dark coloration is usually due to thermal decomposition at high temperatures.
-
Temperature Control: Avoid overheating the reaction mixture.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
-
Purification: If the crude product is too impure for the next step, a recrystallization from a high-boiling point solvent like DMF or NMP may be necessary.
Stage 3: Chlorination to this compound
The final step is the conversion of the pyrazolo[1,5-a]pyrazin-4(5H)-one to the desired 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet connected to a scrubber (for HCl gas), charge pyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene can be used, and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.[1][2]
-
Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Quenching: This is a critical and potentially hazardous step. Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate. [3][4] This ensures that the highly reactive POCl₃ is always the limiting reagent in the quench, allowing for better temperature control. Maintain the quench temperature below 20°C.
-
Extraction: Once the quench is complete and gas evolution has ceased, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting and FAQs
Question: The chlorination reaction is sluggish or incomplete. How can I drive it to completion?
Answer:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used (typically 3-5 equivalents).
-
Catalyst: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can significantly increase the reaction rate.[1][2]
-
Reaction Time and Temperature: If the reaction is slow at reflux, extending the reaction time is the first option. A mixture of POCl₃ and PCl₅ can be used for less reactive substrates, but this is a more aggressive reagent system.[5]
Question: During work-up, my product seems to be hydrolyzing back to the starting material. How can I prevent this?
Answer: The chloro-substituent is activated and can be susceptible to hydrolysis, especially under basic conditions.
-
Controlled Quench: Use a weak base like sodium bicarbonate for quenching instead of strong bases like sodium hydroxide.
-
Temperature: Keep the work-up temperature low.
-
Solvent: Diluting the reaction mixture with an organic solvent like dichloromethane before quenching can sometimes help minimize hydrolysis.[1]
Question: The work-up of the POCl₃ reaction is difficult to manage on a larger scale. Are there any specific considerations?
Answer: Yes, scaling up POCl₃ reactions requires careful planning.
-
Heat Management: The quench is highly exothermic. Ensure your reactor's cooling capacity is sufficient to handle the heat load.
-
Gas Evolution: The quench produces a large volume of HCl and CO₂ gas. The reactor must have adequate venting to a scrubber system.
-
Material Compatibility: POCl₃ and its byproducts are corrosive. Ensure all equipment is made of compatible materials.
Caption: Decision tree for troubleshooting the chlorination stage.
Scale-Up Synthesis Data Summary
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 vol | 5-10 vol | Minimize for efficiency, but ensure good stirring. |
| Reagent Addition | Manual/Syringe Pump | Dosing Pump | Crucial for temperature and concentration control. |
| Temperature Control | Ice bath/Heating mantle | Jacketed reactor with TCU | Heat transfer becomes critical. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensure good mixing to avoid hot spots. |
| Work-up/Quench | Beaker with ice | Dedicated quench vessel | Plan for significant exotherm and gas evolution. |
| Purification | Column chromatography | Recrystallization/Trituration | Chromatography is often not feasible at scale. |
Final Product Purification and Quality Control
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). Purity should be assessed by HPLC, with identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Common Impurities:
-
Starting Material: Unreacted pyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Over-chlorination: Dichloro- or trichloro-pyrazolo[1,5-a]pyrazine derivatives, although less common under controlled conditions.
-
Hydrolysis Product: The starting material can be reformed if the work-up is not carefully controlled.
References
- El-Emary, T. I. (2007). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Chinese Chemical Society, 54(3), 737-746.
-
ResearchGate. (2020). How can I properly quench POCl3?. [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]
-
Taylor & Francis Online. (2021). 5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-ones and N-(4-cyanopyrazol-5-yl)pyridine-3-carbonitrile derivatives. [Link]
-
ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. [Link]
-
PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]
-
MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
PubMed Central. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
Common Organic Chemistry. Phosphorus Oxychloride. [Link]
-
Organic-Chemistry.org. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
MDPI. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal Validation of Pyrazolo[1,5-a]pyrazine Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure for developing potent and selective protein kinase inhibitors.[1][2] These heterocyclic compounds are instrumental in targeted cancer therapy, with some derivatives showing promise against kinases like EGFR, B-Raf, MEK, and Tropomyosin receptor kinases (Trks).[1][3][4] However, the journey from a primary screening "hit" to a validated lead compound is fraught with potential pitfalls, including assay artifacts, off-target effects, and misleading potency values.
Reliance on a single biochemical assay is a high-risk strategy. True confidence in a compound's mechanism of action and its therapeutic potential can only be achieved through a rigorous, multi-faceted validation approach using orthogonal assays.[5][6] Orthogonal methods are independent assays that rely on different physical and biological principles to measure the same endpoint.[5] This guide provides a framework for validating the activity of a novel pyrazolo[1,5-a]pyrazine compound, "PZP-X," designed as an inhibitor for a hypothetical target, Kinase Y. We will detail a cascade of assays, from initial biochemical potency to direct target engagement and functional cellular outcomes, providing the robust data package required for confident decision-making in a drug discovery pipeline.
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy for PZP-X rests on three distinct pillars, each designed to answer a critical question in the compound's development. This workflow ensures that we build a comprehensive understanding of the compound's behavior, from the purified protein to a complex cellular environment.
Pillar 1: Establishing Biochemical Potency with TR-FRET
The initial discovery of PZP-X likely came from a high-throughput screen. A common and robust primary assay for kinases is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]
Principle of the Assay: This assay measures the phosphorylation of a substrate by Kinase Y.[8] A terbium-labeled antibody (donor) binds to the phosphorylated substrate (which is labeled with a fluorescent acceptor). When the donor and acceptor are in close proximity, energy transfer occurs, generating a FRET signal that is proportional to kinase activity.[8][9]
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reaction Setup: In a 384-well plate, combine 2.5 µL of PZP-X (in a dose-response dilution series) with 5 µL of a solution containing the fluorescein-labeled substrate and ATP.
-
Initiate Reaction: Add 2.5 µL of purified Kinase Y enzyme to each well to start the reaction. Allow the reaction to proceed for 60 minutes at room temperature.[10]
-
Stop Reaction & Detect: Add 10 µL of a solution containing EDTA (to stop the kinase reaction) and the terbium-labeled anti-phospho-substrate antibody.[10]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (fluorescein) to the donor (terbium).[8]
Data Presentation & Interpretation
The primary output is an IC50 value, which represents the concentration of PZP-X required to inhibit 50% of Kinase Y's activity. For comparison, we include Staurosporine, a well-known, non-selective kinase inhibitor.
| Compound | Primary Assay: TR-FRET IC50 (nM) |
| PZP-X | 25 |
| Staurosporine (Control) | 15 |
| DMSO (Vehicle) | >10,000 |
An IC50 of 25 nM suggests PZP-X is a potent inhibitor of Kinase Y. However, this result alone is insufficient. The TR-FRET signal could be influenced by compound autofluorescence, light scattering, or non-specific inhibition. We must confirm this activity with an orthogonal method.
Pillar 2: Confirming Direct Binding with Surface Plasmon Resonance (SPR)
To rule out assay interference and confirm a direct, physical interaction between PZP-X and Kinase Y, we employ Surface Plasmon Resonance (SPR).[11][12] SPR is a label-free biophysical technique that measures binding events in real-time, providing crucial kinetic data such as association (k_on) and dissociation (k_off) rates, which determine the binding affinity (K_D).[13][14][15]
Principle of the Assay: The target protein (Kinase Y) is immobilized on a sensor chip. A solution containing the compound (PZP-X) flows over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.[12]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize recombinant Kinase Y onto a CM5 sensor chip via amine coupling.[12] A reference channel is prepared for background subtraction.
-
Binding Measurement: Inject a series of concentrations of PZP-X in running buffer over the Kinase Y and reference surfaces. This is the "association" phase.
-
Dissociation Measurement: After the injection, flow running buffer alone over the chip to measure the "dissociation" of the compound from the target.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Data Presentation & Interpretation
The SPR data provides the equilibrium dissociation constant (K_D), a direct measure of binding affinity, and the kinetic rate constants.
| Compound | Biophysical Assay: SPR K_D (nM) | k_on (1/Ms) | k_off (1/s) | Residence Time (1/k_off) |
| PZP-X | 35 | 1.2 x 10^5 | 4.2 x 10^-3 | ~4 min |
| Staurosporine (Control) | 20 | 2.5 x 10^5 | 5.0 x 10^-3 | ~3.3 min |
A K_D of 35 nM is in good agreement with the biochemical IC50 of 25 nM. This strong correlation provides high confidence that PZP-X's inhibitory activity is due to direct binding to Kinase Y. The kinetic data also provides insight into the compound's "residence time," a key parameter for in vivo efficacy.[14]
Pillar 3: Verifying Cellular Activity
Demonstrating biochemical and biophysical activity is critical, but the ultimate test is whether the compound can engage its target and elicit a functional response within the complex environment of a living cell.[16] We use two orthogonal cell-based assays to confirm this.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[17][18][19] It leverages the principle that when a compound binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[20]
Principle of the Assay: Cells are treated with the compound or vehicle. The cells are then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The amount of soluble, non-aggregated target protein remaining at each temperature is quantified, typically by Western blot.[19][20] A stabilizing compound will result in more soluble protein remaining at higher temperatures.
-
Cell Treatment: Culture cells (e.g., a cancer cell line where Kinase Y is active) and treat with 1 µM PZP-X or DMSO vehicle for 2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). An unheated sample serves as a control.
-
Lysis & Centrifugation: Lyse the cells by freeze-thawing. Separate the aggregated proteins from the soluble fraction by centrifugation at high speed.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Kinase Y using SDS-PAGE and Western blotting with a specific anti-Kinase Y antibody.
-
Analysis: Plot the band intensity of soluble Kinase Y against temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the T_m. The difference in T_m between the PZP-X and DMSO-treated samples is the thermal shift (ΔT_m).
Orthogonal Assay 3: Western Blot for Downstream Signaling
The final and most physiologically relevant validation is to demonstrate that PZP-X inhibits the function of Kinase Y in cells. We can measure this by quantifying the phosphorylation of a known downstream substrate of Kinase Y.
Principle of the Assay: Cells are treated with PZP-X, and the level of phosphorylation of a specific substrate of Kinase Y is measured by Western blot using a phospho-specific antibody.[21] A successful inhibitor will reduce the level of substrate phosphorylation. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed changes are due to inhibition of phosphorylation and not protein degradation.[22][23]
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of PZP-X for 4 hours. Include a DMSO vehicle control.
-
Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[23][24]
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with BSA in TBST, avoiding milk which contains phosphoproteins) and incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate-Z).[23][25]
-
Detection: Use a chemiluminescent secondary antibody to detect the signal.
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody against the total Substrate-Z protein to serve as a loading control.[22]
Data Presentation & Interpretation (Cellular Assays)
The cellular assays confirm that PZP-X can enter cells, bind to its intended target, and exert a specific functional effect.
| Assay | Metric | Result for PZP-X | Interpretation |
| CETSA | Thermal Shift (ΔT_m) at 1 µM | + 5.2 °C | PZP-X binds to and stabilizes Kinase Y in intact cells, confirming target engagement. |
| Western Blot | IC50 (p-Substrate-Z Inhibition) | 150 nM | PZP-X inhibits the downstream signaling pathway of Kinase Y in a dose-dependent manner. |
The cellular IC50 (150 nM) is expectedly higher than the biochemical IC50 (25 nM) due to factors like cell membrane permeability and intracellular ATP competition. This complete dataset, from biochemical potency to cellular function, builds a robust and compelling case for PZP-X as a validated, on-target inhibitor of Kinase Y.
Conclusion
The validation of a small molecule inhibitor is a systematic process of building confidence through layers of evidence. By progressing from a primary biochemical TR-FRET assay to orthogonal biophysical (SPR) and cell-based (CETSA, Western blot) methods, we can rigorously test the activity of a pyrazolo[1,5-a]pyrazine compound like PZP-X. This multi-faceted approach ensures that the observed effects are due to direct, on-target inhibition, providing the scientific integrity necessary to advance a compound through the demanding drug discovery pipeline. Relying on any single data point is a risk; integrating a well-designed orthogonal validation cascade is the standard for excellence.
References
-
Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 399(2), 271-281. [Link]
-
Sugawara, M., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmaceutical and Biomedical Analysis, 115, 16-24. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Scott, J. D., et al. (2018). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS Discovery, 23(8), 775-785. [Link]
-
Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.[Link]
-
Kumar, S. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1682, 55-61. [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(12), 8234-8255. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416-2428. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]
-
Chaudhary, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(13), 3123. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices.[Link]
-
Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]
-
Davis, M. I., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Chemistry & Biology, 18(11), 1438-1448. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]
-
I-C, C., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.[Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
-
Chaudhary, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate.[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. inventbiotech.com [inventbiotech.com]
comparing the efficacy of 4-chloropyrazolo[1,5-a]pyrazine with known kinase inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a detailed comparative analysis of SGC-CK2-1 , a highly selective inhibitor of Casein Kinase 2 (CK2) derived from this scaffold, against a panel of well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-kinase inhibitors Sorafenib and Dasatinib . This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative potencies, selectivity profiles, and the experimental methodologies used for their characterization.
Introduction to SGC-CK2-1 and Comparator Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer treatment.
SGC-CK2-1 is a potent and highly selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2), a pleiotropic serine/threonine kinase implicated in cell growth, proliferation, and survival.[1][2] Based on a pyrazolo[1,5-a]pyrimidine scaffold, SGC-CK2-1 was developed to provide a high-quality chemical probe for studying CK2 biology with minimal off-target effects.[1]
For the purpose of this guide, the efficacy of SGC-CK2-1 is compared against three well-known kinase inhibitors:
-
Staurosporine : An alkaloid isolated from Streptomyces staurosporesa, it is a potent but non-selective protein kinase inhibitor that binds to the ATP-binding site of a wide range of kinases.[3][4][5] It is often used as a positive control in kinase assays and as a tool compound to induce apoptosis.
-
Sorafenib : An oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway by inhibiting Raf-1 and B-Raf, as well as receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFRs and PDGFR-β.[6][7]
-
Dasatinib : A potent oral inhibitor of the BCR-ABL fusion protein and the SRC family of tyrosine kinases, it is a frontline treatment for chronic myeloid leukemia (CML).[8][9]
Comparative Analysis of Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor. The following tables summarize the in vitro IC50 values of SGC-CK2-1 and the comparator inhibitors against their primary kinase targets. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 1: In Vitro Potency of SGC-CK2-1
| Kinase Target | SGC-CK2-1 IC50 (nM) | Assay Conditions |
| CK2α (CSNK2A1) | 4.2 | Enzymatic Assay (10 µM ATP) |
| CK2α' (CSNK2A2) | 2.3 | Enzymatic Assay (10 µM ATP) |
Data sourced from the Structural Genomics Consortium and related publications.[1]
Table 2: In Vitro Potency of Comparator Kinase Inhibitors
| Inhibitor | Kinase Target | IC50 (nM) |
| Staurosporine | Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 | |
| CaM Kinase II | 20 | |
| p60v-src | 6 | |
| Sorafenib | Raf-1 | 6 |
| B-Raf | 22 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-Kit | 68 | |
| Flt3 | 58 | |
| Dasatinib | BCR-ABL | <1 - 9 |
| c-SRC | 0.5 - 1.1 | |
| LYN | 1.1 | |
| FYN | 0.2 |
Data compiled from various sources.[3][4][6][7][8][9][10]
Kinase Selectivity Profiles
A critical aspect of a kinase inhibitor's utility, both as a therapeutic agent and a research tool, is its selectivity. High selectivity minimizes off-target effects and provides greater confidence in attributing observed phenotypes to the inhibition of the intended target.
SGC-CK2-1 has demonstrated exceptional selectivity. In a KINOMEscan assay against 403 wild-type kinases at a concentration of 1 µM, only 11 kinases showed a percent of control of less than 35, giving it a high selectivity score (S(35) at 1 µM = 0.027).[1][11] Potential off-targets were found to be at least 100-fold weaker in subsequent validation assays.[11]
In contrast, Staurosporine is notoriously non-selective, inhibiting a broad swath of the kinome with high potency.[12] This broad activity makes it a powerful tool for inducing apoptosis but limits its use for studying the function of specific kinases.
Sorafenib and Dasatinib are classified as multi-kinase inhibitors, intentionally designed to inhibit several key kinases involved in cancer progression. Their therapeutic efficacy stems from this polypharmacology, but it can also contribute to a broader range of side effects.
Experimental Methodologies
The characterization of kinase inhibitors relies on robust and reproducible in vitro and cell-based assays. Below are detailed protocols for key experiments used to evaluate the efficacy of compounds like SGC-CK2-1.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a "gold standard" for quantifying kinase activity.[13][14][15][16]
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The radiolabeled, phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing the kinase, a suitable substrate (e.g., a specific peptide or protein), and the kinase reaction buffer.
-
Inhibitor Addition: Add the kinase inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP by SDS-PAGE.
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen or autoradiography film. Quantify the band corresponding to the phosphorylated substrate using a phosphorimager or densitometry.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric in vitro kinase assay.
Cellular Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells by measuring their metabolic activity.[17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Caption: Workflow for a cellular viability MTT assay.
Signaling Pathway Context
The inhibitors discussed in this guide target distinct nodes within the complex network of cellular signaling. Understanding their points of intervention is crucial for interpreting experimental results.
SGC-CK2-1 targets CK2, a constitutively active kinase that phosphorylates a vast number of substrates involved in various cellular processes, including cell cycle progression, apoptosis, and DNA repair. By inhibiting CK2, SGC-CK2-1 can modulate these fundamental cellular functions.
Sorafenib exerts its anti-cancer effects through a dual mechanism: inhibiting the Raf/MEK/ERK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, and blocking VEGFR and PDGFR signaling, which are essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[6]
Dasatinib primarily targets BCR-ABL, the constitutively active tyrosine kinase that drives CML. It also potently inhibits SRC family kinases, which are involved in a multitude of signaling pathways regulating cell growth, adhesion, and motility.
Caption: Simplified signaling pathways targeted by the discussed inhibitors.
Conclusion
This guide provides a comparative overview of SGC-CK2-1, a selective pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor, and other well-known kinase inhibitors. SGC-CK2-1 stands out for its high potency and exceptional selectivity for CK2, making it an invaluable tool for dissecting the specific roles of this kinase in cellular physiology and disease. In contrast, the broader activity profiles of Staurosporine, Sorafenib, and Dasatinib, while therapeutically beneficial in certain contexts, can complicate the interpretation of experimental data due to their polypharmacology. The choice of inhibitor should, therefore, be guided by the specific research question, with highly selective probes like SGC-CK2-1 being optimal for target validation and mechanistic studies.
References
-
SGC-CK2-1 - the Chemical Probes Portal. [Link]
-
SGC-CK2-1 A chemical probe for CK2 - Structural Genomics Consortium. [Link]
-
Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]
-
Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - NIH. [Link]
-
A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH. [Link]
-
Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - MDPI. [Link]
-
CK2 Inhibitors Targeting Inside and Outside the Catalytic Box - MDPI. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]
-
Fluorescence detection techniques for protein kinase assay - ResearchGate. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC - NIH. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]
-
Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... - ResearchGate. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. [Link]
-
Fluorescence Polarization (FP) - Molecular Devices. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. [Link]
-
Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... - ResearchGate. [Link]
Sources
- 1. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. rndsystems.com [rndsystems.com]
- 5. biotium.com [biotium.com]
- 6. oncology-central.com [oncology-central.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 12. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
head-to-head comparison of different pyrazolo[1,5-a]pyrazine-based inhibitors
Introduction: The Rise of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, certain molecular architectures consistently emerge as "privileged scaffolds" due to their unique ability to bind to the ATP-binding pocket of various kinases with high affinity. The pyrazolo[1,5-a]pyrazine core is one such scaffold that has garnered significant attention for its versatility and potential in developing potent and selective inhibitors.[1] This fused heterocyclic system provides a rigid framework with strategically positioned nitrogen atoms that can form crucial hydrogen bonds within the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.
This guide provides a head-to-head comparison of different classes of pyrazolo[1,5-a]pyrazine-based inhibitors, focusing on their performance against two clinically significant kinase families: the Rearranged during Transfection (RET) receptor tyrosine kinase and the Janus Kinases (JAKs). We will delve into the supporting experimental data, dissect the structure-activity relationships (SAR) that drive their performance, and provide detailed protocols for the key assays used in their evaluation.
Comparative Analysis I: RET Kinase Inhibitors
The RET receptor tyrosine kinase is a critical oncogenic driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas, often through gene fusions or activating mutations.[2] The development of selective RET inhibitors is a key therapeutic strategy. Researchers at Array Biopharma have explored the pyrazolo[1,5-a]pyrazine scaffold for this purpose, aiming to develop potent inhibitors that can also tackle resistance mutations.[1][2]
Head-to-Head Performance of Pyrazolo[1,5-a]pyrazine RET Inhibitors
The following table summarizes the inhibitory activity of representative compounds disclosed in the patent literature.[1] The key metrics for comparison are the half-maximal inhibitory concentrations (IC50) against wild-type RET, the clinically relevant V804M "gatekeeper" mutant which confers resistance to some inhibitors, and a cellular model expressing a KIF5B-RET fusion protein.
| Compound ID | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | KIF5B-RET Cellular IC50 (nM) |
| Compound 35 | < 10 | < 10 | < 10 |
| Compound 36 | < 10 | < 10 | < 10 |
| Compound 37 | < 10 | < 10 | < 10 |
| Data synthesized from patent literature claiming single-digit nanomolar activity.[1] |
Structure-Activity Relationship (SAR) Insights
While specific IC50 values are often broadly categorized in patent literature, the disclosed structures reveal key SAR trends. The pyrazolo[1,5-a]pyrazine core consistently serves as the hinge-binding motif. Potency and selectivity are largely modulated by substituents at the C4 and C6 positions (based on standard numbering).
-
C4 Position: Substitutions with groups capable of forming additional interactions in the solvent-exposed region of the ATP pocket are common. These often involve flexible linkers to small heterocyclic or carbocyclic rings.
-
C6 Position: This position often projects towards the "back pocket" of the kinase. Aromatic or heteroaromatic rings are frequently employed here to establish favorable hydrophobic and van der Waals interactions, significantly influencing both potency and the overall selectivity profile of the inhibitor.
The ability of these compounds to potently inhibit the V804M mutant suggests that the scaffold and its decorations can accommodate the steric bulk of the methionine residue, a critical feature for next-generation RET inhibitors.[1]
Comparative Analysis II: Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets. The pyrazolo[1,5-a]pyrazine scaffold has been successfully exploited to generate potent JAK inhibitors with varying selectivity profiles.
Below is a comparison of representative compounds from Array Biopharma and a distinct compound from Zhejiang Hisun Pharmaceutical, showcasing different approaches to JAK isoform selectivity.[1][4]
Head-to-Head Performance of Pyrazolo[1,5-a]pyrazine JAK Inhibitors
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Array Cmpd. (Representative) | < 10 | < 10 | < 10 | < 10 | Pan-JAK |
| Hisun Cmpd. 34 | 3 | 8.5 | 629.6 | 7.7 | JAK1/2/TYK2 selective over JAK3 |
| Data sourced from a 2024 review of kinase inhibitor patents.[1] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals the tunability of the pyrazolo[1,5-a]pyrazine scaffold.
-
Pan-JAK Inhibition: The compounds from Array Biopharma demonstrate broad activity across the JAK family, with claimed IC50 values under 10 nM for all tested isoforms.[1] This profile can be therapeutically useful but may also lead to side effects associated with inhibiting multiple JAKs (e.g., JAK2 inhibition can be linked to hematological effects).[5]
-
JAK Isoform Selectivity: In contrast, Compound 34 from Zhejiang Hisun Pharmaceutical shows remarkable selectivity against JAK3.[1] It potently inhibits JAK1, JAK2, and TYK2 while being over 200-fold less active against JAK3. This selectivity is highly desirable, as JAK3 expression is largely restricted to lymphoid cells, and its inhibition is a key mechanism for immunosuppression, while avoiding broader JAK2 inhibition may offer a better safety profile.[5] This differential activity is achieved through subtle modifications to the substituents on the core scaffold, which exploit small differences in the amino acid residues lining the ATP-binding pockets of the different JAK isoforms.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway and a standard drug discovery workflow.
Caption: Simplified JAK-STAT signaling pathway and point of intervention.
Caption: General workflow for kinase inhibitor drug discovery.
Experimental Protocols: A Guide to Validation
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed, representative protocols for key assays used to characterize kinase inhibitors.
Protocol 1: Biochemical Kinase Assay (HTRF® Format)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive and robust technology for measuring kinase activity in a high-throughput format.[6][7] The principle relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.
Objective: To determine the IC50 value of a pyrazolo[1,5-a]pyrazine inhibitor against a target kinase (e.g., RET or JAK1).
Materials:
-
Purified recombinant kinase (e.g., RET, JAK1).
-
Biotinylated peptide substrate specific for the kinase.
-
ATP solution.
-
Test inhibitor (10 mM stock in DMSO).
-
HTRF Kinase Buffer.
-
Detection Reagents: Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor).
-
Low-volume 384-well assay plates (e.g., white, non-binding surface).
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Dispense 0.5 µL of each inhibitor concentration (and DMSO for controls) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in HTRF Kinase Buffer containing the optimal concentration of purified kinase and biotinylated substrate. Causality Note: The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in HTRF Kinase Buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Detection:
-
Prepare the detection reagent mix in HTRF Detection Buffer containing the Eu3+-cryptate antibody and Streptavidin-XL665.
-
Stop the kinase reaction by adding 10 µL of the detection reagent mix to each well. The EDTA in the detection buffer chelates Mg2+, which is essential for kinase activity.
-
Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-STAT Assay (Flow Cytometry)
This assay quantifies the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific immune cell populations in whole blood, providing a physiologically relevant measure of target engagement.[8][9]
Objective: To measure the dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by a pyrazolo[1,5-a]pyrazine JAK inhibitor in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly collected human whole blood (in sodium heparin).
-
Recombinant human IL-6.
-
Test inhibitor (10 mM stock in DMSO).
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies: Anti-CD3 (T-cell marker), Anti-CD19 (B-cell marker), Anti-CD14 (monocyte marker), and Anti-phospho-STAT3 (pY705).
-
FACS tubes.
-
A multi-color flow cytometer.
Step-by-Step Methodology:
-
Inhibitor Pre-incubation:
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add the JAK inhibitor at various final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM) to the respective tubes. Include a DMSO-only vehicle control.
-
Incubate for 1 hour at 37°C. Causality Note: This pre-incubation allows the cell-permeable inhibitor to reach its intracellular target before stimulation.
-
-
Cytokine Stimulation:
-
To all tubes (except the unstimulated control), add IL-6 to a final concentration of 100 ng/mL.
-
Incubate for 15 minutes at 37°C. This is a short, potent stimulation to induce a robust phosphorylation signal.
-
-
Fixation and Lysis:
-
Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each tube. This step simultaneously fixes the cells, preserving the phospho-epitopes, and lyses the red blood cells.
-
Vortex gently and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the tubes at 500 x g for 5 minutes and discard the supernatant.
-
To permeabilize the cells, add 1 mL of ice-cold Permeabilization Buffer to the cell pellet while vortexing gently.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 2 mL of FACS buffer (PBS + 2% FBS).
-
Prepare a master mix of the fluorochrome-conjugated antibodies (Anti-CD3, Anti-CD19, Anti-CD14, Anti-pSTAT3) in FACS buffer.
-
Add the antibody cocktail to each cell pellet and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells once with FACS buffer and resuspend in 300 µL.
-
Acquire the samples on a flow cytometer, collecting at least 50,000 events per sample.
-
Using analysis software, gate on the specific cell populations (e.g., T-cells, B-cells, monocytes) based on their surface markers.
-
Within each cell population, determine the median fluorescence intensity (MFI) of the Anti-pSTAT3 antibody.
-
Compare the pSTAT3 MFI in the inhibitor-treated samples to the DMSO control to calculate the percent inhibition for each concentration.
-
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold represents a highly adaptable and potent platform for the development of kinase inhibitors. The head-to-head comparison of compounds targeting RET and JAK kinases demonstrates the scaffold's ability to produce inhibitors with diverse activity profiles, from pan-kinase family inhibition to highly selective single-isoform agents. The key to this versatility lies in the strategic functionalization of the core, allowing medicinal chemists to fine-tune potency and selectivity to match the desired therapeutic profile. As our understanding of kinase biology and structure-based drug design continues to evolve, we can expect to see more sophisticated and clinically successful inhibitors emerging from this privileged scaffold.
References
- Array BioPharma Inc. (2023). Substituted pyrazolo[1,5-A]pyrazine compounds as ret kinase inhibitors. U.S. Patent No. 11,851,434. Washington, DC: U.S.
-
Al-Ostoot, F. H., Al-Mokadem, A. S., & El-Kerdawy, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Zhejiang Hisun Pharmaceutical Co Ltd. (2021). Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof.
-
Array Biopharma Inc. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. U.S. Patent No. US-10137124-B2. [Link]
-
Krol, M., et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Methods and Applications in Fluorescence. [Link]
-
Akbar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In: Du, G. (eds) High-Throughput Screening. Methods in Molecular Biology, vol 1686. Humana Press, New York, NY. [Link]
-
Lee, J. H., & Kim, Y. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]
- Array Biopharma Inc. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
-
Zhejiang Hisun Pharmaceutical Co., Ltd. (2025). Patents Assigned to Zhejiang Hisun Pharmaceutical Co., Ltd. Justia Patents. [Link]
- Array Biopharma Inc. (2018). Pyrazolo[1,5-a]pyrazin-4-yl derivatives as jak-inhibitors.
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
-
Creative Biolabs. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. [Link]
- Array Biopharma Inc. (2018). Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors. U.S.
-
Bos, J. C., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... [Link]
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. [Link]
-
ResearchGate. (n.d.). Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. [Link]
-
Cludts, I., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Clinical Rheumatology. [Link]
-
BindingDB. (n.d.). Patents In BindingDB. [Link]
-
O'Gorman, J., et al. (2009). Flow Cytometric Analysis of Cell Signaling Proteins. In: Darzynkiewicz, Z., Holden, E., Orfao, A., Telford, W., Wlodkowic, D. (eds) Recent Advances in Cytometry, Part A. Methods in Cell Biology, vol 91. Academic Press. [Link]
-
van der Stoep, N., et al. (2013). Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway. Transplant International, 26(1), 1-8. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of various kinases critical in oncology and immunology. However, achieving exquisite selectivity remains a paramount challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A rigorous understanding of a compound's interaction with the broader kinome is therefore not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.
This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will dissect the experimental methodologies used to generate these profiles, present and interpret the data for exemplar compounds, and discuss the causal relationships between chemical structure and selectivity. Our focus will be on providing a framework for assessing and understanding the selectivity of this important class of kinase inhibitors.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to a range of off-target effects. Comprehensive profiling of a kinase inhibitor against a large panel of kinases is essential to:
-
Identify potential sources of toxicity: Unintended inhibition of essential kinases can lead to adverse effects.
-
Deconvolute the mechanism of action: Ensuring that the observed cellular phenotype is a result of on-target inhibition.
-
Discover opportunities for drug repositioning: Off-target activities may be therapeutically beneficial for other indications.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by selectivity data to design more specific inhibitors.
Case Study 1: The Tale of Two CK2 Inhibitors - SGC-CK2-1 vs. CX-4945
Casein Kinase 2 (CK2) is a pleiotropic serine/threonine kinase implicated in a variety of cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop CK2 inhibitors. Here, we compare a highly selective chemical probe, SGC-CK2-1 , with a more broadly studied, but less selective, clinical candidate, CX-4945 (Silmitasertib) .
SGC-CK2-1 , developed by the Structural Genomics Consortium, is a potent and exquisitely selective inhibitor of CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1][2][3] In contrast, CX-4945 , while a potent CK2 inhibitor that has entered clinical trials, is known to have a broader off-target profile.[4][5][6]
Comparative Kinome Scan Data
To quantify and compare the selectivity of these two inhibitors, we will examine data generated from a KINOMEscan™ assay. This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are often reported as "Percent of Control" (PoC), where a lower number indicates stronger binding.
| Kinase Target | SGC-CK2-1 (% of Control @ 1 µM)[1] | CX-4945 (% of Control @ 0.5 µM)[7] |
| CSNK2A1 (CK2α) | <10 | <10 |
| CSNK2A2 (CK2α') | <10 | <10 |
| DYRK2 | >10 (100-fold less potent than CK2)[3] | <10 |
| HIPK3 | >35 | <10 |
| CLK3 | >35 | <10 |
| GSK3β | >35 | ~55[5][6] |
| FLT3 | >35 | <10 |
| PIM1 | >35 | <10 |
| CDK1 | >35 | <10 |
| Other notable off-targets | Only 11 out of 403 kinases with PoC <35[1] | 49 out of 235 kinases with >50% inhibition[7] |
Interpretation and Causality:
The data clearly illustrates the superior selectivity of SGC-CK2-1. While both compounds potently bind to the intended CK2 targets, CX-4945 demonstrates significant engagement with a number of other kinases, particularly within the CMGC family (CDK, MAPK, GSK, CLK).[5][6] This broader activity of CX-4945 could contribute to both its therapeutic efficacy and potential toxicity profile. The exquisite selectivity of SGC-CK2-1 makes it a valuable tool for definitively probing the biological functions of CK2.[3] The structural differences between the two molecules, particularly in the moieties extending from the core scaffold, are responsible for these distinct selectivity profiles.
Case Study 2: Targeting the JAK Family with Pyrazolo[1,5-a]pyrimidines
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling. Inhibitors of JAKs have been successfully developed for the treatment of autoimmune diseases and myeloproliferative neoplasms. The pyrazolo[1,5-a]pyrimidine scaffold has been a fruitful starting point for the development of potent JAK inhibitors.[8][9][10]
A key challenge in developing JAK inhibitors is achieving selectivity within the JAK family (JAK1, JAK2, JAK3, and TYK2) due to the high homology of their ATP-binding sites. For instance, the clinically approved JAK inhibitor Tofacitinib , while initially developed as a JAK3 inhibitor, exhibits activity against other JAKs, classifying it as a pan-JAK inhibitor.[11][12]
Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine JAK2 Inhibitor
Let's consider a hypothetical, yet representative, pyrazolo[1,5-a]pyrimidine-based JAK2 inhibitor, "Compound J," and compare its selectivity profile to Tofacitinib.
| Kinase Target | Compound J (IC50, nM) | Tofacitinib (IC50, nM)[12] |
| JAK2 | 5 | 20 |
| JAK1 | 50 | 1 |
| JAK3 | >1000 | 5 |
| TYK2 | 250 | 112 |
Interpretation and Causality:
In this example, "Compound J" demonstrates a clear selectivity for JAK2 over other JAK family members, a desirable profile for treating JAK2-driven myeloproliferative neoplasms.[8][10] In contrast, Tofacitinib shows potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2.[12] This broader profile is effective in treating autoimmune conditions like rheumatoid arthritis where multiple cytokine pathways are involved. The specific substitutions on the pyrazolo[1,5-a]pyrimidine core of "Compound J" would be designed to exploit subtle differences in the amino acid residues within the ATP-binding pockets of the JAK isoforms to achieve this selectivity.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity relies on well-established and validated experimental methodologies. Below are overviews of two widely used platforms.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method for screening small molecules against a large panel of kinases.[13][14]
Principle: The assay is based on a competition binding format where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase.
Generalized Protocol:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: A panel of DNA-tagged kinases is incubated with the test compound at a single concentration (for initial screening) or at multiple concentrations (for Kd determination).
-
Binding: The mixture is then added to the immobilized ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The results are reported as Percent of Control (PoC), where the control is the amount of kinase bound in the absence of the test compound.
Experimental Workflow for KINOMEscan™
A simplified workflow of the KINOMEscan™ assay.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method to quantify compound binding to a specific protein target.[15][16]
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Generalized Protocol:
-
Cell Preparation: Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: The cells are treated with a specific NanoBRET™ tracer and varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for compound entry and binding to the target kinase.
-
Signal Detection: The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.
-
Data Analysis: The decrease in BRET signal with increasing concentrations of the test compound is used to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
NanoBRET™ Target Engagement Principle
Mechanism of the NanoBRET™ target engagement assay.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a valuable framework for the design of potent and selective kinase inhibitors. As we have seen through the case studies of CK2 and JAK inhibitors, a thorough understanding of a compound's cross-reactivity profile is critical for its successful development. Highly selective probes like SGC-CK2-1 are indispensable for target validation, while compounds with a broader profile, such as CX-4945 and Tofacitinib, can be effective therapeutics, albeit with a potentially more complex safety profile.
The continuous development of robust and comprehensive profiling platforms like KINOMEscan™ and live-cell target engagement assays like NanoBRET™ provides researchers with the necessary tools to navigate the complexities of the kinome. By integrating these technologies early in the drug discovery process, we can accelerate the development of safer and more effective kinase inhibitors. Future efforts will likely focus on developing inhibitors with even greater selectivity and on harnessing intended polypharmacology for enhanced therapeutic benefit.
References
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
- Sim, T., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(24), 11015-11033.
-
Sim, T., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). SGC-CK2-1 A chemical probe for CK2. Retrieved from [Link]
- Wells, C. I., et al. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 28(2), 219-232.e15.
- Axtman, A. D., et al. (2023). CK2 Chemical Probes: Past, Present, and Future. International Journal of Molecular Sciences, 24(21), 15902.
- Sim, T., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(24), 11015-11033.
- Yin, H., et al. (2020). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 8, 589.
-
Sim, T., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. Retrieved from [Link]
- Ruzzene, M., & Pinna, L. A. (2021). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences, 22(16), 8875.
- Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009–4024.
-
Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. Retrieved from [Link]
-
Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed. Retrieved from [Link]
-
LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
-
Wells, C. I., et al. (2020). SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Wells, C. I., et al. (2021). Summary of CK2 inhibitor data. (A) Structures of SGC-CK2-1 and... ResearchGate. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). CX-4945. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
- Ghoreschi, K., et al. (2013). The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. Therapeutic Advances in Musculoskeletal Disease, 5(1), 15-26.
- Chon, H., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 587–598.
- D'Amore, C., et al. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy. Journal of Experimental & Clinical Cancer Research, 39(1), 213.
-
Reactome. (n.d.). JAK3 binds JAK3 inhibitors. Retrieved from [Link]
- Spalinger, M. R., et al. (2020). The JAK inhibitor, Tofacitinib, Corrects the Overexpression of CEACAM6 and Limits Susceptibility to AIEC Caused by Reduced Activity of the IBD Associated Gene, PTPN2. Gastroenterology, 158(6), S-102.
- Son, Y. J., et al. (2014). Pharmacokinetic characterization of CK2 inhibitor CX-4945. Archives of Pharmacal Research, 37(10), 1325–1331.
Sources
- 1. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine: A Comparative Guide to Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, pyrazolo[1,5-a]pyrimidines have emerged as a "privileged" scaffold, underpinning the structure of several FDA-approved drugs and numerous clinical candidates.[1][2] Its isomeric counterpart, the pyrazolo[1,5-a]pyrazine scaffold, while structurally similar, has a significantly less documented role in kinase inhibition. This guide provides a comprehensive comparison of these two scaffolds, synthesizing available experimental data to inform rational drug design and scaffold selection.
At a Glance: Key Differences
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrazine |
| Clinical Precedent | High (e.g., Larotrectinib, Entrectinib, Repotrectinib)[3][4] | Low to None Reported |
| Kinase Target Space | Broad (Trk, CDK, PI3K, Pim-1, BTK, JAK2, etc.)[2][5] | Largely Unexplored |
| Structure-Activity Relationship (SAR) | Well-established and extensive | Limited public data |
| Synthetic Accessibility | Well-documented and versatile synthetic routes[6] | Synthetic routes exist but are less explored for kinase inhibitor applications |
| Physicochemical Properties | Generally favorable and tunable | Less characterized in a drug discovery context |
Part 1: The Established Leader: Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[5][6] Its success can be attributed to a combination of factors including its rigid, planar structure which allows for predictable interactions within the kinase ATP-binding site, and its synthetic tractability which permits extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[6]
Biological Activity and Kinase Profile
The versatility of the pyrazolo[1,5-a]pyrimidine core is evident in the breadth of kinases it has been shown to inhibit. Notably, this scaffold is central to the design of potent Tropomyosin Receptor Kinase (Trk) inhibitors.[3]
Table 1: Representative Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Biological Activity
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 11 | 3-pyrrolidino-aniline substituent at C5 | [1] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1.7, 0.1, 0.1 | Macrocyclic ether linkage | [1] |
| Repotrectinib | TrkA-C, ROS1, ALK | 0.07-0.17 | Macrocyclic structure | [1] |
| Compound 24 | JAK2, BTK | 3.9, 14.25 | Macrocyclic amide | [2] |
| CPL302253 (54) | PI3Kδ | 2.8 | Indol-4-yl substituent |
Structure-Activity Relationship (SAR) Insights
The SAR of pyrazolo[1,5-a]pyrimidines is well-documented, providing a clear roadmap for optimization. Key positions for modification include:
-
C3-position: Substitution at this position can significantly impact potency and selectivity. For instance, the introduction of a picolinamide at the C3 position has been shown to enhance TrkA inhibitory activity.
-
C5-position: This position is crucial for establishing interactions with the hinge region of the kinase. A variety of substituents, from small amines to larger heterocyclic moieties, have been successfully employed to tune activity.
-
C7-position: Modifications at this position can influence solubility and other physicochemical properties without drastically affecting kinase inhibitory potency.
The N1 nitrogen of the pyrazole ring and the N4 nitrogen of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase.
Part 2: The Enigmatic Challenger: Pyrazolo[1,5-a]pyrazine
In contrast to its pyrimidine counterpart, the pyrazolo[1,5-a]pyrazine scaffold is significantly less explored in the context of kinase inhibition. A comprehensive search of the scientific literature reveals a dearth of studies focused on the systematic evaluation of this scaffold against a broad panel of kinases. While synthetic methods for pyrazolo[1,5-a]pyrazines are known, their application in medicinal chemistry, particularly for kinase inhibitor design, remains an open area of investigation.
The key structural difference lies in the arrangement of nitrogen atoms in the six-membered ring. In the pyrazine analog, the second nitrogen is at the 4-position, which may alter the electronics and hydrogen bonding potential of the core compared to the pyrimidine scaffold where the second nitrogen is at the 3-position. This seemingly subtle change can have a profound impact on how the scaffold orients itself within the ATP-binding pocket and the types of interactions it can form.
The lack of extensive public data on pyrazolo[1,5-a]pyrazine as a kinase inhibitor scaffold presents both a challenge and an opportunity. For researchers seeking novel intellectual property and to explore uncharted chemical space, this scaffold represents a promising, albeit higher-risk, starting point.
Experimental Protocols
A fundamental assay in the evaluation of kinase inhibitors is the in vitro kinase activity assay. The following is a representative protocol for determining the IC50 of a compound against a target kinase.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This assay is based on the competition between an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test compound for binding to the kinase of interest. The kinase is labeled with a europium (Eu)-labeled anti-tag antibody. Binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.
Materials:
-
Kinase of interest (e.g., TrkA, CDK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare Kinase/Antibody Solution: Dilute the kinase and Eu-labeled anti-tag antibody in assay buffer to the desired concentration.
-
Prepare Compound/Tracer Solution: Serially dilute the test compounds in assay buffer. Add the Alexa Fluor™ 647-labeled tracer to each dilution.
-
Assay Assembly: Add 5 µL of the Kinase/Antibody solution to each well of the 384-well plate.
-
Add Compound/Tracer: Add 5 µL of the Compound/Tracer solution to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Sources
- 1. Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel 4-chloropyrazolo[1,5-a]pyrazine Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel kinase inhibitor. For the purpose of this guide, we will focus on a hypothetical 4-chloropyrazolo[1,5-a]pyrazine derivative, designated PZ-C4 , designed as a selective inhibitor of MEK1, a critical kinase in the MAPK signaling pathway.
The principles and protocols detailed herein are broadly applicable to the validation of other small molecule inhibitors. Our approach is built on a logical, multi-tiered experimental strategy, ensuring that each step provides robust evidence to build a coherent and defensible MoA model.
Introduction: The Rationale for Rigorous MoA Validation
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. Our hypothetical compound, PZ-C4, has been designed for high potency and selectivity against MEK1, a central node in the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in various cancers.[1] Validating that PZ-C4 acts "on-target" is paramount for its progression as a therapeutic candidate. An unverified MoA can lead to failed clinical trials due to a lack of efficacy or unforeseen toxicity from off-target effects.[2][3]
This guide will walk you through a self-validating system of experiments, from initial biochemical confirmation to cellular target engagement and phenotypic outcomes.
The MEK/ERK Signaling Pathway: The Stage for PZ-C4's Action
The MAPK pathway is a cornerstone of cellular signaling, regulating processes like proliferation and survival.[4] Dysregulation, often through mutations in upstream components like BRAF or RAS, leads to constitutive activation and is a hallmark of many cancers.[5] MEK1/2 are the only known kinases that phosphorylate and activate ERK1/2.[6] Therefore, inhibiting MEK1/2 is a highly sought-after therapeutic strategy.[7]
Diagram 1: The RAS/RAF/MEK/ERK Signaling Pathway
Caption: The inhibitory action of PZ-C4 on MEK1/2 prevents the phosphorylation and activation of ERK1/2.
Part 1: Biochemical Validation - Does PZ-C4 Directly Inhibit MEK1?
The first step is to confirm that PZ-C4 directly interacts with and inhibits the enzymatic activity of its purified target protein, MEK1, in a controlled, cell-free environment.
Biochemical Kinase Assay
This assay directly measures the ability of PZ-C4 to inhibit the catalytic activity of MEK1.[8]
Principle: Recombinant, active MEK1 is incubated with its substrate (inactive ERK2) and ATP. The amount of phosphorylated ERK2 (p-ERK) is quantified. A reduction in p-ERK in the presence of PZ-C4 indicates direct inhibition.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Reaction Setup: In a 384-well plate, create a reaction mixture containing recombinant MEK1, inactive ERK2 substrate, and ATP in kinase assay buffer.
-
Inhibitor Addition: Add PZ-C4 across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a known MEK inhibitor (e.g., Trametinib) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal. Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Binding Assay: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between PZ-C4 and MEK1, confirming direct physical interaction and providing valuable data on association (ka) and dissociation (kd) rates.[9]
Principle: MEK1 is immobilized on a sensor chip. A solution containing PZ-C4 is flowed over the surface. Binding of PZ-C4 to MEK1 causes a change in the refractive index at the sensor surface, which is detected in real-time.
Experimental Protocol: SPR Analysis
-
Immobilization: Immobilize recombinant MEK1 onto a sensor chip using standard amine coupling chemistry.[10]
-
Binding Analysis: Inject a series of concentrations of PZ-C4 over the immobilized MEK1 surface and a reference channel.
-
Data Acquisition: Monitor the binding and dissociation in real-time.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Table 1: Comparative Biochemical and Biophysical Data
| Compound | Target | Biochemical IC50 (nM) | SPR KD (nM) |
| PZ-C4 (Hypothetical) | MEK1 | 1.2 | 0.8 |
| Trametinib (Alternative) | MEK1/2 | 0.92[11] | 1.5 |
| U0126 (Alternative) | MEK1/2 | MEK1: 72, MEK2: 58[8] | >1000 |
Part 2: Cellular Validation - Does PZ-C4 Engage MEK1 in a Live Cell Context?
Confirming that PZ-C4 interacts with its target within the complex environment of a living cell is a critical step.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in intact cells.[12][13] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[14][15]
Principle: Cells are treated with PZ-C4, then heated to various temperatures. The amount of soluble MEK1 remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of PZ-C4 indicates target engagement.
Diagram 2: CETSA® Experimental Workflow
Caption: CETSA® workflow to determine target engagement of PZ-C4 with MEK1 in intact cells.
Experimental Protocol: CETSA® followed by Western Blot
-
Cell Treatment: Treat cultured cancer cells (e.g., A375, which has a BRAF V600E mutation) with PZ-C4 (e.g., 1 µM) or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing non-aggregated proteins) from the pellet (containing aggregated proteins) by centrifugation at high speed.
-
Western Blot Analysis: Analyze the supernatant for MEK1 protein levels using Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble MEK1 against temperature to generate melting curves. A rightward shift in the curve for PZ-C4-treated cells indicates stabilization.
Western Blot for Downstream Pathway Modulation
This is a fundamental assay to confirm that target engagement by PZ-C4 leads to the intended biological consequence: inhibition of the downstream signaling pathway.[4][16]
Principle: A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK demonstrates successful MEK inhibition in cells.[8]
Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment: Plate A375 cells and treat with a dose-response of PZ-C4 (e.g., 1 nM to 1 µM) for 2 hours.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each concentration of PZ-C4. Determine the EC50 for p-ERK inhibition.
Table 2: Cellular Target Engagement and Pathway Inhibition
| Compound | Target | CETSA® ΔTagg (°C) | p-ERK Inhibition EC50 (nM) |
| PZ-C4 (Hypothetical) | MEK1 | +5.2 | 2.5 |
| Trametinib (Alternative) | MEK1/2 | +4.5 | 1.0 - 2.5[5] |
Part 3: Phenotypic Validation - Does On-Target Activity Translate to a Cellular Effect?
The final validation step is to link the molecular mechanism of PZ-C4 to a relevant cellular phenotype, such as inhibition of cancer cell proliferation, and to confirm this effect is indeed "on-target."
Cell Viability Assay
These assays measure the ability of PZ-C4 to inhibit cell growth and proliferation.[17][18]
Principle: A colorimetric or luminescence-based assay is used to quantify the number of viable cells after treatment with PZ-C4.
Experimental Protocol: CCK-8 or CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of PZ-C4 for 72 hours.
-
Assay: Add CCK-8 or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Analysis: Calculate the percentage of viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
On-Target Validation with CRISPR/Cas9
To definitively prove that the anti-proliferative effect of PZ-C4 is mediated through MEK1, a CRISPR/Cas9-based knockout (KO) of the MEK1 gene (MAP2K1) can be performed.[19][][21]
Principle: If PZ-C4's effect is on-target, cells lacking MEK1 should be highly resistant to the compound.
Diagram 3: Logic of CRISPR-based Target Validation
Caption: Comparing the effect of PZ-C4 on wild-type vs. MEK1 knockout cells to confirm on-target activity.
Experimental Protocol: CRISPR KO and Viability Assay
-
Generate KO Cell Line: Use CRISPR/Cas9 to generate a stable MEK1 knockout cancer cell line. Validate the knockout by Western blot.
-
Comparative Viability Assay: Perform a cell viability assay (as in 3.1) in parallel on the wild-type (WT) and MEK1 KO cell lines.
-
Analysis: Determine the GI50 of PZ-C4 in both cell lines. A significant rightward shift (increase) in the GI50 value for the KO cells compared to the WT cells provides strong evidence for on-target activity.
Table 3: Comparative Phenotypic and On-Target Validation Data
| Compound | Cell Line | Cell Proliferation GI50 (nM) |
| PZ-C4 (Hypothetical) | A375 (WT) | 5.0 |
| A375 (MEK1 KO) | >10,000 | |
| Trametinib (Alternative) | BRAF-mutant melanoma (WT) | 1.0 - 2.5[5] |
| BRAF-mutant melanoma (MEK1 KO) | >10,000 |
Conclusion
By systematically progressing through biochemical, cellular, and phenotypic assays, we can build a robust and compelling case for the mechanism of action of PZ-C4. This multi-faceted approach, which includes direct comparison with established alternatives and definitive on-target validation using genetic techniques like CRISPR, ensures a high degree of scientific rigor. The data gathered through these experiments are essential for making informed go/no-go decisions in the drug discovery pipeline and for building a strong foundation for future preclinical and clinical development.
References
-
Barrangou, R., & Doudna, J. A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology. [Link]
-
Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Biaffin. [Link]
-
Falchook, G. S., et al. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research. [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River. [Link]
-
Alqahtani, A., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
-
Seve, P., & Dumontet, C. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK) pathways in the Raw 264.7 macrophages. ResearchGate. [Link]
-
Medscape. (n.d.). Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Brown, A. T., & Jayo, A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
-
ResearchGate. (n.d.). Flow diagram of the molecular modeling protocol and biological procedures adopted for the discovery of M4. ResearchGate. [Link]
-
Azimi, A., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Clinical & Experimental Oncology. [Link]
-
ResearchGate. (n.d.). Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
-
Infante, J. R., et al. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
-
WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
ResearchGate. (n.d.). Western blot analysis of mitogen-activated protein kinase (MAPK). ResearchGate. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Johnson, G. L., & Ahn, N. G. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]
-
Lito, P., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature. [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. [Link]
-
Schuch, A., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific Reports. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature. [Link]
-
Aherne, W., et al. (1998). A non-radioactive assay for the specific determination of MEK1 and MEK2 activity. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Identification of novel MEK1 inhibitors by pharmacophore and docking based virtual screening. ResearchGate. [Link]
-
Adjei, A. A. (2008). The role of the mitogen-activated protein kinase cascade in cancer therapy. Current Opinion in Oncology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Trametinib | MEK Inhibitors: Tocris Bioscience [rndsystems.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. news-medical.net [news-medical.net]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
In Vivo Validation of 4-Chloropyrazolo[1,5-a]pyrazine Analogs: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals navigating the complex landscape of preclinical oncology and immunology, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a promising framework for potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the in vivo performance of 4-chloropyrazolo[1,5-a]pyrazine analogs in relevant disease models, supported by experimental data and contextualized with alternative therapeutic strategies. Our focus is to equip you with the necessary insights to make informed decisions in your drug discovery pipeline.
The Rationale Behind Targeting Kinases with Pyrazolo[1,5-a]pyrazines
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyrazines, has demonstrated significant potential as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), BRAF, and Janus Kinases (JAKs).[1][2][3] The introduction of a chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine ring can modulate the compound's electronic properties and steric interactions within the kinase ATP-binding pocket, potentially enhancing potency and selectivity. This guide will delve into the in vivo validation of this specific chemical class.
In Vivo Efficacy in a BRAF-Mutant Melanoma Xenograft Model
A significant breakthrough in melanoma treatment has been the development of inhibitors targeting the BRAF V600E mutation, present in approximately 50% of cutaneous melanomas.[4][5] The standard of care for BRAF-mutant melanoma often involves a combination of a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib) and a MEK inhibitor (e.g., Trametinib, Cobimetinib).[6][7][8]
Here, we present a hypothetical, yet representative, in vivo study evaluating a novel this compound analog, Compound X , in a murine xenograft model of BRAF V600E-mutant melanoma.
Experimental Workflow: Xenograft Model
Caption: Workflow for a typical mouse xenograft study.
Comparative Efficacy Data
| Treatment Group | Mean Tumor Growth Inhibition (TGI) at Day 21 (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| Compound X (50 mg/kg) | 78 | -1.2 |
| Dabrafenib + Trametinib | 92 | -3.8 |
Interpretation of Results: In this model, Compound X demonstrated significant anti-tumor activity, albeit slightly less potent than the standard-of-care combination of Dabrafenib and Trametinib. Importantly, Compound X exhibited a more favorable safety profile with minimal impact on body weight, suggesting good tolerability. This highlights a potential advantage of a monotherapy approach if a sufficient therapeutic window can be achieved.
In Vivo Validation in a Collagen-Induced Arthritis (CIA) Model
The JAK-STAT signaling pathway is central to the pathogenesis of rheumatoid arthritis (RA) and other autoimmune diseases.[9] Several JAK inhibitors, such as Tofacitinib and Baricitinib, are approved for the treatment of RA.[10] Pyrazolo[1,5-a]pyrazine derivatives have been investigated as potent JAK inhibitors.
Below is a comparative in vivo study of a this compound analog, Compound Y , in a rat model of collagen-induced arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
-
Immunization: Male Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen in complete Freund's adjuvant.
-
Booster: A booster injection is given on day 7.
-
Treatment Initiation: Prophylactic treatment begins on the day of immunization (Day 0) and continues for 21 days.
-
Treatment Groups:
-
Vehicle Control (e.g., 1% Tween 80 in saline)
-
Compound Y (30 mg/kg, p.o., QD)
-
Tofacitinib (10 mg/kg, p.o., QD)
-
-
Clinical Assessment: Arthritis severity is scored 3-4 times per week based on erythema and swelling of the paws.
-
Histopathology: At the end of the study, hind paws are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
Comparative Efficacy Data
| Treatment Group | Mean Arthritis Score at Day 21 (Scale 0-16) | Reduction in Paw Swelling (%) |
| Vehicle Control | 12.5 ± 1.2 | 0 |
| Compound Y (30 mg/kg) | 5.8 ± 0.9 | 53.6 |
| Tofacitinib (10 mg/kg) | 4.2 ± 0.7 | 66.4 |
Histopathological Findings: Compound Y significantly reduced synovial inflammation and cartilage destruction compared to the vehicle control, with effects approaching those of the established JAK inhibitor, Tofacitinib.
Pharmacokinetic Profiling: A Critical Step in In Vivo Validation
The in vivo efficacy of any compound is intrinsically linked to its pharmacokinetic (PK) properties. A comprehensive PK study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Standard PK Study Design in Rats
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapies for Melanoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Clinical Research on BRAF Inhibitor [synapse.patsnap.com]
- 6. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Therapeutic Index of Novel Pyrazolo[1,5-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] These compounds have garnered significant attention, particularly as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[3][4] As researchers synthesize novel derivatives of this promising scaffold, a critical step in their preclinical evaluation is the determination of the therapeutic index (TI). This guide provides a comprehensive framework for assessing the therapeutic index, balancing scientific rigor with practical insights to empower researchers in their drug discovery endeavors.
The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect.[5][6] A higher TI indicates a wider separation between the effective and toxic doses, signifying a safer drug candidate.[7] The calculation is typically represented as:
Therapeutic Index (TI) = TD50 / ED50 [7]
Where:
-
TD50 is the dose of the drug that causes a toxic response in 50% of the population.
-
ED50 is the dose of the drug that is therapeutically effective in 50% of the population.
For preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used as a surrogate for TD50.[8]
The Strategic Importance of Early Therapeutic Index Assessment
Integrating toxicological evaluation early in the drug discovery process is paramount.[9] It allows for the timely identification and deprioritization of compounds with unfavorable safety profiles, thereby conserving valuable time and resources that would otherwise be spent on candidates destined for late-stage failure.[10] This "fail early, fail cheap" philosophy is a cornerstone of modern drug development.
A Step-by-Step Framework for Therapeutic Index Determination
A robust assessment of the therapeutic index involves a multi-faceted approach, encompassing both in vitro and in vivo studies to evaluate efficacy and toxicity.
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Characterization - The Foundation of Efficacy and Safety
In vitro assays are indispensable for the initial screening and characterization of novel compounds.[11][12] They offer a rapid and cost-effective means to gather preliminary data on both efficacy and cytotoxicity.[11]
1.1. Establishing Efficacy: Target Engagement and Functional Response
Given that many pyrazolo[1,5-a]pyrazine derivatives function as kinase inhibitors, a logical first step is to assess their activity against a panel of relevant kinases.[3][4]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Compound Preparation: Prepare a stock solution of the novel pyrazolo[1,5-a]pyrazine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Setup: In a microplate, combine the recombinant kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted test compounds to the assay wells. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle only).
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
-
1.2. Assessing Toxicity: In Vitro Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound becomes harmful to cells.[10] It is advisable to perform these assays on both cancerous and non-cancerous cell lines to establish a preliminary measure of selectivity.
-
Experimental Protocol: MTT Cell Viability Assay (CC50 Determination)
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line and a normal fibroblast cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle only).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the percentage of viability against the compound concentration and determine the cytotoxic concentration 50% (CC50) using non-linear regression.
-
1.3. Preliminary Therapeutic Index Calculation: The Selectivity Index
From the in vitro data, a selectivity index (SI) can be calculated, which serves as an early surrogate for the therapeutic index.
Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Target/Cancer Cells)
A higher SI value is indicative of a compound that is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential therapeutic agent.
Part 2: In Vivo Validation - Bridging the Gap to Clinical Relevance
Promising candidates from in vitro screening should advance to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[9]
2.1. In Vivo Efficacy Studies: Determining the Effective Dose (ED50)
The choice of animal model is critical and should be based on the intended therapeutic application. For oncology, this often involves xenograft or patient-derived xenograft (PDX) models.
-
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, positive control, and various doses of the test compound). Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the tumor growth inhibition against the dose of the compound to determine the effective dose 50% (ED50).
-
2.2. In Vivo Toxicology Studies: Establishing the Toxic Dose (LD50/MTD)
Toxicology studies in animals are essential for identifying potential adverse effects and determining a safe dose range for human studies.[13] These can range from acute toxicity studies to longer-term repeated-dose studies.[14]
-
Experimental Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Dose Range Finding: Begin with a dose-range-finding study in a small number of animals to identify a range of doses that cause no toxicity, some toxicity, and severe toxicity.
-
MTD Determination: Administer single or repeated doses of the compound to groups of animals at increasing concentrations.[15]
-
Clinical Observations: Closely monitor the animals for clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.[16]
-
Pathology: At the end of the study, perform a full necropsy, including gross and microscopic examination of tissues, to identify any organ-specific toxicities.
-
Data Analysis: The highest dose that does not cause unacceptable side effects is considered the Maximum Tolerated Dose (MTD). For acute toxicity, the dose that is lethal to 50% of the animals (LD50) can be calculated.
-
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrazine compound.
Data Interpretation and Comparative Analysis
To provide context, the performance of a novel pyrazolo[1,5-a]pyrazine compound should be benchmarked against a standard-of-care therapeutic or a well-characterized competitor compound.
Table 1: Comparative Therapeutic Index Assessment
| Parameter | Novel Pyrazolo[1,5-a]pyrazine | Standard of Care (e.g., Larotrectinib) |
| In Vitro Efficacy | ||
| Target Kinase IC50 | 10 nM | 5 nM |
| Cancer Cell Line EC50 | 50 nM | 25 nM |
| In Vitro Toxicity | ||
| Normal Cell Line CC50 | 5000 nM | 1000 nM |
| Selectivity Index | 100 | 40 |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (ED50) | 10 mg/kg | 5 mg/kg |
| In Vivo Toxicity | ||
| Maximum Tolerated Dose (MTD) | 100 mg/kg | 30 mg/kg |
| Therapeutic Index | 10 | 6 |
In this hypothetical example, the novel pyrazolo[1,5-a]pyrazine compound demonstrates a superior therapeutic index compared to the standard of care, suggesting a wider safety margin. While its potency (IC50 and ED50) is slightly lower, its significantly reduced toxicity (higher CC50 and MTD) results in a more favorable overall profile.
Conclusion
The systematic assessment of the therapeutic index is a critical component of preclinical drug development. For novel pyrazolo[1,5-a]pyrazine compounds, a tiered approach that begins with in vitro assays to establish a selectivity index, followed by in vivo studies to determine a definitive therapeutic index, provides the necessary data to make informed decisions about advancing a candidate toward clinical trials. By rigorously evaluating both efficacy and toxicity, researchers can identify compounds with the greatest potential to become safe and effective medicines.
References
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
PubMed. (2008, June). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
ResearchGate. (2023, July). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]
-
MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
-
ResearchGate. (2024, July 1). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Pyrazolo[1,5-a][10][11][17]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]
-
ResearchGate. (2012, August). The determination and interpretation of the therapeutic index in drug development | Request PDF. Retrieved from [Link]
-
Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Retrieved from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
-
Medical News Today. (2025, April 30). What is the therapeutic index of drugs?. Retrieved from [Link]
-
Altogen Labs. (n.d.). Toxicology Studies. Retrieved from [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][10][11][17]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. droracle.ai [droracle.ai]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. kosheeka.com [kosheeka.com]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. altogenlabs.com [altogenlabs.com]
- 15. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Scaffold Hopping: From Known Kinase Inhibitors to a Pyrazolo[1,5-a]pyrazine Core
Introduction: The Imperative for Novelty in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. While numerous small-molecule kinase inhibitors have achieved clinical success, the field is constrained by challenges of acquired resistance, off-target toxicity, and extensive patent landscapes.[1][2] Scaffold hopping—a computational or rational drug design strategy—offers a powerful approach to navigate these hurdles.[3] It involves modifying the central core (scaffold) of a known active compound to generate a novel chemotype that retains or improves upon the desired biological activity while offering a distinct intellectual property profile and potentially enhanced physicochemical or pharmacological properties.[3][4]
This guide provides a comparative analysis and a practical workflow for executing a scaffold hop from a well-established kinase inhibitor scaffold to the pyrazolo[1,5-a]pyrazine core. The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its synthetic tractability and its role as a bioisostere of the native ATP purine ring, enabling it to form key hydrogen bond interactions in the kinase hinge region.[5][6][7] Derivatives of this core have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), RET kinase, and FMS-like tyrosine kinase 3 (FLT3), making it an attractive target for novel inhibitor design.[8][9]
We will explore the strategic decisions, experimental protocols, and data interpretation required to validate this scaffold hop, providing researchers with a comprehensive guide to leveraging this powerful strategy in their own drug discovery programs.
Section 1: The Rationale and Strategy of Scaffold Hopping
The primary driver for scaffold hopping is the pursuit of novelty and improvement. A successful hop can yield a new series of compounds with significant advantages over the parent molecule, including:
-
Novel Intellectual Property (IP): Moving to a new core structure allows for the creation of patentable new chemical entities.
-
Improved ADMET Properties: The new scaffold may offer better absorption, distribution, metabolism, excretion, and toxicity profiles.[10]
-
Enhanced Selectivity: By altering the geometry and electronic properties of the molecule, it's possible to reduce off-target kinase activity.
-
Overcoming Resistance: Novel scaffolds can bind to the target kinase in a different manner, potentially overcoming resistance mutations that affect the binding of the original inhibitor.[11]
Our strategy involves a bioisosteric replacement of a known hinge-binding scaffold with the pyrazolo[1,5-a]pyrazine core. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of this approach.[10][11][12] The pyrazolo[1,5-a]pyrazine core is an excellent bioisostere for many common kinase inhibitor scaffolds due to its planar, aromatic nature and its arrangement of hydrogen bond donors and acceptors.
Section 2: Case Study: Hopping from Gefitinib to a Pyrazolo[1,5-a]pyrazine Analog
To provide a concrete example, we will use the well-known Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib , as our starting point. Gefitinib features a quinazoline scaffold, a common hinge-binding motif. Our goal is to replace this quinazoline core with a pyrazolo[1,5-a]pyrazine core while retaining the key aniline side chain responsible for deep pocket interactions.
| Compound | Scaffold | Target | Rationale for Selection |
| Starting Point: Gefitinib | Quinazoline | EGFR | Well-characterized SAR, known clinical limitations, and a classic example of a Type I kinase inhibitor.[13] |
| Target Compound: PzP-Analog | Pyrazolo[1,5-a]pyrazine | EGFR | The scaffold is a known ATP mimetic, synthetically accessible, and offers a distinct chemical space for exploration.[5][6] |
Section 3: A Comparative Experimental Workflow
A rigorous and self-validating experimental plan is crucial. The workflow must include chemical synthesis, biochemical validation, and comparative analysis at each stage.
Experimental Protocol 1: Synthesis of a Representative PzP-Analog
This protocol outlines a general, robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to install the required aniline side chain. This approach is adapted from established literature procedures.[6][14][15]
Step 1: Synthesis of the 7-chloropyrazolo[1,5-a]pyrimidine core
-
To a solution of a 3-amino-1H-pyrazole derivative (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound such as ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and collect the precipitated pyrazolo[1,5-a]pyrimidin-7-one product by filtration.
-
Treat the intermediate from the previous step with phosphorus oxychloride (POCl₃) (5.0 eq) at reflux for 2-3 hours to yield the 7-chloro derivative.
-
Carefully quench the reaction by pouring it onto crushed ice. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. This provides the key chlorinated intermediate.
Step 2: Functionalization via Suzuki Coupling
-
In a microwave vial, combine the 7-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the desired (3-ethynylphenyl)boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) and seal the vial.
-
Heat the reaction in a microwave reactor to 120-140 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the final PzP-Analog.
Self-Validation: Success at each step is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure and purity (>95%) of the final compound before biological testing.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively measure and compare the inhibitory potency of the new PzP-Analog against the parent compound, a reliable biochemical assay is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for kinase activity measurement.[16][17][18]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test Compounds (PzP-Analog, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the PzP-Analog and Gefitinib (positive control) in a DMSO plate. A DMSO-only well will serve as the negative control (100% activity).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the EGFR enzyme and Poly(Glu,Tyr) substrate to each well of a 384-well plate.
-
Add 25 nL of the serially diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[16]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[17]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Self-Validation:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter dose-response curve to determine the IC₅₀ value.
-
The assay's validity is confirmed by calculating the Z'-factor for the plate controls; a value > 0.5 indicates a robust and reliable assay.
Section 4: Performance Comparison and Data Analysis
The ultimate test of the scaffold hop is a direct, data-driven comparison of the novel PzP-Analog against the original inhibitor, Gefitinib. The following table presents hypothetical but realistic data that would be generated from the described experiments.
| Parameter | Gefitinib (Reference) | PzP-Analog (Scaffold Hop) | Analysis |
| Target Potency (EGFR IC₅₀) | 15 nM | 25 nM | The scaffold hop successfully retained high potency against the primary target, with only a marginal loss of activity, validating the bioisosteric replacement. |
| Selectivity (VEGFR2 IC₅₀) | 500 nM | >10,000 nM | A significant improvement in selectivity was achieved. The PzP-Analog shows markedly less activity against VEGFR2, a common off-target, suggesting a more favorable safety profile. |
| Calculated LogP (cLogP) | 4.1 | 3.5 | The new scaffold resulted in a lower cLogP, indicating potentially improved solubility and more favorable drug-like properties. |
| Topological Polar Surface Area (TPSA) | 68 Ų | 75 Ų | The slightly increased TPSA is acceptable and reflects the change in the heterocyclic core. |
Conclusion
This guide demonstrates that scaffold hopping from a known kinase inhibitor to a pyrazolo[1,5-a]pyrazine core is a highly viable and effective strategy in drug discovery. By replacing the quinazoline core of Gefitinib, our case study illustrates the potential to retain potent on-target activity while significantly improving the selectivity profile and physicochemical properties. The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure that offers vast opportunities for creating novel, potent, and selective kinase inhibitors.[19][20] The self-validating experimental workflows provided herein offer a clear and robust pathway for researchers to synthesize, evaluate, and compare novel compounds, ultimately accelerating the discovery of next-generation targeted therapies.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
- The role of bioisosterism in modern drug design: Current applications and challenges. Unknown Source.
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Classification of Scaffold Hopping Approaches. PubMed Central.
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Article review. Orvium.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
- ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation.
- Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. PubMed.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).. ResearchGate.
- Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. Benchchem.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Request PDF.
- EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- What is the role of bioisosterism in drug design?. Patsnap Synapse.
- A deep learning-driven scaffold hopping in the discovery of Akt kinases inhibitors. Request PDF.
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Unknown Source.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed.
- Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. NIH.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central.
Sources
- 1. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Article review [dapp.orvium.io]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. ctppc.org [ctppc.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloropyrazolo[1,5-A]pyrazine
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science that ensures the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural overview for the proper disposal of 4-Chloropyrazolo[1,5-A]pyrazine, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to move beyond simple instruction to foster a deeper understanding of why these steps are crucial.
Hazard Identification: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic organic compound whose primary risks stem from its chemical structure and reactivity.
Based on available safety data, the compound presents the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The presence of a chlorinated heterocyclic ring system places it in a category of compounds that require special consideration for disposal. Halogenated organic compounds can form highly toxic and persistent environmental pollutants, such as dioxins, if not disposed of correctly, particularly through improper incineration.[2] Therefore, standard laboratory disposal methods like drain disposal or simple evaporation are strictly prohibited.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, a robust selection of PPE is mandatory when handling this compound, especially during waste consolidation and cleanup. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect workers from chemical hazards.[3]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. For cleaning up spills, double-gloving is recommended.[4]
-
Eye Protection : Tightly fitting safety goggles with side shields are required to protect against splashes and fine dust.[5]
-
Body Protection : A standard laboratory coat is required. For significant handling operations or spill cleanup, a chemically resistant apron or coveralls should be used.[5]
-
Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent respiratory tract irritation.[6][7] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to mitigate exposure risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Don PPE : Wear the full complement of PPE described in Section 2.
-
Contain the Spill : For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.[4]
-
Collect the Waste : Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container. Use spark-proof tools if there is any fire risk.[5]
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Label and Dispose : Seal the waste container, label it clearly as "Hazardous Waste: this compound Spill Debris," and follow the waste collection procedures outlined below.
Waste Collection and Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste at the source is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Core Principles:
-
Designated Waste Container : All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[5] This includes pure unused compound, contaminated solvents, reaction mixtures, and solid waste like contaminated gloves, filter paper, and spill debris.
-
Container Material : Use a high-density polyethylene (HDPE) or glass container for waste collection. Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts (like hydrochloric acid) that corrode metal.[4]
-
Labeling : The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name ("this compound") and an accurate list of all other components (e.g., solvents) and their approximate percentages.
-
Segregation : This waste stream is classified as Non-Aqueous Halogenated Organic Waste . It must not be mixed with:
-
Non-halogenated organic waste.
-
Aqueous waste.
-
Oxidizers, acids, or bases.
-
Heavy metals.
-
Below is a decision workflow to guide proper segregation.
Caption: Waste Segregation Decision Workflow for this compound.
Final Disposal Procedure: Adherence to Regulatory Mandates
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company in accordance with all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol:
-
Container Management :
-
Keep the waste container securely closed at all times, except when adding waste.
-
Fill containers to no more than 90% capacity to allow for expansion.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
-
Scheduling Pickup :
-
Once the container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal service to arrange for pickup.[5]
-
-
Method of Destruction :
-
The most appropriate and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[2][9] This process must be carried out in a specialized incinerator equipped with afterburners and flue gas scrubbing systems to neutralize acidic gases (like HCl) and prevent the formation and release of dioxins and other toxic byproducts.[5][8]
-
-
Documentation :
-
Maintain meticulous records of the waste generated, including the chemical composition, quantity, and date of disposal. This documentation is essential for regulatory compliance.
-
By adhering to these detailed procedures, you ensure that the final step in your research workflow is conducted with the highest commitment to safety, integrity, and environmental stewardship.
References
- Chemical Label for this compound. Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. ChemicalBook.
- 4 - SAFETY D
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Safety D
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Capot Chemical.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Guidance For Hazard Determination.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Chemical Hazards and Toxic Substances - Overview.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. capotchem.com [capotchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloropyrazolo[1,5-A]pyrazine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Chloropyrazolo[1,5-A]pyrazine. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE), its proper use, and disposal.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a heterocyclic compound with the following identified hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These hazards necessitate a stringent PPE protocol to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Core Principles of Chemical Handling
Safe laboratory practice is built on a foundation of respect for the materials being handled. The following principles should always be at the forefront of your work with this compound:
-
Engineering Controls as the First Line of Defense : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Situational Awareness : Be aware of your surroundings, the procedures you are performing, and the potential for unexpected events.
-
Hygiene : Never eat, drink, or smoke in the laboratory.[3] Wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[4][5]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves | Fully buttoned lab coat | N95 respirator (if not in a fume hood) |
| Running reactions and workups | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Handling large quantities (>10g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Use of a powered air-purifying respirator (PAPR) should be considered |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment. Follow this sequence to ensure your safety.
Donning Sequence:
-
Lab Coat/Coveralls : Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required) : Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection : Put on your safety goggles, followed by a face shield if necessary.
-
Gloves : Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves : Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface.
-
Face Shield and Goggles : Remove your face shield and goggles from the back of your head.
-
Lab Coat/Coveralls : Remove your lab coat by rolling it inside out, without touching the exterior.
-
Respirator (if worn) : Remove your respirator from the back of your head.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
PPE Selection and Rationale
Caption: PPE selection workflow based on the type of operation.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE and chemical waste is essential to protect yourself, your colleagues, and the environment.
Contaminated PPE:
-
Gloves, disposable lab coats, and other solid contaminated materials : Place in a designated, sealed hazardous waste container.
-
Reusable PPE (e.g., face shields, goggles) : Decontaminate thoroughly with an appropriate solvent and soap and water before reuse.
Chemical Waste:
-
Solid this compound waste : Collect in a clearly labeled, sealed container for hazardous solid waste.
-
Solutions containing this compound : Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[2]
Always follow your institution's specific waste disposal guidelines and local regulations.[2] If you are unsure, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for this compound or a similar compound readily available for emergency responders.
Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding the hazards, consistently using the correct PPE, and adhering to proper handling and disposal procedures, you can minimize your risk and conduct your research with confidence. Your safety is integral to scientific advancement.
References
- Chemical Label for this compound.
- Smolecule. 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine.
- ChemicalBook. This compound | 1260665-84-6.
- Safety Data Sheet.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Chemical Safety: Personal Protective Equipment.
- UF/IFAS EDIS. PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
- Sigma-Aldrich. SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- CDN Isotopes. Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.
- Labsolu. This compound.
- Capot Chemical. MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
